Aquacobalamin
説明
See also: Aquocobalamin (preferred).
特性
CAS番号 |
13422-52-1 |
|---|---|
分子式 |
C62H91CoN13O16P |
分子量 |
1364.4 g/mol |
IUPAC名 |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrate |
InChI |
InChI=1S/C62H90N13O14P.Co.2H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;2*1H2/q;+3;;/p-3 |
InChIキー |
WBSXYJYELWQLCJ-UHFFFAOYSA-K |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
他のCAS番号 |
13422-52-1 |
同義語 |
aquacobalamin aquocobalamin aquocobalamin acetate aquocobalamin chloride |
製品の起源 |
United States |
Foundational & Exploratory
Aquacobalamin: A Technical Guide to its Molecular Structure and Cobalt Coordination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as Vitamin B12a, is a vital cobalt-containing compound belonging to the cobalamin family. Its intricate molecular architecture and the coordination chemistry of the central cobalt ion are fundamental to its biological activity and its role as a precursor to the active coenzyme forms of Vitamin B12. This technical guide provides an in-depth exploration of the molecular structure of this compound, with a particular focus on the coordination of the cobalt atom. It is intended to serve as a comprehensive resource, presenting key structural data, outlining experimental methodologies for its characterization, and visualizing its core structural features.
Molecular Structure of this compound
This compound possesses a complex three-dimensional structure centered around a cobalt ion housed within a corrin (B1236194) ring. The empirical formula for this compound is C₆₂H₉₀CoN₁₃O₁₅P.[1] The molecule consists of several key components:
-
The Corrin Ring: A macrocyclic tetrapyrrole ligand that equatorially coordinates the cobalt ion. Unlike porphyrins, the corrin ring is more flexible and less planar, adopting a characteristic saddle-shaped conformation.[1]
-
The Cobalt Ion: In this compound, cobalt exists in the +3 oxidation state (Co(III)). It is a six-coordinate complex, with four coordination sites occupied by the nitrogen atoms of the corrin ring.[1]
-
The α-axial Ligand: The lower axial position is occupied by a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which is attached to the corrin ring via a phosphate-ribose linker. This is referred to as the "base-on" conformation.
-
The β-axial Ligand: The upper axial position is where a water molecule (aquo ligand) is coordinated to the cobalt ion, giving the molecule its name.[1] This aquo ligand is exchangeable, making this compound a key intermediate in the conversion to other cobalamins.
Cobalt Coordination Sphere
The coordination geometry of the cobalt(III) ion in this compound is a distorted octahedron. The four nitrogen atoms of the corrin ring form the equatorial plane. The nitrogen atom of the 5,6-dimethylbenzimidazole and the oxygen atom of the water molecule occupy the two axial positions.
Quantitative Structural Data
The precise molecular geometry of this compound has been elucidated primarily through single-crystal X-ray diffraction studies. The following tables summarize key bond lengths and provide a comparison with other biologically important cobalamins.
| Parameter | Value (Å) | Reference(s) |
| Mean Co–N(corrin) bond distance | 1.92 ± 0.02 | [1] |
| Co–O(aquo) bond length (β-axial) | 1.97–2.02 | [1] |
| Co–N(DMB) bond length (α-axial) | 2.18–2.25 | [1] |
Table 1: Key Bond Lengths in this compound.
| Cobalamin | β-Ligand | Co-β Ligand Bond Length (Å) | Co–N(DMB) Bond Length (Å) | Reference(s) |
| This compound | H₂O | 1.97–2.02 | 2.18–2.25 | [1] |
| Cyanocobalamin | -CN | 1.98 | 2.16 | [1] |
| Methylcobalamin (B1676134) | -CH₃ | 1.99 | 2.16 | [1] |
| Adenosylcobalamin | 5'-deoxyadenosyl | 2.03 | 2.24 | [1] |
Table 2: Comparison of Axial Bond Lengths in Various Cobalamins.
The trans influence of the β-axial ligand affects the length of the Co–N(DMB) bond. The aquo ligand in this compound has a weaker trans influence compared to the alkyl groups in methylcobalamin and adenosylcobalamin, resulting in a shorter Co–N(DMB) bond.[1]
Experimental Protocols for Structural Characterization
The determination of the molecular structure of this compound relies on a combination of crystallographic and spectroscopic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound at atomic resolution.
Methodology:
-
Crystallization: Crystals of this compound suitable for X-ray diffraction can be grown from aqueous solutions. A common method involves dissolving this compound hydrochloride in water and allowing for slow evaporation or vapor diffusion of a precipitant such as acetone. The presence of salts like sodium perchlorate (B79767) can aid in crystallization.[2]
-
Data Collection: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer and cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, often from a synchrotron source for high intensity and resolution.[3] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of the cobalt ion in solution.
UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum of this compound is sensitive to the nature of the axial ligands and the oxidation state of the cobalt.
-
Methodology: A solution of this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH). The UV-Vis spectrum is recorded over a wavelength range of approximately 250-700 nm using a spectrophotometer. This compound in aqueous solution typically exhibits characteristic absorption maxima around 351 nm, 415 nm, and 525 nm.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. ¹H and ³¹P NMR are particularly useful for studying this compound.
-
Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O). ¹H NMR spectra reveal signals for the protons of the corrin ring, the DMB ligand, and other parts of the molecule. The chemical shifts of protons near the cobalt center, such as those on the DMB ligand, are sensitive to changes in the axial coordination.[4][6] ³¹P NMR is used to probe the environment of the phosphorus atom in the nucleotide loop, which can provide insights into the conformation of this part of the molecule.[7][8]
Conclusion
The molecular structure of this compound, characterized by a six-coordinate Co(III) ion within a flexible corrin ring, is central to its biological function. The coordination of a water molecule in the β-axial position makes it a key precursor for the synthesis of the active coenzyme forms of Vitamin B12. A thorough understanding of its three-dimensional structure and the subtle interplay of its constituent parts, as revealed by X-ray crystallography and spectroscopic methods, is crucial for researchers in the fields of biochemistry, inorganic chemistry, and drug development who seek to harness or modulate its activity.
References
- 1. Buy Aquocobalamin (EVT-444453) | 13422-52-1 [evitachem.com]
- 2. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for this compound Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. The chlorite adduct of this compound: contrast with chlorite dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moscow.sci-hub.se [moscow.sci-hub.se]
- 8. Heteronuclear NMR studies of cobalt corrinoids. 20. 31P chemical shift anisotropy of this compound and its complex with a haptocorrin from chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Aquacobalamin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquacobalamin (B1421323), a natural form of vitamin B12, is a vital cobalt-containing compound essential for numerous metabolic processes in humans and animals. Its synthesis is exclusive to certain bacteria and archaea, making its natural distribution and biosynthesis a critical area of study for nutrition, microbiology, and biotechnology. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed examination of its complex biosynthetic pathways. The guide includes quantitative data on this compound distribution, detailed experimental protocols for its study, and visual representations of the biosynthetic machinery.
Natural Sources of this compound
This compound, along with other forms of vitamin B12 such as methylcobalamin (B1676134) and adenosylcobalamin, is not produced by plants or animals. The ultimate source of all cobalamins is a select group of microorganisms. Animals accumulate these compounds by consuming other animals, through their gut microbiota, or from contaminated feed.
Animal-Based Sources
Foods of animal origin are the primary dietary sources of vitamin B12 for humans. The concentration of cobalamin can vary depending on the animal, the specific tissue, and the diet of the animal. Ruminant animals are particularly rich sources due to the symbiotic relationship with cobalamin-synthesizing bacteria in their digestive systems[1].
| Food Source | Vitamin B12 Content (per 100g) | Primary Forms |
| Beef Liver (raw) | ~52.8 µg[1] | Adenosylcobalamin, Hydroxocobalamin (B81358) |
| Pork Liver (raw) | ~25.2 µg[1] | Adenosylcobalamin, Hydroxocobalamin |
| Chicken Liver (raw) | ~44.4 µg[1] | Adenosylcobalamin, Hydroxocobalamin |
| Lamb | Varies by cut | Adenosylcobalamin, Hydroxocobalamin |
| Beef (muscle) | 0.5 - 1.08 µg[2] | Adenosylcobalamin, Hydroxocobalamin |
| Salmon | High | Methylcobalamin, Adenosylcobalamin |
| Tuna | High | Methylcobalamin, Adenosylcobalamin |
| Milk (cow) | ~0.35 µg[3] | Hydroxocobalamin, Methylcobalamin |
| Cheese | Varies | Hydroxocobalamin, Methylcobalamin |
| Eggs (chicken) | ~0.9 µg[1] | Methylcobalamin, Adenosylcobalamin |
Note: The term "hydroxocobalamin" is often used interchangeably with "this compound" in literature, with this compound being the hydrated form of hydroxocobalamin. The data presented often reflects total cobalamin content, of which this compound is a significant natural component.
Microbial Sources
The industrial production of vitamin B12 relies exclusively on microbial fermentation. Specific strains of bacteria have been optimized for high-yield production. These microorganisms are the true natural sources of all cobalamins.
| Microorganism | Biosynthetic Pathway | Typical Yields |
| Pseudomonas denitrificans | Aerobic | Up to 300 mg/L[4] |
| Propionibacterium shermanii | Anaerobic | Varies, can be enhanced with genetic engineering |
| Sinorhizobium meliloti | Aerobic | Used in industrial production[5] |
| Bacillus megaterium | Anaerobic | Studied for its complete anaerobic pathway[6] |
| Acetobacter species | Aerobic | Can produce active B12 at low pH[6] |
Plant-Based and Algal Sources
While plants do not synthesize vitamin B12, some may contain it due to microbial symbiosis or contamination. The bioavailability and form of cobalamin in these sources can be variable and are subjects of ongoing research. Edible algae and certain fermented plant products are notable examples.
Biosynthesis of this compound
The biosynthesis of cobalamin is one of the most complex metabolic pathways in nature, involving approximately 30 enzymatic steps[7][8]. The synthesis of the corrin (B1236194) ring, the central macrocycle of cobalamin, proceeds via two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. A key differentiator between these pathways is the timing of cobalt insertion into the precursor molecule.
Common Precursor: Uroporphyrinogen III
Both the aerobic and anaerobic pathways share a common starting point, beginning with the synthesis of 5-aminolevulinic acid (ALA) and its subsequent conversion to uroporphyrinogen III, the last common intermediate for heme, chlorophyll, siroheme, and cobalamin synthesis[9][10].
The Aerobic Biosynthesis Pathway
The aerobic pathway, extensively studied in Pseudomonas denitrificans, is characterized by the late insertion of cobalt into the corrin ring. This pathway requires molecular oxygen for one of the key ring contraction steps. The genes associated with this pathway are typically designated as cob.
Caption: Aerobic biosynthesis pathway of cobalamin.
The Anaerobic Biosynthesis Pathway
The anaerobic pathway, found in organisms like Propionibacterium shermanii and Salmonella typhimurium, is characterized by the early insertion of cobalt. This pathway does not require molecular oxygen. The genes involved are often designated as cbi.
Caption: Anaerobic biosynthesis pathway of cobalamin.
Experimental Protocols
This section provides an overview of key experimental methodologies for the extraction, purification, and quantification of this compound, as well as for the study of its biosynthetic enzymes.
Extraction and Purification of Cobalamins from Microbial Cultures
The following protocol outlines a general procedure for the extraction and purification of cobalamins from bacterial biomass.
Caption: General workflow for cobalamin extraction and purification.
Detailed Methodology:
-
Cell Harvesting: Centrifuge the microbial culture (e.g., 5,000 x g for 15 minutes) to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer. Disrupt the cells using mechanical methods (e.g., sonication on ice, French press) or enzymatic/chemical methods (e.g., lysozyme (B549824) treatment followed by detergents).
-
Extraction: Stir the cell lysate for several hours at 4°C to allow for the release of intracellular cobalamins into the aqueous phase.
-
Clarification: Remove cell debris by high-speed centrifugation (e.g., 20,000 x g for 30 minutes) or filtration.
-
Optional Conversion to Cyanocobalamin: For ease of purification and quantification, natural cobalamins can be converted to the more stable cyanocobalamin by the addition of potassium cyanide (KCN) to the clarified extract.
-
Initial Purification: Apply the clarified extract to an adsorbent resin column, such as Amberlite XAD-2, to bind the cobalamins. Wash the column extensively to remove unbound impurities. Elute the cobalamins with an appropriate solvent (e.g., aqueous ethanol).
-
Further Purification: The eluted fraction can be further purified using ion-exchange chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Crystallization: The purified cobalamin can be crystallized from an aqueous acetone (B3395972) solution.
Quantification of this compound
A rapid method for the determination of hydroxocobalamin (this compound) in the presence of cyanocobalamin utilizes first-derivative spectrophotometry[7][9][11].
Protocol Outline:
-
Sample Preparation: Dilute the sample (e.g., plasma, urine, or purified solution) in a pH 6 buffer (e.g., a mixture of boric acid, potassium dihydrogen orthophosphate, and potassium hydroxide)[7][11].
-
Spectrophotometric Analysis: Record the first-derivative spectrum of the diluted sample between 320 and 400 nm.
-
Quantification: Determine the concentration of hydroxocobalamin at the zero-crossing point for cyanocobalamin, and vice versa. The derivative values are linear with concentration in a defined range (e.g., 5-100 µM)[7][9][11].
Reversed-phase HPLC (RP-HPLC) is a precise and widely used method for the separation and quantification of different cobalamin forms.
Protocol Outline:
-
Sample Preparation: Extract cobalamins from the sample matrix. This may involve heat treatment (autoclaving) and enzymatic digestion (e.g., with α-amylase) to release the vitamin from food matrices[12][13].
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna® 5 μm C18)[12][13].
-
Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a mixture of methanol and phosphoric acid[12].
-
Detector: UV-Vis detector set at the appropriate wavelength for the cobalamin being analyzed (e.g., around 350-360 nm for hydroxocobalamin and cyanocobalamin).
-
-
Quantification: Prepare a standard curve using known concentrations of this compound. The concentration in the sample is determined by comparing the peak area to the standard curve.
This bioassay relies on the growth of a microorganism that requires vitamin B12 for its proliferation. The extent of growth is proportional to the amount of bioavailable vitamin B12 in the sample. Lactobacillus delbrueckii subsp. lactis (formerly Lactobacillus leichmannii) is a commonly used test organism[14][15][16].
Protocol Outline:
-
Sample Preparation: Extract vitamin B12 from the sample and dilute it appropriately.
-
Assay Medium: Prepare a basal medium that contains all the necessary nutrients for the growth of the test organism except for vitamin B12.
-
Inoculation and Incubation: Add the sample extract and a standardized inoculum of the test organism to the assay medium. Incubate under controlled conditions.
-
Growth Measurement: Measure the growth of the microorganism, typically by turbidimetry (optical density) or by titrating the acid produced during growth.
-
Quantification: Compare the growth response of the sample to a standard curve prepared with known concentrations of a vitamin B12 standard (usually cyanocobalamin).
Assays for Biosynthetic Enzymes
Studying the enzymes of the cobalamin biosynthetic pathway often involves the overexpression of the corresponding genes in a host like E. coli, purification of the recombinant protein, and then performing in vitro assays with the appropriate substrates.
General Protocol for Enzyme Activity Assay:
-
Enzyme Preparation: Purify the enzyme of interest using standard protein purification techniques (e.g., affinity chromatography if the protein is tagged).
-
Substrate Preparation: The substrate for the enzyme may need to be synthesized or isolated from a genetically modified bacterial strain that accumulates it.
-
Assay Reaction: Incubate the purified enzyme with its substrate(s) and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, ATP, metal ions) in a suitable buffer at an optimal temperature and pH.
-
Reaction Termination: Stop the reaction after a specific time, for example, by adding acid or by heat inactivation.
-
Product Analysis: Analyze the formation of the product using methods such as HPLC, LC-MS, or spectrophotometry.
Conclusion
This compound is a naturally occurring form of vitamin B12 with significant biological and pharmaceutical importance. Its production is a testament to the metabolic complexity of the microbial world. A thorough understanding of its natural distribution and the intricate details of its aerobic and anaerobic biosynthetic pathways is crucial for researchers in nutrition, microbiology, and biotechnology. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this compound and the functional characterization of its biosynthetic machinery, paving the way for advancements in its production and application.
References
- 1. researchgate.net [researchgate.net]
- 2. northamericanherbandspice.com [northamericanherbandspice.com]
- 3. Vitamin B12 sources and microbial interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Determination of Cobalamin and Related Compounds in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquacobalamin vs. Hydroxocobalamin: A Technical Guide to Nomenclature, Physicochemical Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B12, a vital cobalt-containing compound, exists in various forms, among which aquacobalamin (B1421323) and hydroxocobalamin (B81358) are biochemically significant. This technical guide provides an in-depth exploration of the nomenclature, physicochemical properties, and analytical methodologies pertaining to these two cobalamin forms. A key focus is the pH-dependent equilibrium that governs their interconversion, a critical factor in their biological activity and analysis. This document consolidates quantitative data, details experimental protocols for their characterization, and presents signaling pathways and logical relationships through standardized diagrams to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Cobalamins, collectively known as vitamin B12, are complex organometallic compounds essential for various metabolic processes in humans, including DNA synthesis and neurological function. Among the different forms of cobalamin, this compound and hydroxocobalamin are of particular interest due to their role as precursors to the active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin. The nomenclature surrounding this compound and hydroxocobalamin can be ambiguous, as they are often referred to interchangeably. This guide aims to clarify this by elucidating the chemical relationship between these two molecules.
The core of the issue lies in a pH-dependent equilibrium where this compound, the form with a coordinated water molecule, acts as the conjugate acid to hydroxocobalamin, which features a hydroxyl group coordinated to the central cobalt atom. Understanding this equilibrium is fundamental for accurate analysis, interpretation of experimental results, and the development of therapeutic agents.
Nomenclature and Chemical Structures
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the terms for these cobalamins are distinct:
-
This compound : Formally named Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-aquacobamide, this form is also known as vitamin B12a. It possesses a water molecule as the upper axial ligand coordinated to the cobalt ion.
-
Hydroxocobalamin : Formally named Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-hydroxocobamide, this form is also known as vitamin B12b. It has a hydroxide (B78521) ion as the upper axial ligand.
The interconversion between these two forms is a simple acid-base equilibrium, as illustrated in the diagram below.
Physicochemical Properties
The pH of the surrounding medium is the primary determinant of whether the this compound or hydroxocobalamin form predominates. This equilibrium is characterized by a pKa value, which has been determined to be approximately 7.65 to 8.1 under various conditions[1][2]. Below this pKa, the this compound form is favored, while above it, the hydroxocobalamin form is more prevalent. This pH-dependent behavior influences their stability, reactivity, and spectroscopic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and hydroxocobalamin.
| Property | This compound | Hydroxocobalamin | Reference |
| pKa (for [Cbl-OH2]+) | 7.65 - 8.1 | - | [1][2] |
| Appearance | Red crystalline solid | Dark-red orthorhombic crystals | [3] |
| Molecular Formula | C62H90CoN13O15P | C62H89CoN13O15P | |
| Molecular Weight | ~1364.37 g/mol | ~1346.36 g/mol |
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) - this compound (pH < 7) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) - Hydroxocobalamin (pH > 9) | Reference |
| 274 | 20,600 | - | |
| 317 | 6,100 | - | |
| 351 | 26,500 | - | |
| 357 | - | ~19,500 (E 1%/1cm 139) | |
| 499 | 8,100 | - | |
| 527 | 8,500 | - | |
| 535 | - | ~8,400 (E 1%/1cm 62.5) |
Note: Molar absorptivity values for hydroxocobalamin were estimated from E (1%/1cm) values.
Experimental Protocols
Spectrophotometric Determination of the pKa of this compound
This protocol describes the determination of the acid dissociation constant (pKa) of this compound by monitoring the change in absorbance at a specific wavelength as a function of pH.
Materials:
-
This compound solution of known concentration (e.g., 50 µM)
-
A series of buffers covering a pH range from ~6 to 10 (e.g., phosphate (B84403) and borate (B1201080) buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Thermostatted cuvette holder
Procedure:
-
Prepare a series of solutions containing a constant concentration of this compound in buffers of varying pH.
-
Calibrate the pH meter using standard buffers.
-
Measure the pH of each this compound solution.
-
Record the UV-Vis spectrum of each solution from 300 to 600 nm at a constant temperature (e.g., 25 °C).
-
Select a wavelength where the absorbance difference between the acidic (this compound) and basic (hydroxocobalamin) forms is maximal (e.g., 522 nm).
-
Plot the absorbance at the selected wavelength against the measured pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of different cobalamin forms, including hydroxocobalamin. Due to the rapid equilibrium, separation of this compound and hydroxocobalamin as distinct peaks is challenging and typically involves analyzing the sample at a pH where one form predominates.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid for pH adjustment.
-
Mobile Phase A: Water with 0.1% formic acid (adjust pH to be in the acidic range to favor the this compound form).
-
Mobile Phase B: Methanol.
Procedure:
-
Prepare standard solutions of hydroxocobalamin of known concentrations.
-
Prepare samples for analysis, ensuring they are dissolved in a suitable solvent and filtered.
-
Set up the HPLC system with a gradient elution program. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: Gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Set the detector to monitor at a wavelength where cobalamins absorb strongly, such as 361 nm or 550 nm.
-
Inject standards and samples.
-
Identify the hydroxocobalamin peak based on the retention time of the standard.
-
Quantify the amount of hydroxocobalamin in the samples by comparing the peak area to the calibration curve generated from the standards.
Analysis by First-Derivative Spectrophotometry
This technique can be used to determine the concentration of hydroxocobalamin and cyanocobalamin (B1173554) in a mixture without prior separation, by utilizing their zero-crossing points in the first-derivative spectrum.
Instrumentation:
-
UV-Vis spectrophotometer capable of recording derivative spectra.
Procedure:
-
Prepare standard solutions of hydroxocobalamin and cyanocobalamin in a suitable buffer (e.g., pH 6.0).
-
Record the zero-order absorption spectra of both standards between 320 and 400 nm.
-
Generate the first-derivative spectra for both standards.
-
Identify the zero-crossing point for hydroxocobalamin (the wavelength at which its first derivative spectrum crosses the x-axis). At this wavelength, measure the derivative value for the cyanocobalamin standard.
-
Identify the zero-crossing point for cyanocobalamin and measure the derivative value for the hydroxocobalamin standard at this wavelength.
-
For a mixed sample, record the first-derivative spectrum.
-
At the zero-crossing wavelength of hydroxocobalamin, the derivative value of the mixture is solely due to cyanocobalamin. Its concentration can be determined from a calibration curve of derivative value versus cyanocobalamin concentration.
-
Similarly, at the zero-crossing wavelength of cyanocobalamin, the derivative value of the mixture is due to hydroxocobalamin, and its concentration can be determined from a corresponding calibration curve.
Intracellular Metabolic Pathway
Upon entering a cell, hydroxocobalamin undergoes a series of enzymatic transformations to be converted into the active coenzymes, methylcobalamin and adenosylcobalamin. This intricate process involves reduction of the cobalt ion and the addition of either a methyl or a 5'-deoxyadenosyl group.
This pathway highlights the central role of hydroxocobalamin as a precursor to the metabolically active forms of vitamin B12. The efficiency of these conversion steps is crucial for maintaining cellular function.
Conclusion
The nomenclature of this compound and hydroxocobalamin is precisely defined by their chemical structures, with their prevalence being dictated by a pH-dependent equilibrium. A thorough understanding of this relationship is essential for accurate scientific communication and for the design and interpretation of experiments involving these vital biomolecules. The experimental protocols and quantitative data provided in this guide offer a practical resource for researchers in the fields of biochemistry, pharmacology, and drug development, facilitating the accurate characterization and analysis of these important forms of vitamin B12. The visualization of the intracellular metabolic pathway further contextualizes their biological significance, underscoring their role as precursors to the active coenzymes that drive critical cellular reactions.
References
The Discovery and Elucidation of Aquacobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery, history, and core research surrounding aquacobalamin (B1421323), a vital member of the vitamin B12 family. We will delve into the intricate experimental methodologies that led to its isolation and characterization, present key quantitative data, and visualize the biochemical pathways in which it plays a crucial role.
A Landmark Discovery: From Pernicious Anemia to Crystalline Vitamin B12
The journey to understanding this compound began with the clinical mystery of pernicious anemia, a fatal disease in the 19th and early 20th centuries characterized by a deficiency in red blood cells[1][2].
In 1926, a groundbreaking study by George Minot and William Murphy revealed that feeding half a pound of liver daily to patients with pernicious anemia could effectively manage the disease[3][4]. This pointed to an "extrinsic factor" within the liver as the therapeutic agent. For this discovery, Minot, Murphy, and George Whipple were awarded the Nobel Prize in Physiology or Medicine in 1934.
The race to isolate this "anti-pernicious anaemia factor" culminated in 1948. Two research groups, one led by Karl Folkers at Merck in the United States and the other by E. Lester Smith at Glaxo in the United Kingdom, independently and almost simultaneously isolated a crystalline red compound from liver extracts, which they named vitamin B12[2][5][6]. This crystalline substance was shown to be highly effective in treating pernicious anemia[3][7].
The final piece of the structural puzzle was solved by the brilliant crystallographer Dorothy Hodgkin. Using X-ray crystallography, a feat of immense complexity for such a large molecule at the time, her team elucidated the intricate three-dimensional structure of vitamin B12 in 1956[8][9][10][11]. This monumental achievement, which earned her the Nobel Prize in Chemistry in 1964, revealed the unique corrin (B1236194) ring structure with a central cobalt atom[8][9][10][11]. The form of vitamin B12 isolated often contained a cyanide group, an artifact of the isolation process, leading to the name cyanocobalamin[11]. The natural form, with a water or hydroxyl group attached to the cobalt, is known as this compound or hydroxocobalamin (B81358), respectively[12].
Physicochemical Properties of this compound
This compound is a complex organometallic compound with distinct physicochemical properties that are crucial for its biological function and for its analysis in a laboratory setting.
| Property | Value |
| Appearance | Dark red crystals or powder |
| Molecular Formula | C62H89CoN13O15P |
| Molecular Weight | 1346.377 g/mol |
| Solubility | Highly soluble in water |
| Stability | Stable in acidic conditions; degrades at high temperatures or in the presence of strong oxidizing agents |
| UV-Vis Absorption Maxima (in H2O) | 274 nm (ε = 20600 M⁻¹cm⁻¹), 317 nm (ε = 6100 M⁻¹cm⁻¹), 351 nm (ε = 26500 M⁻¹cm⁻¹), 499 nm (ε = 8100 M⁻¹cm⁻¹), 527 nm (ε = 8500 M⁻¹cm⁻¹) |
| pKa (for the coordinated water molecule) | 7.4 - 7.8 |
Experimental Protocols: Pioneering the Study of a Complex Vitamin
The isolation and characterization of this compound in the mid-20th century were monumental tasks that pushed the boundaries of biochemical and analytical techniques. While detailed, modern-style protocols from these early papers are scarce, the principles of the methods employed provide valuable insight.
Isolation of Vitamin B12 from Liver (Folkers and Smith, 1948)
The initial isolation of vitamin B12 from liver was a multi-step process focused on concentrating the "anti-pernicious anaemia factor." The general workflow involved:
-
Extraction: Liver homogenates were treated to release the vitamin B12, which exists in a protein-bound form. This was often achieved through heat treatment or enzymatic digestion with proteolytic enzymes.
-
Adsorption and Elution: The crude extract was passed through a column of activated charcoal. Impurities were washed away, and the active compound was then eluted using solvents like aqueous phenol (B47542) or ethanol.
-
Precipitation: Impurities were further removed by precipitation with agents such as lead acetate.
-
Solvent Partitioning: The partially purified vitamin was subjected to a series of extractions with different organic solvents, such as n-butanol, to further separate it from other components.
-
Chromatography: Adsorption chromatography on materials like alumina (B75360) was used for further purification.
-
Crystallization: The final step involved the crystallization of the purified vitamin B12 from an aqueous-organic solvent mixture, yielding the characteristic red crystals.
Structural Elucidation by X-ray Crystallography (Hodgkin et al., 1956)
Dorothy Hodgkin's determination of the vitamin B12 structure was a landmark in X-ray crystallography. The complexity of the molecule, with over 100 non-hydrogen atoms, presented a significant challenge.
-
Crystal Preparation: Small, high-quality crystals of vitamin B12 (and its derivatives, like the selenocyanate (B1200272) derivative) were grown.
-
X-ray Diffraction: The crystals were bombarded with a beam of X-rays. The X-rays were diffracted by the electrons in the atoms of the crystal, producing a complex pattern of spots on a photographic film.
-
Data Collection and Analysis: A massive number of diffraction images were collected. The positions and intensities of the diffraction spots were meticulously measured.
-
Phase Problem: A major hurdle was the "phase problem." The diffraction pattern provides information about the amplitude of the diffracted waves but not their phase. Hodgkin's team ingeniously used the heavy cobalt atom in the structure to help determine the initial phases.
-
Electron Density Maps: Using complex mathematical calculations (Fourier transforms), which were aided by early computers, the diffraction data was used to create three-dimensional electron density maps of the molecule.
-
Structure Refinement: By interpreting these maps and combining the crystallographic data with chemical knowledge of the molecule's fragments, the positions of all the atoms were gradually determined, revealing the complete structure.
Spectroscopic Characterization
UV-Visible spectroscopy has been a important tool in the study of this compound and its reactions.
-
Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable buffer.
-
Measurement: The absorbance of the solution is measured across a range of wavelengths (typically 200-700 nm) using a spectrophotometer.
-
Analysis: The resulting spectrum shows characteristic absorption peaks (as listed in the physicochemical properties table). Changes in the positions and intensities of these peaks can be used to study the binding of different ligands to the cobalt center and to determine the kinetics of these reactions.
Biochemical Role and Signaling Pathways
This compound, or more accurately, its coenzyme derivatives, are essential for two critical enzymatic reactions in mammals. Supplemental forms like cyanocobalamin (B1173554) and hydroxocobalamin are converted in the body to the active coenzyme forms: methylcobalamin (B1676134) and adenosylcobalamin.
Methionine Synthase Pathway (Cytosol)
Methylcobalamin is a cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is crucial for the synthesis of S-adenosylmethionine (a universal methyl donor) and for the regeneration of tetrahydrofolate, which is essential for nucleotide synthesis.
Methylmalonyl-CoA Mutase Pathway (Mitochondria)
Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This is a key step in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).
Early Clinical Data: The Treatment of Pernicious Anemia
The 1926 study by Minot and Murphy provided the first quantitative evidence of the efficacy of the "extrinsic factor" in liver for treating pernicious anemia.
| Patient Group (n=45) | Pre-Treatment | Post-Treatment (4-10 days) |
| Reticulocyte Count | ~1% | Average of 8% |
| Red Blood Cell Count | Significantly low | Increased |
| Jaundice | Present | Lessened |
| Symptomatic Improvement | Poor | Rapid |
Data from Minot and Murphy's 1926 study on 45 patients with pernicious anemia fed a diet rich in liver.[4]
Conclusion
The discovery and characterization of this compound represent a triumph of interdisciplinary scientific inquiry, from clinical observation to meticulous biochemical isolation and groundbreaking structural analysis. This complex and beautiful molecule continues to be a subject of intense research, and a thorough understanding of its history, properties, and biological roles is essential for researchers, scientists, and drug development professionals working in fields ranging from hematology and neurology to metabolic disorders and drug delivery. The pioneering work of early researchers laid a foundation that continues to support advancements in human health and our understanding of the intricate chemistry of life.
References
- 1. cambridge.org [cambridge.org]
- 2. journals.co.za [journals.co.za]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B12: the identification of vitamin B12 as a cyano-cobalt coordination complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B12, A Cobalt Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [mdpi.com]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iycr2014.org [iycr2014.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Vitamin B12 [chm.bris.ac.uk]
- 12. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
Aquacobalamin's Crucial Role in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B₁₂a, is a vital water-soluble vitamin that plays a central role in cellular one-carbon metabolism. This intricate network of biochemical pathways is fundamental for the synthesis of nucleotides, the regulation of gene expression through methylation, and the maintenance of metabolic homeostasis. As a direct precursor to the two active coenzyme forms of vitamin B₁₂, methylcobalamin (B1676134) and adenosylcobalamin, this compound is indispensable for the function of key enzymes that drive one-carbon metabolism. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its cellular uptake and conversion, its role in critical enzymatic reactions, and the methodologies used to study its metabolic impact. The quantitative data presented herein, along with detailed experimental protocols and pathway visualizations, offer a comprehensive resource for researchers and professionals in the field of drug development.
Cellular Uptake and Conversion of this compound
The journey of this compound from circulation to its metabolically active forms within the cell is a highly regulated process. In the bloodstream, this compound is bound to the transport protein transcobalamin (TC). The this compound-TC complex then binds to the transcobalamin receptor (TCblR/CD320) on the cell surface, initiating receptor-mediated endocytosis.
Once inside the cell within an endosome, the complex is trafficked to the lysosome, where transcobalamin is degraded, releasing free this compound into the cytoplasm. In the cytoplasm, this compound undergoes a series of enzymatic reactions to be converted into its active coenzyme forms. A key study in HeLa cells has shown that the intracellular processing of this compound (hydroxocobalamin) is six-fold faster than that of the synthetic form, cyanocobalamin.[1]
The conversion pathway involves the reduction of the cobalt ion in this compound from Co³⁺ to Co²⁺ and subsequently to Co¹⁺. In the cytoplasm, the resulting cob(I)alamin can then be methylated to form methylcobalamin , the cofactor for methionine synthase. Alternatively, after transport into the mitochondria, cob(II)alamin is adenosylated to form adenosylcobalamin , the cofactor for methylmalonyl-CoA mutase.
References
Spectroscopic Characteristics of Aquacobalamin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aquacobalamin (B1421323), a vital form of vitamin B12, plays a crucial role in various metabolic processes. Its complex structure, featuring a central cobalt ion coordinated within a corrin (B1236194) ring, gives rise to a unique set of spectroscopic properties. Understanding these characteristics is paramount for researchers in fields ranging from biochemistry to drug development, as they provide insights into the molecule's structure, function, and interactions. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, focusing on UV-Visible, Nuclear Magnetic Resonance (NMR), Raman, Fluorescence, and Circular Dichroism spectroscopy.
UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of this compound is characterized by several distinct bands in the ultraviolet (UV) and visible regions, arising from π-π* transitions within the corrin ring. The positions and intensities of these bands are sensitive to the axial ligands coordinated to the cobalt ion and the overall conformation of the molecule.
The UV-Vis spectrum of this compound typically displays three main absorption regions: the α/β bands in the visible region, the γ band (or Soret band) in the near-UV, and additional bands in the UV region.[1] The α band is often observed as a shoulder on the more intense β band. The γ band is the most intense absorption feature.
| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| α | ~528 | ~8,000 | [1] |
| β | ~505 | ~8,500 | [1] |
| γ (Soret) | ~353 | ~28,000 | [1][2] |
| - | ~415 | - | |
| - | ~278 | - | [2] |
Table 1: UV-Visible Absorption Maxima and Molar Absorptivity of this compound. The exact positions and molar absorptivity values can vary slightly depending on the solvent and pH.
Experimental Protocol: UV-Visible Spectroscopy
A standard protocol for acquiring the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer, such as a Britton-Robinson universal buffer or a phosphate (B84403) buffer, at a known concentration. The concentration should be chosen to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0). A common concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Record a baseline spectrum using the same buffer that the sample is dissolved in.
-
Sample Measurement: Record the absorption spectrum of the this compound solution over a wavelength range of approximately 250 to 700 nm.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax) for the characteristic bands. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the large number of protons in the molecule. However, distinct chemical shifts can be observed for protons on the corrin ring, the dimethylbenzimidazole ligand, and the ribose moiety. The chemical shifts are sensitive to the coordination state of the cobalt ion and the conformation of the nucleotide loop.[3][4]
| Proton Assignment | Chemical Shift (δ, ppm) | Reference |
| B2, B4 (Dimethylbenzimidazole) | ~6.15 - 7.08 | [3] |
| Corrin Ring Protons | Various signals | [3][4] |
| Ribose Protons | Various signals | [3][4] |
| Methyl Groups | ~0.4 - 2.6 | [3] |
Table 2: Representative ¹H NMR Chemical Shifts for this compound. Specific assignments require advanced 2D NMR techniques.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the corrin ring carbons are particularly sensitive to the electronic environment of the cobalt center.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Corrin Ring (sp²) | ~90 - 180 |
| Corrin Ring (sp³) | ~20 - 60 |
| Dimethylbenzimidazole | ~110 - 140 |
| Ribose | ~60 - 90 |
| Methyl Groups | ~15 - 30 |
Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound.
³¹P NMR Spectroscopy
The ³¹P NMR spectrum exhibits a single resonance corresponding to the phosphorus atom in the phosphate group of the nucleotide loop. The chemical shift of this peak is highly sensitive to the conformation of the nucleotide loop and whether the dimethylbenzimidazole base is coordinated to the cobalt ("base-on") or displaced ("base-off").
| Species | Chemical Shift (δ, ppm) |
| Base-on this compound | Downfield shift |
| Base-off this compound | Upfield shift |
Table 4: General Trends in ³¹P NMR Chemical Shifts for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).[5] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ¹H NMR in D₂O, a water suppression pulse sequence is typically used.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to an internal standard.
Raman Spectroscopy
Resonance Raman spectroscopy is particularly useful for studying this compound as it allows for the selective enhancement of vibrations associated with the corrin chromophore. The Raman spectrum is dominated by bands corresponding to the stretching and bending modes of the corrin ring.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~1495 | C-C stretching within the corrin ring | |
| ~727 | Corrin ring deformation |
Table 5: Characteristic Raman Peaks of this compound.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small volume (e.g., 10 µL) of the this compound solution is dropped onto a suitable substrate, such as a microscope slide covered with aluminum foil.
-
Instrumentation: Use a Raman spectrometer coupled to a microscope. A laser with an excitation wavelength that falls within an electronic absorption band of this compound (e.g., 532 nm) is used to achieve resonance enhancement.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Multiple accumulations are typically averaged to improve the signal-to-noise ratio.[6]
-
Data Analysis: The resulting spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The observed peaks are assigned to specific vibrational modes of the molecule.
Fluorescence Spectroscopy
This compound itself is generally considered to be non-fluorescent or very weakly fluorescent, with any observed emission often attributed to the benzimidazole (B57391) moiety.[7] However, its presence can be detected indirectly through fluorescence quenching or by derivatizing it with a fluorescent tag.
Experimental Protocol: Fluorescence Spectroscopy (Indirect Detection)
-
Sample Preparation: Prepare solutions of a fluorescent probe and varying concentrations of this compound in a suitable buffer.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Measure the fluorescence emission spectrum of the probe in the absence and presence of this compound. The excitation wavelength is chosen to match the absorption maximum of the fluorescent probe.
-
Data Analysis: Analyze the quenching of the fluorescence intensity as a function of this compound concentration.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound is chiral and exhibits a characteristic CD spectrum, which is sensitive to changes in the conformation of the corrin ring and the coordination of the axial ligands. The CD spectrum can provide information about the secondary structure of proteins that bind to this compound.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent or buffer. The concentration should be optimized to give a measurable CD signal without excessive absorbance.
-
Instrumentation: Use a circular dichroism spectropolarimeter.
-
Blank Measurement: Record a baseline spectrum with the solvent or buffer alone.
-
Sample Measurement: Record the CD spectrum of the this compound solution over the desired wavelength range.
-
Data Analysis: Subtract the baseline from the sample spectrum. The data is typically presented as molar ellipticity.
Visualizing this compound's Cellular Journey
The uptake and intracellular processing of cobalamins is a complex, multi-step process. The following diagram illustrates the key stages of this pathway.
References
- 1. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. omlc.org [omlc.org]
A Technical Guide to the Biological Functions of Aquacobalamin in Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cobalamin (Vitamin B12), and its naturally occurring form aquacobalamin (B1421323), is a structurally complex cofactor synthesized exclusively by certain bacteria and archaea. Despite its limited origin, it plays a central role in the metabolism and genetic regulation of a vast array of microorganisms. This technical guide provides an in-depth examination of the multifaceted biological functions of this compound in the microbial world. We explore its critical role as a precursor to the active coenzymes adenosylcobalamin and methylcobalamin (B1676134), which are indispensable for key enzymatic reactions. We detail the sophisticated transport systems microorganisms have evolved to acquire this vital nutrient and dissect its pivotal function in regulating gene expression through direct binding to RNA riboswitches and as a cofactor for transcriptional regulators. This document summarizes key quantitative data, provides detailed overviews of essential experimental protocols, and uses visualizations to illustrate complex pathways, serving as a comprehensive resource for professionals in microbiology and drug development.
Introduction to this compound
This compound (H₂OCbl⁺) is a prominent, naturally occurring form of Vitamin B12. Structurally, all cobalamins feature a cobalt ion coordinated within a corrin (B1236194) macrocycle. In this compound, a water molecule occupies the upper (β-axial) ligand position of the cobalt ion. In biological systems, this compound serves as a crucial intermediate that is converted into the two primary coenzyme forms: methylcobalamin (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). These coenzymes are essential for a variety of metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid degradation.
The biosynthesis of cobalamin is an energetically expensive process, involving over 30 enzymatic steps, and is restricted to a subset of prokaryotes. Consequently, many microorganisms are cobalamin auxotrophs, meaning they must acquire it from their environment. This dynamic of production and acquisition establishes complex symbiotic and competitive relationships within microbial communities and has driven the evolution of highly specific transport and regulatory systems.
Cobalamin Transport in Microorganisms
The scarcity of cobalamin in many environments necessitates high-affinity transport systems for its uptake. The mechanisms differ significantly between Gram-negative and Gram-positive bacteria.
Transport in Gram-Negative Bacteria
Gram-negative bacteria, such as Escherichia coli, utilize a well-characterized multi-component system to transport cobalamin across their two membranes. This system, encoded by the btu (B Twelve Uptake) genes, consists of:
-
BtuB: An outer membrane TonB-dependent transporter that binds cobalamin with high affinity and actively transports it into the periplasm. This step is energy-dependent, relying on the proton motive force transduced by the TonB-ExbB-ExbD complex.
-
BtuF: A periplasmic binding protein that captures cobalamin released from BtuB, preventing its diffusion back out of the cell and shuttling it to the inner membrane transporter.
-
BtuCD: An inner membrane ATP-binding cassette (ABC) transporter. BtuF delivers cobalamin to the permease subunits (BtuC), and the ATPase subunits (BtuD) hydrolyze ATP to power the translocation of cobalamin into the cytoplasm.
This compound as an Enzymatic Cofactor
Once inside the cell, this compound is converted to AdoCbl and MeCbl, which function as cofactors for several essential enzyme families.[1]
-
AdoCbl-dependent isomerases: These enzymes utilize the homolytic cleavage of the cobalt-carbon bond of AdoCbl to generate a 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate. This class includes:
-
Methylmalonyl-CoA Mutase (MCM): Catalyzes the reversible isomerization of methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids.[2]
-
Class II Ribonucleotide Reductase (RNR): Reduces ribonucleotides to deoxyribonucleotides for DNA synthesis.
-
Ethanolamine (B43304) Ammonia Lyase (EutBC) and Diol Dehydratase: Involved in the anaerobic metabolism of ethanolamine and 1,2-diols, respectively.
-
-
MeCbl-dependent methyltransferases: These enzymes perform methyl group transfers. The primary example is:
Data Presentation: Enzyme Kinetics
The following table summarizes key kinetic parameters for representative microbial cobalamin-dependent enzymes. These values can vary significantly depending on the specific microorganism and experimental conditions.
| Enzyme Class | Enzyme Example | Organism | Substrate(s) | K_M | k_cat | Reference(s) |
| Methyltransferase | Methionine Synthase (core-MetE_CBDB) | Dehalococcoides mccartyi | Methylcobalamin | ~240 µM | ~60 s⁻¹ | |
| L-Homocysteine | ~50 µM | |||||
| Isomerase | Methylmalonyl-CoA Mutase (SmMCM) | Sinorhizobium meliloti | (R)-Methylmalonyl-CoA | ~20 µM | 26 s⁻¹ (with AdoCbl) | |
| Methylmalonyl-CoA Mutase | Escherichia coli | Adenosylcobalamin | 2.2 µM | 11 s⁻¹ |
Regulatory Functions of Cobalamin
Beyond its role as a cofactor, cobalamin is a key signaling molecule that allows microorganisms to sense its availability and regulate the expression of relevant genes.
Riboswitch-Mediated Gene Regulation
One of the primary mechanisms of cobalamin-dependent gene regulation is the riboswitch. A riboswitch is a structured non-coding RNA element, typically located in the 5' untranslated region (5'-UTR) of an mRNA, that binds directly to a small molecule metabolite. The cobalamin riboswitch (B12-element) binds AdoCbl (and in some cases other cobalamin forms). This binding event induces a conformational change in the RNA structure, which in turn regulates gene expression via one of two main mechanisms:
-
Transcriptional Termination: In many Gram-positive bacteria, ligand binding stabilizes a terminator hairpin structure, causing premature termination of transcription. In the absence of the ligand, an alternative antiterminator structure forms, allowing transcription to proceed.
-
Translational Inhibition: In many Gram-negative bacteria, ligand binding sequesters the ribosome binding site (RBS) within a stable hairpin structure, blocking the initiation of translation.
Data Presentation: Riboswitch Binding Affinity
The affinity of a riboswitch for its ligand is a key determinant of its regulatory response. The table below presents dissociation constants (K_D) for the interaction between various cobalamin forms and representative bacterial riboswitches.
| Riboswitch | Organism | Ligand | Apparent K_D | Reference(s) |
| btuB | Escherichia coli | Adenosylcobalamin (AdoCbl) | ~300 nM | |
| btuB | Escherichia coli | This compound (AqCbl) | > 100 µM (weak binding) | |
| btuB | Escherichia coli | Cyanocobalamin (CNCbl) | No measurable binding | |
| env8Cbl | Environmental DNA | Adenosylcobalamin (AdoCbl) | 28 ± 7 nM | |
| cblT | Desulfitobacterium hafniense | Adenosylcobalamin (AdoCbl) | 27 nM - 90 µM (broad range) |
Key Experimental Methodologies
Studying the function of this compound and its derivatives in microorganisms requires a range of specialized techniques. Below are overviews of key experimental protocols.
Protocol: Analysis of Cobalamin-Protein Interactions using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify and characterize enzyme activities within complex biological samples. A cobalamin activity-based probe (B12-ABP), which is a synthetic mimic of B12 containing a reporter tag (e.g., an alkyne), is used to label interacting proteins in vivo.
1. Probe Incubation: The B12-ABP is introduced to a microbial culture. Since the probe mimics native B12, it is actively transported into the cells and processed by the cellular machinery. 2. Cell Lysis: After a defined incubation period, cells are harvested and lysed to release the total proteome, including proteins that have covalently bound to the B12-ABP. 3. Click Chemistry: A reporter molecule, such as biotin-azide or a fluorophore-azide, is "clicked" onto the alkyne tag of the B12-ABP using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. 4. Affinity Purification: If a biotin (B1667282) reporter was used, the biotin-labeled proteins are enriched from the total proteome using streptavidin-coated beads. 5. Protein Identification: The enriched proteins are eluted, separated (typically by SDS-PAGE), and identified using mass spectrometry (e.g., LC-MS/MS). This reveals the portfolio of proteins that interact with cobalamin under the tested conditions.
Protocol: Construction of Gene Knockouts by Homologous Recombination
To elucidate the function of a specific cobalamin-dependent gene (e.g., a transporter or enzyme), a common approach is to create a knockout mutant where the gene is deleted or inactivated. The λ Red recombineering system is a widely used method in E. coli and other bacteria.
1. Design and Amplify a Disruption Cassette: A drug resistance gene (e.g., kanamycin (B1662678) resistance) is amplified by PCR. The PCR primers are designed with 5' extensions (~40-50 nucleotides) that are homologous to the regions immediately upstream and downstream of the target gene in the bacterial chromosome. 2. Prepare Electrocompetent Cells: The recipient bacterial strain is transformed with a helper plasmid that expresses the λ Red recombinase enzymes (Exo, Beta, and Gam) under an inducible promoter (e.g., arabinose-inducible). The culture is grown and induced to express the recombinase system, then made electrocompetent. 3. Electroporation and Recombination: The purified linear disruption cassette (from step 1) is introduced into the electrocompetent cells via electroporation. The λ Red enzymes facilitate the homologous recombination between the cassette's flanking regions and the chromosome, replacing the target gene with the drug resistance cassette. 4. Selection and Verification: The cells are recovered and plated on selective media containing the appropriate antibiotic. Colonies that grow are putative knockouts. The correct replacement of the target gene is then verified by colony PCR using primers that flank the integration site and by DNA sequencing.
Protocol: In Vitro Assay of Riboswitch Activity
The regulatory activity of a riboswitch can be quantitatively assessed using an in vitro transcription termination assay. This method directly measures the ability of the riboswitch to halt transcription in the presence of its ligand.
1. Template Preparation: A linear DNA template is generated by PCR. The template contains a promoter (e.g., T7), the riboswitch sequence, and the downstream region where termination occurs. 2. In Vitro Transcription Reaction: The DNA template is incubated with RNA polymerase, NTPs (including a radiolabeled NTP, such as [α-³²P]UTP), and a transcription buffer. 3. Ligand Addition: The reaction is run in parallel sets, with and without the addition of the ligand (e.g., AdoCbl) at various concentrations. 4. Product Analysis: The transcription reactions are stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). 5. Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length "read-through" transcript and the shorter "terminated" transcript are quantified. The fraction of termination is calculated for each ligand concentration, allowing for the determination of the riboswitch's regulatory efficiency and its effective concentration (EC₅₀).
Implications for Drug Development
The unique and essential nature of cobalamin pathways in many pathogenic bacteria presents attractive targets for novel antimicrobial strategies.
-
Targeting Transport: The high specificity of cobalamin transport systems could be exploited. Inhibitors of the BtuB transporter or the BtuCD ABC transporter could starve pathogens of this essential vitamin.
-
Riboswitch-based Antibiotics: Cobalamin riboswitches are promising targets as they are widespread in bacteria but absent in humans. Small molecules that mimic cobalamin and lock the riboswitch in an "off" state could effectively inhibit the expression of essential genes, leading to bacterial growth inhibition or death.
-
Enzyme Inhibition: Cobalamin-dependent enzymes like MetH and MCM are crucial for bacterial metabolism. Designing specific inhibitors for these enzymes could disrupt critical metabolic pathways.
Conclusion
This compound is far more than a simple vitamin in the microbial world; it is a central hub for metabolism, genetic control, and interspecies communication. Its functions range from serving as a precursor for essential enzyme cofactors in core metabolic pathways to acting as a direct effector molecule in the regulation of gene expression. The intricate systems that microorganisms have evolved to transport, utilize, and sense this molecule underscore its profound biological importance. A thorough understanding of these pathways, aided by the experimental approaches detailed herein, not only deepens our knowledge of microbial physiology but also opens new avenues for the development of targeted antimicrobial therapeutics.
References
- 1. The many faces of vitamin B12: catalysis by cobalamin-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and characterization of a bacterial core methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols: The Use of Aquacobalamin in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, a collective term for a group of cobalt-containing compounds known as cobalamins, is an essential micronutrient for the growth and proliferation of mammalian cells in culture.[1] Its primary role is as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-CoA mutase.[2][3] These enzymes are integral to one-carbon metabolism, which is vital for the synthesis of DNA, RNA, proteins, and lipids, as well as for the regulation of gene expression.[2][4]
While cyanocobalamin (B1173554) is the most common and stable form of vitamin B12 used in commercially available cell culture media, aquacobalamin (B1421323) (also known as hydroxocobalamin) offers distinct advantages.[5][6] this compound is a more naturally occurring form of vitamin B12 and studies suggest it can be more readily processed by cells.[7][8] This application note provides a detailed overview of the use of this compound in mammalian cell culture, including its advantages, relevant cellular pathways, and protocols for its application and analysis.
Advantages of this compound over Cyanocobalamin
The primary difference between various forms of cobalamin lies in the axial ligand attached to the cobalt ion.[9] In cyanocobalamin, this is a cyanide group, whereas in this compound, it is a water or hydroxyl group.
| Feature | This compound (Hydroxocobalamin) | Cyanocobalamin |
| Cellular Uptake and Processing | More rapid intracellular processing.[10] | Slower intracellular processing compared to this compound.[10] |
| Biological Form | A naturally occurring intracellular form of cobalamin.[8] | A synthetic form, created during the isolation process.[11] |
| Stability in Media | Less stable than cyanocobalamin and can react with other media components.[6] | More stable, but can be converted to hydroxocobalamin (B81358) in the presence of light.[5][11] |
| Potential for ROS Production | Oxidation of thiols in the presence of this compound can produce reactive oxygen species (ROS).[8] | Less prone to inducing ROS production through thiol oxidation compared to this compound.[8] |
Cellular Uptake and Metabolic Pathways
The uptake and metabolism of cobalamin is a multi-step process. In culture media, cobalamin binds to transcobalamin, a transport protein. This complex is then taken up by cells via receptor-mediated endocytosis.[7] Inside the cell, the cobalamin is released and undergoes enzymatic conversion to its active coenzyme forms: methylcobalamin (B1676134) and adenosylcobalamin.[2][3]
Cellular uptake and conversion of this compound.
Methylcobalamin is a cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine, an essential amino acid. This reaction is also crucial for regenerating the active form of folate, which is required for nucleotide synthesis.[2] Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and some amino acids.[2]
Role of methylcobalamin in one-carbon metabolism.
Experimental Protocols
Protocol 1: Adaptation of Mammalian Cells to this compound-Supplemented Medium
This protocol outlines the steps for adapting a mammalian cell line from a standard cyanocobalamin-containing medium to a medium supplemented with this compound.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HeLa)
-
Basal medium deficient in vitamin B12 (e.g., custom formulation or commercially available B12-free DMEM)
-
Fetal Bovine Serum (FBS), if required
-
This compound hydrochloride solution (sterile-filtered)
-
Cyanocobalamin solution (sterile-filtered, for control)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare Media:
-
Prepare the basal medium according to the manufacturer's instructions.
-
Supplement the basal medium with FBS to the desired concentration (if applicable).
-
Prepare a stock solution of this compound hydrochloride in sterile water or PBS. A typical stock concentration is 1 mg/mL.
-
Add the this compound stock solution to the basal medium to achieve the desired final concentration. Typical final concentrations in cell culture media range from 0.2 nM to 1.5 µM.[6] It is recommended to start with a concentration similar to that of cyanocobalamin in the original medium.
-
Prepare a control medium supplemented with the same molar concentration of cyanocobalamin.
-
-
Cell Seeding and Adaptation:
-
Thaw and culture the cells in their standard cyanocobalamin-containing medium until they reach a healthy, exponential growth phase.
-
Harvest the cells by trypsinization or another appropriate method.
-
Seed the cells into two sets of culture vessels: one containing the this compound-supplemented medium and one with the cyanocobalamin-supplemented (control) medium.
-
Use a seeding density appropriate for the cell line.
-
-
Subculturing and Monitoring:
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitor cell growth and viability daily using a hemocytometer and trypan blue exclusion.
-
Subculture the cells as needed, always reseeding them into the respective fresh media.
-
Continue this process for at least 3-5 passages to allow for adaptation.
-
-
Evaluation:
-
After the adaptation period, perform a comprehensive analysis of cell growth kinetics, viability, and any specific cellular functions of interest (e.g., protein production).
-
Protocol 2: Analysis of Intracellular Cobalamin Forms by HPLC
This protocol describes a method for extracting and analyzing the different forms of cobalamin from cultured mammalian cells using High-Performance Liquid Chromatography (HPLC).[12]
Materials:
-
Cultured mammalian cells
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Lysis buffer (e.g., 50 mM Tris, pH 7.4, containing 0.15 M NaCl and 1% Triton X-100)
-
Absolute ethanol (B145695)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)
-
Cobalamin standards (this compound, cyanocobalamin, methylcobalamin, adenosylcobalamin)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest confluent cells by trypsinization and wash them three times with cold DPBS.
-
Lyse the cell pellet with the lysis buffer for 20 minutes at room temperature. Perform all subsequent steps under dim red light to protect photosensitive cobalamins.[12]
-
-
Cobalamin Extraction:
-
Add 1.5 volumes of absolute ethanol to the cell lysate and incubate for 20 minutes at room temperature to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted cobalamins.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered extract onto the HPLC system.
-
Separate the different cobalamin forms using a suitable gradient elution program.
-
Detect the cobalamins using a UV-Vis detector at a wavelength of 361 nm.
-
Identify and quantify the different cobalamin forms by comparing their retention times and peak areas to those of the standards.
-
Data Summary
The following table summarizes typical concentrations of vitamin B12 found in various commercially available classic cell culture media.
| Medium | Vitamin B12 Concentration (nM) |
| RPMI-1640 | 3.7 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 9.6 |
| Alpha-MEM | 100 |
| Waymouth Medium MB | 148 |
| Williams Medium E | 148 |
| H-Y Medium (Hybri-Max®) | 923 |
| McCoy's 5A Modified Medium | 1480 |
| NCTC Medium | 7400 |
Note: Many basal media such as DMEM, MEM, and F-12 do not contain vitamin B12 in their basal formulations and require supplementation.[6]
Conclusion
This compound presents a viable and potentially advantageous alternative to cyanocobalamin in mammalian cell culture media. Its natural occurrence and faster intracellular processing may offer benefits for cellular growth and function. However, its lower stability compared to cyanocobalamin requires careful handling and consideration in media preparation and storage. The provided protocols offer a starting point for researchers to explore the use of this compound in their specific cell culture systems. Further optimization of concentrations and adaptation procedures may be necessary for different cell lines and applications.
References
- 1. Essential Vitamins in Cell Culture Media for Enhanced Cell Growth and Proliferation [cytion.com]
- 2. Vitamin B12 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B12, Cobalamin, in Cell Culture [sigmaaldrich.com]
- 7. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [mdpi.com]
- 8. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate assessment and identification of naturally occurring cellular cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aquacobalamin-Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Aquacobalamin (B1421323) (Vitamin B12a), a natural and environmentally benign cobalt complex, has emerged as a versatile catalyst for a variety of organic transformations. Its catalytic activity stems from the ability of the central cobalt ion to cycle through multiple oxidation states (Co(III), Co(II), and Co(I)), enabling both radical and two-electron transfer processes.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a catalyst in organic synthesis, with a focus on carbon-carbon bond formation and reductive dehalogenation reactions.
Introduction to this compound Catalysis
This compound, the aqua-ligated form of cobalamin, serves as a precursor to the catalytically active species.[1] In most applications, the Co(III) center of this compound is reduced in situ to a highly nucleophilic Co(I) species, often referred to as "supernucleophilic" B12s.[1] This reduction can be achieved using chemical reductants such as zinc (Zn) powder or sodium borohydride (B1222165) (NaBH₄), or through electrochemical or photochemical methods.[2][4] The resulting Co(I) species is a potent nucleophile that can react with various electrophiles, initiating the catalytic cycle.
The general catalytic cycle typically involves the following key steps:
-
Reduction: The Co(III) precatalyst is reduced to the active Co(I) state.
-
Oxidative Addition: The Co(I) species reacts with an electrophilic substrate (e.g., an alkyl halide) in an oxidative addition step to form an organocobalt(III) intermediate.[2]
-
Homolysis or Further Reaction: The Co(III)-carbon bond of the organocobalt intermediate can undergo homolytic cleavage, often induced by light or heat, to generate a radical species and a Co(II) complex.[5] Alternatively, the intermediate can undergo other transformations depending on the reaction type.
-
Catalyst Regeneration: The Co(II) species is then reduced back to the active Co(I) state to complete the catalytic cycle.
Key Applications and Reaction Types
This compound and its derivatives have been successfully employed as catalysts in a range of organic reactions, including:
-
Carbon-Carbon Bond Forming Reactions: This is a significant area of application, encompassing reactions like cyclopropanation, dimerization of alkyl halides, and the addition of alkyl radicals to alkenes and alkynes.[2][4][6]
-
Reductive Dehalogenation: this compound is an effective catalyst for the removal of halogen atoms from organic halides, a process with significant environmental applications for the remediation of pollutants.[1][7]
-
Reductions and Hydrogenations: Activated double bonds, such as those in α,β-unsaturated carbonyl compounds, can be hydrogenated using this compound-based catalytic systems.[1]
Data Presentation: Quantitative Overview of Selected Reactions
The following tables summarize quantitative data for representative organic reactions catalyzed by this compound and other vitamin B12 derivatives.
Table 1: this compound-Catalyzed Cyclopropanation of Alkenes
| Entry | Alkene | Catalyst (mol%) | Diazo Compound | Solvent | Temp (°C) | Yield (%) | cis:trans | Enantiomeric Excess (ee, %) cis / trans |
| 1 | Styrene (B11656) | B12a (2) | Ethyl diazoacetate | TFE | 80 | 99 | 61:39 | 64 / 54 |
| 2 | 4-Chlorostyrene | B12a (2) | Ethyl diazoacetate | TFE | 80 | 98 | 65:35 | 68 / 58 |
| 3 | 4-Methylstyrene | B12a (2) | Ethyl diazoacetate | TFE | 80 | 99 | 60:40 | 62 / 52 |
| 4 | 1-Hexene | B12a (2) | Ethyl diazoacetate | TFE | 80 | 85 | 55:45 | N/A |
Data synthesized from information presented in The Journal of Organic Chemistry.
Table 2: Vitamin B12-Catalyzed Coupling of Nitroalkanes with Diazo Compounds
| Entry | Nitroalkane | Diazo Compound | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Nitrocyclohexane | Ethyl diazoacetate | Cyanocobalamin (2) | Zn (6 equiv.) | DMSO:H₂O (1:1) | 50 | 24 | 38 |
| 2 | Nitrocyclopentane | Ethyl diazoacetate | Cyanocobalamin (2) | Zn (6 equiv.) | DMSO:H₂O (1:1) | 50 | 24 | 45 |
| 3 | 1-Nitropropane | Ethyl diazoacetate | Cyanocobalamin (2) | Zn (6 equiv.) | DMSO:H₂O (1:1) | 50 | 24 | 32 |
Data adapted from a 2024 publication on vitamin B12-catalyzed coupling reactions.[6]
Table 3: this compound-Catalyzed Reductive Dehalogenation of Organic Halides
| Entry | Substrate | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | This compound (5) | Zn/NH₄Cl | Ethanol (B145695)/H₂O | RT | 24 | >95 |
| 2 | Benzyl bromide | This compound (10) | Ti(III) citrate | Ethanol/H₂O | RT | 12 | >90 (dimer) |
| 3 | 1,1,1-Trichloroethane | This compound (cat.) | Fe(0) | Water | RT | 48 | ~80 |
Data compiled from various sources on vitamin B12-catalyzed dehalogenations.[1][8]
Experimental Protocols
General Considerations for Handling this compound
-
Solubility: this compound is soluble in polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1] For reactions requiring nonpolar solvents, hydrophobic derivatives of vitamin B12 may be necessary.[2]
-
Light Sensitivity: While this compound itself is relatively stable, some intermediates in the catalytic cycle, particularly organocobalt species, can be light-sensitive. It is good practice to protect reactions from direct light, for example, by wrapping the reaction vessel in aluminum foil.
-
Inert Atmosphere: Many this compound-catalyzed reactions, especially those involving the highly reactive Co(I) species, are sensitive to oxygen. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: this compound-Catalyzed Cyclopropanation of Styrene
This protocol is adapted from literature procedures for the asymmetric cyclopropanation of alkenes.
Materials:
-
This compound (Vitamin B12a)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous TFE (5 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add styrene (1.0 mmol, 1.0 equiv.) to the reaction mixture via syringe.
-
Add ethyl diazoacetate (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the cyclopropane (B1198618) product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Protocol 2: this compound-Catalyzed Reductive Dehalogenation of an Alkyl Halide
This protocol provides a general procedure for the reductive dehalogenation of an alkyl bromide using a zinc-based reducing system.
Materials:
-
This compound (Vitamin B12a)
-
Alkyl bromide (e.g., 1-bromooctane)
-
Zinc powder (activated)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyl bromide (1.0 mmol, 1.0 equiv.).
-
Add a solution of this compound (0.05 mmol, 5 mol%) in a mixture of ethanol and water (e.g., 10 mL, 1:1 v/v).
-
Add ammonium chloride (5.0 mmol, 5.0 equiv.) to the mixture.
-
While stirring vigorously, add activated zinc powder (5.0 mmol, 5.0 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc powder.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the dehalogenated alkane.
-
Confirm the product identity by spectroscopic methods.
Visualizations of Pathways and Workflows
Catalytic Cycle of this compound
Caption: Generalized catalytic cycle for this compound-mediated reactions.
Experimental Workflow for a Typical Catalyzed Reaction
Caption: A typical experimental workflow for organic synthesis using an this compound catalyst.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B12-catalyzed coupling reaction of nitroalkanes and diazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Aquacobalamin in Coenzyme B12 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, or cobalamin, is an essential micronutrient that functions as a cofactor for critical enzymatic reactions in human metabolism. The two biologically active forms are adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl).[1] Aquacobalamin (B1421323) (also known as hydroxocobalamin, HOCbl), a form of vitamin B12 where a water or hydroxyl group is coordinated to the cobalt ion, is a key precursor in the intracellular synthesis of these active coenzymes.[2][3] Unlike cyanocobalamin (B1173554) (CNCbl), a synthetic form common in supplements, this compound represents a more direct and efficiently utilized substrate for the cellular machinery responsible for generating AdoCbl and MeCbl.[4][5] These notes provide an overview of the biochemical conversion pathway, relevant quantitative data, and detailed protocols for studying the synthesis of coenzyme B12 from this compound.
Biochemical Pathway of Coenzyme B12 Synthesis from this compound
Once inside the cell, this compound [Cob(III)alamin] undergoes a two-step reduction and a subsequent adenosylation to form adenosylcobalamin (AdoCbl), the cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase.[6][7]
-
First Reduction: this compound (HOCbl) is first reduced from its Co(III) state to Cob(II)alamin. This reaction is catalyzed by an this compound reductase, which utilizes NADPH as a reducing agent.[8]
-
Second Reduction: Cob(II)alamin is further reduced to the highly nucleophilic Cob(I)alamin. This step is facilitated by enzymes that can overcome the thermodynamic barrier of this reduction.[7][9] Human ATP:cob(I)alamin adenosyltransferase (MMAB) facilitates this by stabilizing a four-coordinate cob(II)alamin intermediate, which has a much more positive reduction potential.[7]
-
Adenosylation: The supernucleophilic Cob(I)alamin then attacks the 5'-carbon of an ATP molecule. This reaction, catalyzed by ATP:Cob(I)alamin adenosyltransferase (ACA), transfers the deoxyadenosyl moiety from ATP to the cobalt ion, forming the stable cobalt-carbon bond characteristic of AdoCbl.[6][9]
A parallel pathway in the cytoplasm leads to the formation of methylcobalamin, which serves as a cofactor for methionine synthase.[2]
Quantitative Data
The selection of a cobalamin precursor for research or therapeutic development can be guided by kinetic and analytical parameters. This compound demonstrates significantly faster cellular uptake and processing compared to cyanocobalamin.
| Parameter | This compound (HOCbl) | Cyanocobalamin (CNCbl) | Cell Line | Reference |
| Intracellular Processing Rate | ~6-fold faster | Baseline | HeLa | [2][3][5] |
| Cellular Accumulation Rate | ~2-fold faster | Baseline | HeLa | [2][3] |
| Cell Surface Detachment Rate | 1 | 4 (4x higher rate) | HeLa | [2][3] |
| Predicted Final Coenzyme Levels | MeCbl ≈ 40%, AdoCbl ≈ 40%, HOCbl ≈ 20% | MeCbl ≈ 40%, AdoCbl ≈ 40%, HOCbl ≈ 20% | HeLa | [2][3] |
Accurate quantification of different cobalamin species is essential for metabolic studies. Ultra-Performance Liquid Chromatography (UPLC) offers superior resolution and speed compared to traditional HPLC.[1]
| Cobalamin Species | UPLC Retention Time (min) | HPLC-ICP-MS Column | HPLC LOD (µg/mL) | HPLC LOQ (µg/mL) |
| This compound (HOCbl) | 1.32[1] | Zobrax Eclipse XDB-C8[10] | - | - |
| Cyanocobalamin (CNCbl) | 1.70[1] | Hypersil BDS C-18[11][12] | 0.0228[11][12] | 0.069[11][12] |
| Adenosylcobalamin (AdoCbl) | 2.15[1] | Zobrax Eclipse XDB-C8[10] | - | - |
| Methylcobalamin (MeCbl) | 2.44[1] | Zobrax Eclipse XDB-C8[10] | - | - |
Experimental Protocols
Protocol 1: Analysis of Intracellular Cobalamin Conversion in Cultured Cells
This protocol describes a method to monitor the uptake of this compound and its conversion into active coenzymes in a mammalian cell line, such as HeLa or SH-SY5Y neuroblastoma cells.[4][13] The use of radiolabeled or mass-tagged this compound is recommended for sensitive detection.
Materials
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
This compound (HOCbl) stock solution (sterile-filtered)
-
Cell lysis buffer (e.g., RIPA buffer)
-
0.22-µm syringe filters
-
Liquid scintillation counter (if using radiolabeled HOCbl)
-
UPLC-MS system
Procedure
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Incubation: Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 1-10 µM). Include a control well with no added cobalamin.
-
Time Course Harvest: At designated time points (e.g., 0, 4, 8, 24, 48 hours), harvest the cells.
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the pellet again with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Crucial Step: All subsequent steps should be performed under subdued or red light to prevent the photolytic degradation of cobalamins.[10][14]
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22-µm syringe filter to remove any remaining particulate matter.[1]
-
-
Analysis: Analyze the filtered lysate immediately using UPLC-MS (see Protocol 2) to separate and quantify this compound, AdoCbl, and MeCbl. If using radiolabeled HOCbl, total uptake can be measured by liquid scintillation counting of the cell lysate.
Protocol 2: Quantification of Cobalamin Species by UPLC-MS
This protocol provides a general framework for the separation and quantification of different cobalamin forms from cell extracts, adapted from established methods.[1][10]
Materials & Reagents
-
UPLC system coupled to a mass spectrometer (MS)
-
C8 or C18 reversed-phase column (e.g., Zobrax Eclipse XDB-C8, 3 x 150 mm, 3.5 µm)[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Cobalamin standards: this compound (HOCbl), Cyanocobalamin (CNCbl), Adenosylcobalamin (AdoCbl), Methylcobalamin (MeCbl)
Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions for each cobalamin species (HOCbl, AdoCbl, MeCbl) in Mobile Phase A, ranging from low pM to µM concentrations.[1] Use amber vials.
-
Chromatographic Conditions:
-
Column: Zobrax Eclipse XDB-C8 (or equivalent)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0–15.0 min: 5% to 50% B
-
15.1–16.0 min: Hold at 50% B
-
16.1–25.0 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry Conditions:
-
Set the MS to operate in positive ion mode.
-
Monitor for the specific m/z ions corresponding to each cobalamin species.
-
Optimize source parameters (e.g., gas temperature, sheath gas flow) according to the instrument manufacturer's guidelines.
-
-
Sample Analysis:
-
Inject the prepared cell extracts (from Protocol 1) and the standard solutions.
-
Integrate the peak areas for each cobalamin species in both the standards and the samples.
-
-
Quantification:
-
Construct a standard curve for each cobalamin by plotting peak area against concentration.
-
Determine the concentration of each cobalamin species in the cell extracts by interpolating their peak areas from the respective standard curves.
-
Normalize the results to the total protein concentration of the cell lysate to report as pmol/mg protein.[15]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin | MDPI [mdpi.com]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of a Human-Type Corrinoid Adenosyltransferase Confirms That Coenzyme B12 Is Synthesized through a Four-Coordinate Intermediate†, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination chemistry controls coenzyme B12 synthesis by human ATP:cob(I)alamin adenosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound reductase (NADPH) from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Roles of ATP:Cob(I)alamin Adenosyltransferases in the Conversion of B12 to Coenzyme B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS | FDA [fda.gov]
- 15. Accurate assessment and identification of naturally occurring cellular cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Aquacobalamin in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B12a, is a vitamer of vitamin B12. It plays a crucial role in various metabolic processes, including DNA synthesis and neurological function. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic studies, clinical diagnostics, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. When coupled with UV-Vis or mass spectrometry (MS) detectors, HPLC allows for the selective and precise measurement of this compound.
This document provides a detailed protocol for the quantification of this compound in biological samples using a reversed-phase HPLC (RP-HPLC) method. The protocol covers sample preparation, chromatographic conditions, and method validation parameters based on established scientific literature.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical to remove interfering substances and concentrate the analyte. The following are common methods for extracting this compound from biological samples.
2.1.1. Protein Precipitation
This method is rapid and straightforward for plasma and serum samples.
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Inject the supernatant into the HPLC system.
2.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma or serum, add an internal standard (e.g., paracetamol)[1][2][3][4].
-
Add 1 mL of cold ethanol (B145695) (100%) and vortex for 40 seconds[1].
-
Centrifuge the sample at 2000 x g for 5 minutes.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2.1.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for concentration of the analyte. Immunoaffinity columns are particularly effective for selective extraction of vitamin B12 forms.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
HPLC-UV Method
This method is suitable for routine analysis and when high sensitivity is not required.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and a buffer such as 0.02 M phosphoric acid (35:65, v/v), with the pH adjusted to 5.8. Alternatively, a gradient elution can be used.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 361 nm, which is a characteristic absorption wavelength for vitamin B12.
-
Injection Volume: 20 µL.
HPLC-MS/MS Method
For higher sensitivity and selectivity, especially for samples with low concentrations of this compound, an HPLC-MS/MS method is recommended.
-
Column: C8 or C18 analytical column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: For this compound, monitor the transition m/z 664.7 → 147.3.
Data Presentation
The following tables summarize typical quantitative data for HPLC methods used to analyze this compound and other vitamin B12 forms.
Table 1: Chromatographic and Validation Parameters for this compound Quantification
| Parameter | HPLC-UV Method | HPLC-MS/MS Method | Reference(s) |
| Column Type | C18 | C8 | , |
| Linearity Range | 50 - 1600 ng/mL | 5 - 400 ng/mL | , |
| Limit of Detection (LOD) | 10 ng/mL | 1.0 µmole/L | , |
| Limit of Quantification (LOQ) | 25 ng/mL | 5.0 ng/mL | , |
| Recovery | 87.44 - 97.08% | 33.5 - 38.2% | , |
| Precision (%RSD) | < 1% | < 11% | , |
| Accuracy | 97.08 ± 0.74% | 92.5 - 108.9% | , |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for this compound quantification.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. (PDF) Hydroxocobalamin quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a pharmacokinetic study (2013) | Gustavo D. Mendes | 1 Citations [scispace.com]
- 4. Hydroxocobalamin quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
Application Notes: Spectrophotometric Assay for Aquacobalamin Concentration
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or Vitamin B12a, is a vitamer of vitamin B12. It is a crucial cofactor in various metabolic pathways, including DNA synthesis and neurological function. Unlike cyanocobalamin (B1173554), the form often found in supplements, this compound is the form of vitamin B12 that is readily converted to the active coenzyme forms in the body. Accurate quantification of this compound is essential in pharmaceutical research, drug development, and various biomedical studies. This document provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry, a simple, rapid, and accessible analytical technique.
The principle of this assay is based on the intrinsic property of this compound to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution containing this compound is directly proportional to its concentration, a relationship described by the Beer-Lambert law. By measuring the absorbance at a specific wavelength corresponding to an absorption maximum, the concentration of an unknown sample can be determined by comparing it to a standard curve generated from solutions of known concentrations. In an acidic medium, cobalamin exists in its aqua-form, which has characteristic absorption peaks.[1] The biologically active forms of cobalamin, adenosylcobalamin and methylcobalamin, are converted to hydroxocobalamin (this compound) within seconds during UVA exposure.[2][3]
Instrumentation and Reagents
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
-
Reagents:
-
This compound (Hydroxocobalamin hydrochloride) reference standard
-
Deionized water or an appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 6.0)[4]
-
Methanol (for cleaning cuvettes, optional)
-
Quantitative Data Summary
The following tables summarize the key spectrophotometric parameters for this compound and related compounds for easy comparison.
Table 1: Spectrophotometric Properties of this compound
| Parameter | Value | Reference |
| Primary Absorption Maxima (λmax) | 353 nm, 505 nm, 528 nm | [1] |
| Secondary Absorption Maximum | ~351 nm | [5] |
| Molar Absorptivity (ε) at 351 nm | ~2.8 x 10⁴ M⁻¹cm⁻¹ | |
| Linear Concentration Range | 5 - 100 µM | [4] |
| Limit of Detection (LOD) | ~5 µM | [4] |
Table 2: Comparison of Absorption Maxima for Different Cobalamins
| Cobalamin Form | Absorption Maxima (λmax) | Reference |
| This compound (Hydroxocobalamin) | 353 nm, 505 nm, 528 nm | [1] |
| Cyanocobalamin | 278 nm, 361 nm, 550 nm | [6] |
| Methylcobalamin | 354 nm | [7] |
| Adenosylcobalamin | Converted to this compound under UVA light | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution Preparation (1 mM):
-
Accurately weigh an appropriate amount of this compound reference standard.
-
Dissolve the standard in a known volume of deionized water or buffer in a volumetric flask to obtain a final concentration of 1 mM.
-
Ensure the standard is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Store the stock solution protected from light, as cobalamins can be light-sensitive.[3][8]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with deionized water or the chosen buffer.
-
A typical concentration range for the standard curve is 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Prepare these solutions in volumetric flasks to ensure accuracy.
-
Protocol 2: Sample Preparation
-
Dissolve the sample containing this compound in deionized water or the same buffer used for the standard solutions.
-
The sample may need to be filtered or centrifuged to remove any particulate matter that could interfere with the spectrophotometric reading.
-
Dilute the sample solution as necessary to ensure that the absorbance reading falls within the linear range of the standard curve.
Protocol 3: Spectrophotometric Measurement
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength scan range from 250 nm to 600 nm to observe the full absorption spectrum.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the same solvent (deionized water or buffer) used to prepare the standards and samples.
-
Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
-
Standard Curve Measurement:
-
Measure the absorbance of each working standard solution at the chosen analytical wavelength (e.g., 353 nm, 505 nm, or 528 nm).
-
Rinse the cuvette with the next standard solution before each measurement.
-
Record the absorbance values for each concentration.
-
-
Sample Measurement:
-
Measure the absorbance of the prepared sample solution at the same analytical wavelength.
-
Record the absorbance value.
-
Protocol 4: Data Analysis
-
Standard Curve Generation:
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The R-squared (R²) value should be close to 1 (typically > 0.99) to indicate a good linear fit.
-
-
Concentration Determination:
-
Use the equation of the standard curve to calculate the concentration of this compound in the sample solution.
-
Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
-
Diagrams
Caption: Experimental workflow for the spectrophotometric assay of this compound.
Considerations and Troubleshooting
-
Interference: Other substances in the sample matrix that absorb at the analytical wavelength can interfere with the assay. If significant interference is suspected, sample purification or the use of a multi-wavelength analysis method may be necessary. High concentrations of hydroxocobalamin can interfere with other colorimetric assays.[9]
-
pH: The absorption spectrum of cobalamins can be pH-dependent. It is crucial to maintain a consistent pH for all standard and sample solutions.
-
Light Sensitivity: Protect all solutions containing cobalamins from prolonged exposure to light to prevent photodegradation.[3][8]
-
Cuvette Handling: Ensure cuvettes are clean and free of scratches. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.
-
Linear Range: If the sample absorbance is outside the linear range of the standard curve, dilute or concentrate the sample accordingly and re-measure.
References
- 1. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of cobalamins in aqueous solutions and in human blood [agris.fao.org]
- 4. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Therapeutic concentrations of hydroxocobalamin interferes with several spectrophotometric assays on the Beckman Coulter DxC and AU680 chemistry analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aquacobalamin in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as Vitamin B12a, is a vital water-soluble vitamin that plays a crucial role as a cofactor in various enzymatic reactions. Beyond its physiological importance, its unique spectroscopic properties and reactivity make it a valuable tool for studying enzyme kinetics. These application notes provide an overview of the use of this compound in enzyme kinetics, including its application as a spectroscopic probe and a key component in enzyme assays. Detailed protocols for relevant experiments are also provided.
Application 1: Spectroscopic Probe for Studying Enzyme-Ligand Interactions
The distinct UV-Vis absorption spectrum of this compound is sensitive to changes in the coordination environment of the cobalt ion. This property allows researchers to monitor the binding of this compound to an enzyme or the displacement of the axial water ligand by other molecules, providing insights into enzyme-ligand interactions.
Upon binding to a protein, the UV-Vis spectrum of this compound can exhibit a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. These changes can be monitored to determine binding kinetics and affinity. For instance, the binding of this compound to bovine serum albumin (BSA) has been studied using UV-Visible and fluorescence spectroscopy[1].
Key Principles:
-
Spectral Shifts: Changes in the local environment of the cobalamin molecule upon binding to an enzyme lead to alterations in its electronic structure, resulting in a shift in the absorption spectrum.
-
Isosbestic Points: The presence of isosbestic points in a series of spectra obtained at different ligand concentrations indicates a two-state system, where the free and enzyme-bound forms of this compound are in equilibrium.
-
Stopped-Flow Spectroscopy: For rapid binding events, stopped-flow spectroscopy can be employed to monitor the change in absorbance over a very short timescale (milliseconds), allowing for the determination of pre-steady-state kinetic parameters[2][3][4][5].
The following diagram illustrates the general principle of using a spectroscopic probe in enzyme kinetics.
Application 2: Essential Component in the Assay of Cobalamin-Dependent Enzymes
This compound is a crucial component in the reactivation and assay of cobalamin-dependent enzymes, such as methionine synthase. In these assays, this compound (often referred to as hydroxocobalamin (B81358) in protocols) is converted in situ to the active cofactor form.
Methionine Synthase Activity Assay
Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate. The activity of the enzyme can be determined by measuring the formation of tetrahydrofolate. A common non-radioactive method involves the conversion of the product, tetrahydrofolate, into 5,10-methenyltetrahydrofolate, which can be quantified spectrophotometrically at 350 nm.
Quantitative Data from a Typical Methionine Synthase Assay
The following table summarizes typical concentrations and parameters used in a non-radioactive methionine synthase assay.
| Component | Concentration/Value | Purpose |
| Potassium Phosphate Buffer (pH 7.2) | 1.0 M (stock) | Maintain optimal pH for enzyme activity |
| Dithiothreitol (DTT) | 500 mM (stock) | Reducing agent to maintain a reducing environment |
| S-Adenosyl-L-methionine (AdoMet) | 3.8 mM (stock) | Required for the reductive activation of the enzyme |
| L-homocysteine | 100 mM (stock) | Substrate |
| This compound (Hydroxocobalamin) | 500 µM (stock) | Precursor for the in situ formation of the active cobalamin cofactor |
| 5-Methyltetrahydrofolate (CH3-H4folate) | 4.2 mM (stock) | Substrate (methyl donor) |
| Quenching Solution | 5N HCl / 60% Formic Acid | Stops the reaction and converts tetrahydrofolate to methenyltetrahydrofolate |
| Wavelength for Detection | 350 nm | λmax for 5,10-methenyltetrahydrofolate |
| Extinction Coefficient (ε) | 26,500 M⁻¹cm⁻¹ | For calculating the concentration of the product |
Experimental Protocols
Protocol 1: Non-Radioactive Methionine Synthase Assay
This protocol is adapted from established methods for measuring methionine synthase activity spectrophotometrically.
Materials:
-
1.0 M Potassium Phosphate Buffer, pH 7.2
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-Adenosyl-L-methionine (AdoMet)
-
100 mM L-homocysteine
-
500 µM this compound (Hydroxocobalamin)
-
4.2 mM 5-Methyltetrahydrofolate (CH3-H4folate)
-
Enzyme sample (e.g., purified methionine synthase or cell lysate)
-
5N HCl / 60% Formic Acid
-
UV-Vis Spectrophotometer
-
Thermostated water bath or heat block (37°C and 80°C)
-
Microcentrifuge tubes (1.5 mL)
-
Glass tubes (12x75 mm)
Procedure:
-
Reaction Mixture Preparation: In a 12x75 mm glass tube, prepare the reaction mixture by adding the following reagents in the specified order:
-
494 µL of H₂O
-
80 µL of 1.0 M KPO₄ (pH 7.2)
-
40 µL of 500 mM DTT
-
4 µL of 3.8 mM AdoMet
-
4 µL of 100 mM L-homocysteine
-
50 µL of enzyme sample
-
80 µL of 500 µM this compound
-
-
Pre-incubation: Mix the contents well and pre-incubate the tubes at 37°C for 5 minutes. This step allows for the reductive activation of the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 48 µL of 4.2 mM 5-methyltetrahydrofolate. Mix well and incubate at 37°C for 10 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 200 µL of 5N HCl / 60% formic acid. Mix the contents thoroughly.
-
Conversion to Methenyltetrahydrofolate: Incubate the tubes at 80°C for 10 minutes in a heat block to convert the tetrahydrofolate product to 5,10-methenyltetrahydrofolate.
-
Sample Preparation for Measurement: Cool the tubes to room temperature. Transfer the reaction mixture to 1.5 mL microcentrifuge tubes and centrifuge at high speed for 5 minutes to pellet any precipitated protein.
-
Spectrophotometric Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at 350 nm. Use a "no enzyme" blank (replace the enzyme sample with buffer) to zero the spectrophotometer.
Data Analysis:
The concentration of the product, 5,10-methenyltetrahydrofolate, can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance at 350 nm
-
ε is the molar extinction coefficient (26,500 M⁻¹cm⁻¹)
-
b is the path length of the cuvette (usually 1 cm)
-
c is the concentration of the product in M
Enzyme activity can then be expressed in units such as nmol of product formed per minute per mg of enzyme.
The following diagram outlines the experimental workflow for the non-radioactive methionine synthase assay.
Conclusion
This compound is a versatile tool in the study of enzyme kinetics. Its application as a spectroscopic probe provides valuable information on enzyme-ligand binding dynamics, while its essential role as a cofactor precursor enables the development of robust and reliable enzyme assays. The protocols and data presented here offer a foundation for researchers and drug development professionals to utilize this compound in their kinetic studies of cobalamin-dependent enzymes and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 3. youtube.com [youtube.com]
- 4. photophysics.com [photophysics.com]
- 5. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
Application Note: Utilizing Aquacobalamin for the Investigation of Cobalamin Transport Proteins
Introduction
Cobalamin (Cbl), also known as vitamin B12, is an essential micronutrient vital for numerous metabolic processes, including DNA synthesis and cellular energy production. Its transport from the gut to the systemic circulation and subsequent uptake by peripheral cells is a complex process mediated by a series of specialized binding proteins.[1][2][3][4] In the bloodstream, cobalamin is primarily transported by transcobalamin (TC).[5][6][7] The TC-Cbl complex, known as holo-transcobalamin, binds to a specific cell surface receptor, TCblR (or CD320), and is internalized via receptor-mediated endocytosis.[1][2][5][8] This intricate pathway presents numerous opportunities for research and is a target for novel drug delivery strategies.
Aquacobalamin (B1421323) (H₂OCbl⁺), a naturally occurring form of vitamin B12, serves as a critical intermediate in the intracellular conversion to the active coenzyme forms, methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl).[9] Unlike the synthetic and more stable cyanocobalamin (B1173554) (CNCbl), this compound's β-axial water ligand is readily displaceable, making it an excellent tool for studying the binding dynamics and interactions with transport proteins.[10] For instance, upon binding to transcobalamin, the aqua ligand of H₂OCbl⁺ is displaced by a histidine residue from the protein, a reaction that does not occur with other Cbl derivatives.[10] This reactivity makes this compound a more physiologically relevant probe for investigating the nuanced mechanisms of cobalamin transport and cellular uptake. Studies have shown that the cellular accumulation and processing of this compound can be significantly faster than that of cyanocobalamin.[5][11][12]
This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound to characterize cobalamin transport proteins.
Data Presentation
The following tables summarize key quantitative data from studies investigating this compound and its interaction with transport proteins.
Table 1: Comparative Binding Kinetics of Cobalamins to Human Transcobalamin (TC)
| Cobalamin Form | Binding Mechanism | Association Rate Constant (k+1) | Dissociation/Conformational Change Rate (k+2) | Reference |
| This compound (H₂OCbl⁺) | Two-step | 3 x 10⁷ M⁻¹s⁻¹ | 0.02 s⁻¹ | [13] |
| Cyanocobalamin (CNCbl) | One-step | 1 x 10⁸ M⁻¹s⁻¹ | Not Applicable | [13] |
| Azidocobalamin (N₃Cbl) | One-step | 1 x 10⁸ M⁻¹s⁻¹ | Not Applicable | [13] |
Binding studies were conducted at 20°C using stopped-flow spectroscopy.
Table 2: Comparison of Cellular Uptake and Processing Kinetics (HOCbl vs. CNCbl in HeLa Cells)
| Parameter | Aquo/Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) | Fold Difference (HOCbl vs. CNCbl) | Reference |
| Intracellular Processing Rate | Faster | Slower | ~6-fold faster | [5][12] |
| Detachment Rate from Cell Surface | Slower | Faster | 1:4 ratio | [5][12] |
| Overall Cellular Accumulation | Faster | Slower | ~2-fold faster | [5][11][12] |
Table 3: Structural Data of this compound Analogs
| Analog | β-axial Ligand | β-axial Co-N Bond Distance (Å) | α-axial Co-N(DMB) Bond Distance (Å) | Corrin Fold Angle (°) | Reference |
| Imidazolylcobalamin (ImCbl) | Imidazole (B134444) | 1.94(1) | 2.01(1) | 11.8(3) | [10][13][14] |
| Histidinylcobalamin (HisCbl) | Histidine | 1.951(7) | 1.979(8) | 12.0(3) | [10][13][14] |
These analogs serve as models for this compound bound to transcobalamin, where a histidine residue coordinates with the cobalt ion.[10][14]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures involved in studying cobalamin transport using this compound.
Caption: Cellular transport pathway of cobalamin (Cbl) via transcobalamin (TC).
Caption: Workflow for a radiolabeled this compound cellular uptake experiment.
Caption: Workflow for determining binding affinity via competitive displacement.
Experimental Protocols
Protocol 1: Synthesis of Imidazolylcobalamin (ImCbl) from this compound
This protocol describes the synthesis of Imidazolylcobalamin (ImCbl), a stable analog that models the binding of this compound to the histidine residue in transcobalamin.[10]
Materials:
-
Hydroxycobalamin hydrochloride (HOCbl·HCl) (or this compound)
-
Imidazole
-
TES buffer (0.10 M, pH 7.4)
-
Acetone, cold (-20°C)
-
Deionized water
-
Vacuum filtration apparatus
-
NMR spectrometer
Procedure:
-
Dissolve 100 mg of HOCbl·HCl in 1.0 mL of 0.10 M TES buffer (pH 7.4).
-
Add 5.7 mg of imidazole (1.3 equivalents) to the HOCbl solution. A rapid color change from red to purple should be observed.[10]
-
Allow the mixture to react for 2 hours at room temperature.
-
Precipitate the product by adding cold (-20°C) acetone.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetone.
-
Dry the product overnight under vacuum at 60°C.
-
Characterization: Confirm the purity and identity of the synthesized [ImCbl]Cl using ¹H NMR spectroscopy and UV-visible spectrophotometry.[10] The product can be converted to dicyanocobalamin to assess non-cobalamin impurities.[10]
Protocol 2: Cellular Uptake Assay Using Radiolabeled this compound
This protocol details a method to quantify the cellular uptake and distinguish between surface-bound and internalized this compound-TCII complex in cultured cells.[1]
Materials:
-
Human cell line (e.g., K562, HeLa, or human umbilical vein endothelial cells)
-
Complete cell culture medium (e.g., DMEM)
-
6-well cell culture plates
-
Recombinant human transcobalamin II (apo-TCII)
-
[⁵⁷Co]cyanocobalamin (to be converted to [⁵⁷Co]this compound if needed, though [⁵⁷Co]CNCbl is often used directly for uptake studies)
-
Phosphate-buffered saline (PBS), cold
-
Trypsin-EDTA solution (0.05% or 0.25%)
-
EGTA or EDTA solution (10 mM)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells at a density of 0.2-0.5 x 10⁶ cells/well in 6-well plates and culture overnight.
-
Preparation of Holo-TC: Prepare the radiolabeled holo-TC by incubating apo-TCII with an excess of [⁵⁷Co]cobalamin. Remove unbound cobalamin using a suitable method like charcoal precipitation or size-exclusion chromatography.
-
Uptake Experiment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 1 mL of medium containing the [⁵⁷Co]Cbl-TC complex to each well.
-
For a negative control, include an identical set of wells containing 10 mM EDTA to block receptor-mediated uptake.[1]
-
Incubate the plates:
-
At 4°C for 1 hour to measure cell surface binding only.
-
At 37°C for 1 hour (or a time course) to measure both binding and internalization.[1]
-
-
-
Washing: After incubation, remove the radioactive medium and wash the cells three times with cold PBS to eliminate unbound [⁵⁷Co]Cbl-TC.
-
Differentiating Surface-Bound and Internalized Fractions:
-
To the washed cells, add 0.5 mL of 0.25% trypsin / 2mM EGTA solution and incubate at 37°C for 5 minutes. This will detach the cells and strip surface-bound TC-Cbl complexes.[1]
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 2000g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant. This contains the trypsin-releasable (surface-bound) radioactivity.
-
The remaining pellet contains the cell-associated (internalized) radioactivity.
-
-
Quantification: Measure the radioactivity in the supernatant and the pellet separately using a gamma counter.
-
Data Analysis: Express the results as counts per minute (CPM) or fmol of cobalamin per million cells.
Protocol 3: Competitive Binding Assay for this compound
This protocol describes a competitive binding experiment to determine the binding affinity (IC₅₀) of this compound for transcobalamin II by measuring its ability to compete with a radiolabeled cobalamin.[15]
Materials:
-
Recombinant human TCII (rhTCII)
-
[⁵⁷Co]cyanocobalamin ([⁵⁷Co]CNCbl)
-
This compound (H₂OCbl⁺) solution of known concentration
-
Binding buffer (e.g., PBS)
-
Saturated ammonium sulfate solution
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare a series of reactions containing a constant concentration of rhTCII and a constant concentration of [⁵⁷Co]CNCbl.
-
Competitor Addition: Add increasing concentrations of unlabeled this compound to the reaction tubes. Include a "zero competitor" control (for maximum binding) and a "non-specific binding" control (with a large excess of unlabeled CNCbl).
-
Incubation: Incubate the tubes at room temperature or 37°C for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand:
-
Precipitate the rhTCII and any bound [⁵⁷Co]CNCbl by adding an equal volume of saturated ammonium sulfate solution.[16]
-
Incubate on ice for 30 minutes.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Measurement: Carefully aspirate the supernatant. Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specifically bound [⁵⁷Co]CNCbl against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [⁵⁷Co]CNCbl. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
References
- 1. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor-mediated endocytosis of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Understanding of Cobalamin Assimilation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcobalamin - Wikipedia [en.wikipedia.org]
- 7. Transcobalamin II and the membrane receptor for the transcobalamin II-cobalamin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake of cobalamin: transcobalamin and the TCblR/CD320 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for this compound Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. X-ray structural characterization of imidazolylcobalamin and histidinylcobalamin: cobalamin models for this compound bound to the B12 transporter protein transcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivative binding to transcobalamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of vitamin B12-binding proteins of plasma. I. Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquacobalamin as a Therapeutic Agent: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as hydroxocobalamin (B81358) or vitamin B12a, is a vital naturally occurring vitamer of the vitamin B12 family. Beyond its essential role in cellular metabolism, preclinical research has illuminated its significant therapeutic potential as a potent scavenging agent. This document provides detailed application notes and protocols based on preclinical studies investigating this compound's efficacy in various toxicological and pathological models, including cyanide poisoning, carbon monoxide toxicity, and conditions involving excess nitric oxide and hydrogen sulfide (B99878).
Mechanism of Action
This compound's therapeutic effects in preclinical models are primarily attributed to its ability to bind and neutralize various toxic compounds and signaling molecules. The central cobalt ion in the corrin (B1236194) ring of this compound readily chelates with cyanide ions, forming the stable and non-toxic cyanocobalamin, which is then excreted in the urine[1][2][3]. This direct scavenging mechanism makes it a first-line antidote for cyanide poisoning[3].
Furthermore, a reduced form of hydroxocobalamin, often in combination with a reducing agent like ascorbic acid, has been shown to facilitate the conversion of carbon monoxide (CO) to carbon dioxide (CO2), thereby reducing the half-life of carboxyhemoglobin (COHgb)[4]. This compound also acts as a scavenger of nitric oxide (NO) and hydrogen sulfide (H2S), two important signaling molecules that can be detrimental at high concentrations. By binding to these molecules, this compound can modulate their physiological and pathological effects.
Preclinical Applications and Efficacy
Cyanide Poisoning Antidote
Preclinical studies in various animal models, including dogs and guinea pigs, have demonstrated the high efficacy of hydroxocobalamin as a cyanide antidote.
Quantitative Efficacy Data in Preclinical Models of Cyanide Poisoning
| Animal Model | Cyanide Salt | Hydroxocobalamin Dose | Efficacy Outcome | Reference |
| Beagle Dogs | Potassium Cyanide (KCN) | 75 mg/kg IV | 79% survival rate | |
| Beagle Dogs | Potassium Cyanide (KCN) | 150 mg/kg IV | 100% survival rate; 50% reduction in whole blood cyanide | |
| Guinea Pigs | Sodium Cyanide (NaCN) | Not specified | Prevention of lethality |
Carbon Monoxide Poisoning
The combination of reduced hydroxocobalamin (B12r) and ascorbic acid has shown promise in preclinical rat models of acute carbon monoxide poisoning.
Quantitative Efficacy Data in a Preclinical Rat Model of Carbon Monoxide Poisoning
| Parameter | Control (Normal Saline) | Reduced Hydroxocobalamin (B12r) + Ascorbic Acid | Reference |
| CO2 Production | - | 1,170 ppm (significant increase) | |
| Carboxyhemoglobin (COHgb) Half-life | 33 minutes | 17.5 minutes | |
| Brain Oxygenation (τ25 for PbtO2 recovery) | 40 minutes | 12 minutes |
Nitric Oxide Scavenging
In anesthetized rabbits, hydroxocobalamin infusion led to moderate hemodynamic effects, including an increase in systemic vascular resistance and blood pressure, which were abolished by the administration of a nitric oxide synthase inhibitor (L-NAME). This suggests that the pressor effect of hydroxocobalamin is related to its scavenging of nitric oxide.
Hydrogen Sulfide Scavenging
In a sheep model of sodium hydrosulfide (B80085) (NaHS) induced toxicity, hydroxocobalamin was shown to be an effective countermeasure.
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies have been conducted in various animal models to understand the distribution and elimination of hydroxocobalamin.
Pharmacokinetic Parameters of Hydroxocobalamin in Preclinical Animal Models
| Animal Model | Dose | Elimination Half-life | Volume of Distribution | Total Clearance | Reference |
| Conscious Dogs | 70 mg/kg IV | 7.36 ± 0.79 h | 0.49 ± 0.10 L/kg | 0.58 ± 0.11 L/h | |
| Conscious Dogs | 140 mg/kg IV | Not significantly different from 70 mg/kg dose | Not significantly different | Not significantly different | |
| Cattle | 28 µg/kg SC | Maintained higher plasma concentrations over 24h compared to cyanocobalamin | - | - |
Experimental Protocols
Protocol 1: In Vivo Model of Carbon Monoxide Poisoning in Rats
This protocol is adapted from preclinical studies evaluating reduced hydroxocobalamin as an antidote for CO poisoning.
1. Animal Model:
-
Male Long-Evans or Sprague-Dawley rats (300-350 g).
2. Materials:
-
Carbon monoxide (2500 ppm in air)
-
Hydroxocobalamin
-
Ascorbic acid
-
Normal saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Licox® brain oxygenation probes
-
Equipment for Morris water maze test
-
Immunohistochemistry reagents (fluorescent antibody markers for microglial damage)
3. Preparation of Reduced Hydroxocobalamin (B12r):
-
Prepare a solution of hydroxocobalamin and ascorbic acid. While the exact ratio is proprietary in some studies, a synergistic effect is reported. A starting point could be a 1:1 molar ratio.
-
The final concentration should be such that a 100 mg/kg dose of B12r can be administered in a reasonable volume (e.g., 2 mL/kg, IP).
4. Experimental Procedure:
-
Anesthetize the rats and insert a brain oxygenation probe into the brain parenchyma to a depth of 2.3 mm to measure partial pressure of brain oxygen (PbtO2). Allow a 30-minute stabilization period.
-
Expose the rats to 2500 ppm CO for 30 minutes. Control animals are exposed to medical air.
-
Following exposure, administer a single intraperitoneal (IP) injection of either:
-
Reduced hydroxocobalamin (B12r) at 100 mg/kg.
-
Normal saline (vehicle control) at an equivalent volume.
-
-
Record PbtO2 every 5 minutes from the start of CO exposure to 60 minutes post-injection.
-
For cognitive assessment, perform the Morris water maze test on subsequent days (e.g., post-injury day 10).
-
For histological assessment, euthanize a subset of animals on post-injury day 10, and perform immunohistochemistry on brain sections using fluorescent antibody markers for microglial cells to assess damage.
Protocol 2: In Vivo Model of Cyanide Poisoning in Dogs
This protocol is based on studies evaluating the efficacy of hydroxocobalamin in a canine model of cyanide poisoning.
1. Animal Model:
-
Adult beagle dogs.
2. Materials:
-
Potassium cyanide (KCN)
-
Hydroxocobalamin for injection
-
Normal saline (0.9% NaCl)
-
Intravenous infusion equipment
-
Blood collection tubes for cyanide analysis
3. Experimental Procedure:
-
Anesthetize the dogs.
-
Administer a lethal dose of potassium cyanide.
-
Immediately following the onset of apnea, initiate intravenous infusion of one of the following over 7.5 minutes:
-
Hydroxocobalamin at 75 mg/kg.
-
Hydroxocobalamin at 150 mg/kg.
-
Normal saline (vehicle control).
-
-
Monitor survival over a two-week period.
-
Collect whole blood samples before and after treatment to measure cyanide concentrations.
Protocol 3: In Vitro Nitric Oxide (NO) Scavenging Assay
This protocol is a general guide based on the principles of NO scavenging assays.
1. Materials:
-
Sodium nitroprusside (SNP) as a NO donor
-
Greiss reagent (for nitrite (B80452) determination)
-
This compound solution of known concentration
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate reader
2. Experimental Procedure:
-
Prepare a solution of sodium nitroprusside in PBS.
-
In a 96-well plate, add different concentrations of this compound to the wells.
-
Add the SNP solution to each well to initiate the generation of nitric oxide.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) in the dark.
-
After incubation, add Greiss reagent to each well.
-
Measure the absorbance at 540 nm using a microplate reader. The decrease in absorbance in the presence of this compound compared to the control (without this compound) indicates NO scavenging activity.
Protocol 4: In Vitro Hydrogen Sulfide (H2S) Scavenging Assay (Methylene Blue Method)
This protocol is based on the methylene (B1212753) blue assay for H2S determination.
1. Materials:
-
Sodium hydrosulfide (NaHS) as a H2S donor
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
Ferric chloride (FeCl3) solution
-
Zinc acetate (B1210297) solution
-
This compound solution of known concentration
-
Tris-HCl buffer, pH 7.4
-
Spectrophotometer
2. Experimental Procedure:
-
In a series of sealed vials, prepare a reaction mixture containing Tris-HCl buffer and different concentrations of this compound.
-
Add NaHS solution to each vial to initiate the release of H2S.
-
Incubate the vials for a specific time at 37°C.
-
Stop the reaction by adding zinc acetate solution to trap the remaining H2S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution followed by ferric chloride solution. This reacts with the trapped sulfide to form methylene blue.
-
Measure the absorbance of the methylene blue at 670 nm. A decrease in absorbance in the presence of this compound indicates H2S scavenging.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's therapeutic mechanisms of action.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation.
Conclusion
This compound has demonstrated significant therapeutic potential in a range of preclinical models, primarily through its potent scavenging of cyanide, carbon monoxide, nitric oxide, and hydrogen sulfide. The detailed protocols and quantitative data presented here provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic applications of this versatile molecule. Further preclinical studies are warranted to fully elucidate its mechanisms of action in various disease states and to optimize dosing and formulation for potential clinical translation.
References
- 1. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Cyanide Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 4. Preclinical evaluation of injectable reduced hydroxocobalamin as an antidote to acute carbon monoxide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Protein Synthesis: Investigating the Role of Aquacobalamin Supplementation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-free protein synthesis (CFPS) is a powerful platform for rapid protein production and prototyping. The open nature of the system allows for the direct supplementation of reaction components to potentially enhance yield or protein function. This document explores the theoretical application and practical considerations of supplementing an E. coli-based CFPS reaction with aquacobalamin (B1421323), a form of vitamin B12. Contrary to the hypothesis that it may serve as a general enhancer, evidence suggests that cobalamin derivatives can act as specific translational inhibitors in E. coli through riboswitch-mediated mechanisms. These notes provide a detailed protocol for a standard E. coli CFPS reaction, summarize the relevant biochemistry of this compound, and present the data-supported mechanism for its potential inhibitory effects.
Introduction: The Role of Cobalamins in Biological Systems
Vitamin B12, or cobalamin, is a complex organometallic cofactor essential for various metabolic processes.[1] In its biologically active forms, methylcobalamin (B1676134) and 5'-deoxyadenosylcobalamin (AdoCbl), it serves as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase.[2][3] this compound (hydroxocobalamin) is a common, stable form of the vitamin that can be converted intracellularly into the active coenzyme forms.[4]
In bacteria like E. coli, cobalamin levels are tightly regulated. One key mechanism of this regulation is through riboswitches, which are structured RNA elements typically found in the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs).[5][6] These riboswitches can directly bind to metabolites, including cobalamin derivatives, and undergo a conformational change that modulates gene expression, often by inhibiting translation initiation.[5][6][7]
The Effect of Cobalamin Supplementation on E. coli CFPS
Supplementing an E. coli-based CFPS system with this compound is unlikely to serve as a general enhancer of protein synthesis. The rationale for this is twofold:
-
Lack of B12-Dependent Enzymes in Standard CFPS: A typical CFPS reaction is designed to express a specific target protein from a DNA template. The core machinery (ribosomes, tRNAs, amino acids, energy source) does not inherently require B12-dependent enzymes for the general process of transcription and translation.
-
Translational Inhibition via Riboswitches: For genes that contain a B12-responsive riboswitch, the presence of cobalamin derivatives can be inhibitory. This compound can be converted to AdoCbl, which has been shown to bind to the riboswitch in the 5' UTR of certain mRNAs, such as btuB (encoding the B12 transporter). This binding event stabilizes a structure that sequesters the ribosome binding site (RBS), thereby inhibiting translation.[8][9]
Therefore, supplementation with this compound should not be considered a strategy for improving general protein yields and may, in fact, reduce the expression of specific proteins if their corresponding mRNA contains a B12-responsive riboswitch.
Caption: Logical diagram of cobalamin-mediated translational inhibition.
Quantitative Data: Cobalamin Effects on Ribosome Binding
Studies using a primer extension inhibition assay ("toe-printing") have quantified the inhibitory effect of AdoCbl on the binding of 30S ribosomal subunits to btuB RNA. This compound showed no direct inhibitory effect in these assays.[8]
| Cobalamin Derivative | Effect on in vitro Ribosome Binding to btuB RNA | Half-Maximal Inhibition (IC50) | Reference |
| Adenosylcobalamin (Ado-Cbl) | Inhibitory | ~0.3 µM | [8] |
| This compound (Aquo-Cbl) | No effect | Not Applicable | [8] |
| Cyanocobalamin (CN-Cbl) | No effect | Not Applicable | [8] |
| Methylcobalamin (Methyl-Cbl) | Inhibitory (weaker) | ~3.0 µM (10-fold higher than Ado-Cbl) | [8] |
Standard Protocol for E. coli-Based Cell-Free Protein Synthesis
This protocol describes a general method for setting up a batch-format CFPS reaction using an S30 cell extract from E. coli.
Reagent Preparation
Prepare the following stock solutions and store them appropriately. The master mix combines amino acids, energy sources, and buffers.
| Component | Stock Concentration | Final Concentration in Reaction | Purpose |
| S30 Cell Extract | ~10-15 mg/mL protein | ~3-5 mg/mL | Source of transcriptional/translational machinery |
| HEPES-KOH, pH 8.2 | 1 M | 50-60 mM | Buffer |
| Potassium Glutamate | 2 M | 100-140 mM | Salt, aids protein solubility |
| Ammonium Glutamate | 2 M | 40-60 mM | Salt |
| Magnesium Glutamate | 1 M | 8-12 mM | Cofactor for ribosomes and polymerases |
| Amino Acid Mix | 20 mM each | 1.5-2.0 mM each | Building blocks for protein synthesis |
| ATP | 400 mM | 1.2 mM | Energy source |
| GTP | 400 mM | 0.85 mM | Energy source |
| UTP | 400 mM | 0.75 mM | For transcription |
| CTP | 400 mM | 0.75 mM | For transcription |
| Folinic Acid | 10 mg/mL | 34 µg/mL | Cofactor for one-carbon metabolism |
| tRNA (E. coli total) | 40 mg/mL | 0.17 mg/mL | For translation |
| Creatine Phosphate | 400 mM | 20 mM | Secondary energy source (regeneration) |
| Creatine Kinase | 10 mg/mL | 0.1 mg/mL | ATP regeneration enzyme |
| Plasmid DNA Template | 500 ng/µL | 10-20 ng/µL | Genetic template for target protein |
Experimental Workflow
Caption: A standard workflow for a cell-free protein synthesis experiment.
Reaction Assembly
-
Thaw all components on ice.
-
In a microcentrifuge tube on ice, combine the buffer, salts, amino acids, energy sources, and other supplements to create a master mix.
-
Add the S30 cell extract to the master mix. Mix gently by pipetting.
-
Add the plasmid DNA template to the reaction mixture. The volume of DNA added should be minimal to avoid diluting the reaction components.
-
The final step is typically the addition of the cell extract or the DNA template to initiate the reaction.
-
Incubate the reaction at the optimal temperature, typically 30-37°C, for 2-6 hours. Incubation can be done in a heat block or a temperature-controlled plate reader for real-time analysis if a fluorescent reporter is used.
Analysis of Protein Expression
-
SDS-PAGE: Denature a sample of the CFPS reaction by boiling in SDS-loading buffer. Run the sample on a polyacrylamide gel to separate proteins by size. Visualize the protein of interest by Coomassie staining.
-
Western Blot: For higher sensitivity and specificity, transfer the proteins from the SDS-PAGE gel to a membrane and probe with an antibody specific to the target protein.
-
Functional Assay: If the expressed protein is an enzyme, its activity can be measured directly from the crude CFPS reaction mixture using a substrate that produces a colorimetric or fluorescent signal.
Relevant B12-Dependent Pathway: Methionine Synthesis
While not central to the mechanics of a standard CFPS reaction, the E. coli cell extract contains enzymes from its native metabolic pathways. One of the two B12-dependent enzymes in E. coli is methionine synthase (MetH), which uses methylcobalamin as a cofactor. This enzyme is crucial for regenerating the amino acid methionine from homocysteine.
Caption: The catalytic cycle of B12-dependent Methionine Synthase.
Conclusion and Recommendations
Based on the available evidence, the supplementation of E. coli-based cell-free protein synthesis reactions with this compound is not a recommended strategy for enhancing the yield of a target protein. The primary documented role of its metabolic product, adenosylcobalamin, in this context is the gene-specific inhibition of translation through riboswitch binding.[8] Researchers aiming to optimize CFPS yields should focus on established methods such as optimizing magnesium and salt concentrations, utilizing efficient energy regeneration systems, and ensuring high-quality cell extract and DNA template preparation. The study of cobalamin-riboswitch interactions remains a fascinating area of molecular biology but does not currently translate into a positive application for general protein production in CFPS.
References
- 1. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B12 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]
- 6. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of gene expression through effector-dependent conformational switching by cobalamin riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosylcobalamin inhibits ribosome binding to btuB RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Aquacobalamin in Reactive Oxygen Species Scavenging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as vitamin B12a or hydroxocobalamin (B81358) (HOCbl), is a form of vitamin B12 that has garnered significant interest for its role in modulating oxidative stress.[1][2] While traditionally known for its essential role as a cofactor in enzymatic reactions, emerging evidence highlights its capacity to interact directly with reactive oxygen species (ROS).[3] This dual functionality, acting as both a potential antioxidant and, under certain conditions, a pro-oxidant, makes this compound a compelling subject of study in fields ranging from neurodegenerative diseases to toxicology.[1][4]
These application notes provide a comprehensive overview of the current understanding of this compound's ROS scavenging capabilities, supported by quantitative data from key studies. Detailed experimental protocols are provided to enable researchers to investigate these properties in their own work. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the complex interactions and methodologies involved.
Data Presentation
The antioxidant and pro-oxidant activities of this compound are highly dependent on the chemical environment, particularly the presence of thiols and the specific type of ROS. The following tables summarize key quantitative data from studies investigating these interactions.
| Parameter | Value | Conditions | Reference |
| Superoxide (B77818) Scavenging Rate Constant | 7 x 10⁸ M⁻¹s⁻¹ | Second-order reaction | |
| Reaction with S-nitrosoglutathione (GSNO) | k ≈ 1.2 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | |
| Nitrocobalamin Reaction with Glutathione (GSH) via this compound Intermediate | k₁ (NO₂Cbl → H₂OCbl⁺) | (Value not specified in abstract) | |
| k₋₁ (H₂OCbl⁺ → NO₂Cbl) | (Value not specified in abstract) | ||
| k₂ (H₂OCbl⁺ + GSH → GSCbl) | (Value not specified in abstract) | ||
| k₋₂ (GSCbl → H₂OCbl⁺ + GSH) | (Value not specified in abstract) |
Table 1: Kinetic Data for this compound Reactions. This table presents the reported rate constants for the reaction of this compound and related cobalamins with various reactive species and biological ligands.
Signaling and Reaction Pathways
The interaction of this compound with ROS and other molecules can be complex, involving direct scavenging, catalytic cycles, and the formation of various intermediates.
Figure 1: this compound's Dual Role in ROS Modulation. This diagram illustrates two key pathways: the direct scavenging of superoxide by this compound and the more complex thiol-dependent reactions that can lead to either ROS generation or quenching depending on the specific thiol and reaction conditions.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature and are intended to serve as a starting point for researchers.
Protocol 1: In Vitro Superoxide Scavenging Assay
This protocol is designed to assess the direct superoxide scavenging capacity of this compound in a cell-free system.
Materials:
-
This compound (Hydroxocobalamin hydrochloride)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADH
-
Phenazine methosulfate (PMS)
-
Nitroblue tetrazolium (NBT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 560 nm
Procedure:
-
Prepare a stock solution of this compound in potassium phosphate buffer.
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
NADH solution
-
NBT solution
-
-
Initiate the reaction by adding PMS solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 560 nm every minute for 15-30 minutes.
-
The rate of NBT reduction to formazan (B1609692) by superoxide is indicated by the increase in absorbance. The inhibition of this rate in the presence of this compound reflects its superoxide scavenging activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if desired.
Figure 2: Workflow for In Vitro Superoxide Scavenging Assay. This diagram outlines the key steps for assessing the superoxide scavenging activity of this compound in a cell-free system.
Protocol 2: Cellular ROS Detection using Luminol-Dependent Chemiluminescence (LCL)
This protocol allows for the measurement of ROS production in the presence of this compound and thiols in a cellular or biochemical system.
Materials:
-
This compound
-
Thiol of interest (e.g., Glutathione, N-acetylcysteine)
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Prepare stock solutions of this compound, the thiol, luminol, and HRP in the appropriate buffer.
-
In a white-walled 96-well plate suitable for luminescence, add the buffer.
-
Add the this compound solution and the thiol solution to the wells.
-
Add the HRP solution.
-
Place the plate in the luminometer.
-
Initiate the reaction by injecting the luminol solution into each well.
-
Immediately begin measuring the chemiluminescence signal over time.
-
The integral of the chemiluminescence response over time reflects the total ROS production.
-
Compare the ROS production in the presence and absence of this compound to determine its effect.
Figure 3: Workflow for Luminol-Dependent Chemiluminescence (LCL) Assay. This flowchart details the procedure for measuring ROS production using the LCL method in the presence of this compound and thiols.
Protocol 3: Spectrophotometric Analysis of this compound-Thiol Interaction
This protocol uses UV-Visible spectroscopy to monitor the reaction between this compound and thiols, which can lead to the formation of thiolatocobalamins.
Materials:
-
This compound
-
Thiol of interest (e.g., Dithiothreitol - DTT)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the thiol in the buffer.
-
Set the spectrophotometer to scan a wavelength range, for example, from 300 to 700 nm.
-
Record a baseline spectrum of the buffer in the cuvette.
-
Add a known concentration of this compound to the cuvette and record its initial spectrum. Key absorbance peaks for this compound are typically around 350 nm and 525 nm.
-
Initiate the reaction by adding the thiol solution to the cuvette and mix quickly.
-
Immediately begin recording spectra at regular time intervals.
-
Monitor the changes in the absorbance spectrum over time. The disappearance of this compound peaks and the appearance of new peaks (e.g., around 465 nm) can indicate the formation of a complex like thiolatocobalamin.
-
The kinetic data can be used to determine reaction rates.
Conclusion
The study of this compound's interactions with reactive oxygen species is a dynamic field with significant implications for understanding and potentially treating conditions associated with oxidative stress. The dual nature of its reactivity, being able to both scavenge ROS and participate in their generation in the presence of certain thiols, underscores the importance of carefully controlled experimental conditions. The protocols and data presented here provide a foundation for researchers to further explore the intricate roles of this compound in biological redox chemistry. As our understanding grows, so too will the potential for harnessing the therapeutic properties of this essential vitamin.
References
- 1. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aquacobalamin Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate the degradation of aquacobalamin (B1421323) (a form of vitamin B12) in cell culture media due to light exposure.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium, which contains this compound, has changed color. What could be the cause?
A1: A color change in your cell culture medium can be an indicator of this compound degradation. This compound, also known as hydroxocobalamin (B81358) (OH-Cbl), is a vibrant pink compound.[1] Its degradation, often initiated by light exposure, can lead to the formation of other cobalamin forms or cleavage of the corrin (B1236194) ring, resulting in a loss of the characteristic pink color.[2][3]
Q2: I'm observing unexpected variability in my cell culture performance. Could this compound degradation be a contributing factor?
A2: Yes, the degradation of essential media components like this compound can lead to variability in cell culture performance. Vitamin B12 is crucial for cell growth, genetic stability, and survival.[4] Its degradation can result in reduced biomass yield and overall productivity.[5]
Q3: What are the primary factors that cause this compound to degrade in cell culture media?
A3: The primary factor is exposure to light, particularly UV and visible light. This process is known as photodegradation. Other factors that can influence the rate of degradation include the pH of the medium, the presence of other photosensitive molecules like riboflavin (B1680620) (vitamin B2), and the presence of reactive oxygen species (ROS).
Q4: Are other forms of vitamin B12 also sensitive to light?
A4: Yes, other forms of vitamin B12, such as cyanocobalamin (B1173554) (CN-Cbl), methylcobalamin (B1676134) (MeCbl), and adenosylcobalamin (AdoCbl), are also light-sensitive. In fact, MeCbl and AdoCbl are considered extremely photolabile and can quickly degrade to hydroxocobalamin upon light exposure. While cyanocobalamin is generally more stable, it can also be converted to hydroxocobalamin by light.
Q5: How can I protect the this compound in my cell culture media from degradation?
A5: To protect this compound from light-induced degradation, it is crucial to minimize light exposure throughout the entire workflow. This includes:
-
Storage: Store media in light-protected containers (e.g., amber bottles) at recommended temperatures.
-
Handling: Work in a subdued lighting environment or use red light filters, as red light has been shown to minimize degradation compared to full-spectrum light.
-
Incubation: If possible, use incubators that do not have internal lights or ensure the light is off during your culture period.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of pink color in media | Photodegradation of this compound. | 1. Assess Light Exposure: Review your handling and storage procedures to identify potential sources of light exposure. 2. Implement Light Protection: Switch to amber or opaque media storage containers. Work under low light conditions or use red light filters. 3. Confirm Degradation: Perform a stability study to quantify the loss of this compound (see Experimental Protocols section). |
| Inconsistent cell growth or product yield | Degradation of essential nutrients, including this compound. | 1. Control for Light: Repeat experiments with strict light protection measures to see if consistency improves. 2. Prepare Fresh Media: Use freshly prepared or thawed media for critical experiments to ensure nutrient integrity. 3. Analyze Media Components: If the problem persists, consider analyzing the concentration of key vitamins and amino acids in your media over the course of the experiment. |
| Precipitate formation in media | While less common for this compound itself, light can induce reactions with other media components leading to precipitation. | 1. Visual Inspection: Carefully inspect the precipitate under a microscope to try and identify its nature. 2. Review Media Composition: Check for known incompatibilities between media components, especially in the presence of light. 3. Filter Media: If necessary, sterile-filter the medium before use, but be aware that this may also remove some essential components. |
Quantitative Data Summary
The rate of this compound degradation is dependent on various factors including the specific form of cobalamin, light intensity, wavelength, and the presence of other photosensitizers.
| Cobalamin Form | Light Condition | Matrix | Observed Degradation/Conversion | Reference |
| Cyanocobalamin (CN-Cbl) | Light Exposure (unspecified) | CHO Cell Culture Media at 37°C | >50% loss over 10 days. | |
| Methylcobalamin (MeCbl) | UVA Exposure | Aqueous Solution | Converts to hydroxocobalamin within seconds. | |
| Adenosylcobalamin (AdoCbl) | UVA Exposure | Aqueous Solution | Converts to hydroxocobalamin within seconds. | |
| Hydroxocobalamin (OH-Cbl) | UVA Exposure | Aqueous Solution | Most stable among the tested cobalamins. | |
| Cyanocobalamin (CN-Cbl) | Light Exposure in presence of Riboflavin | Aqueous Solution | Photolysis is enhanced. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To quantify the degradation of this compound in cell culture media under specific light conditions.
Materials:
-
Cell culture medium containing this compound
-
Sterile, light-protected (amber) and clear centrifuge tubes
-
Spectrophotometer or HPLC system with a UV-Vis detector
-
Light source with known intensity and spectrum (optional, for controlled studies)
-
Incubator at 37°C
Methodology:
-
Sample Preparation: Aliquot the cell culture medium into both light-protected and clear sterile tubes.
-
Time Zero Measurement (T=0): Immediately take a sample from a light-protected tube and measure the absorbance at the characteristic wavelength for this compound (around 351 nm and 525 nm) or analyze by HPLC. This will serve as your baseline concentration.
-
Experimental Conditions:
-
Light Exposure Group: Place the clear tubes under the desired light condition (e.g., ambient lab light, specific wavelength).
-
Dark Control Group: Place the amber tubes in the same incubator, completely shielded from light.
-
-
Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from each group.
-
Analysis: Measure the absorbance or perform HPLC analysis on each sample to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement for both the light-exposed and dark control groups.
Visualizations
Caption: Photodegradation pathways of various cobalamins.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound issues.
References
- 1. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B12, Cobalamin, in Cell Culture [sigmaaldrich.com]
- 5. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aquacobalamin for Bacterial Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aquacobalamin (B1421323) (a form of vitamin B12) to enhance bacterial growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cyanocobalamin (B1173554)?
A1: this compound is a natural form of vitamin B12, also known as hydroxocobalamin. It is one of the two biologically active forms of cobalamin in bacteria, the other being methylcobalamin (B1676134). Cyanocobalamin is a synthetic and more stable form of vitamin B12, often used in supplements and as a standard in assays. In many bacteria, cyanocobalamin needs to be converted to a biologically active form like this compound or methylcobalamin to be utilized.
Q2: Why would I use this compound to supplement my bacterial cultures?
A2: Many bacteria are auxotrophic for vitamin B12, meaning they cannot synthesize it themselves but require it for essential metabolic processes. Supplementing the culture medium with this compound can enhance the growth of these bacteria by providing a necessary cofactor for enzymes like methionine synthase and ribonucleotide reductase, which are involved in DNA synthesis and amino acid metabolism. This can lead to shorter lag phases, higher cell densities, and improved overall culture health. For example, studies have shown that vitamin B12 supplementation can reduce the lag time for E. coli growth, particularly at elevated temperatures.
Q3: Which types of bacteria are most likely to benefit from this compound supplementation?
A3: Bacteria that lack the complete de novo vitamin B12 biosynthesis pathway but possess the salvage pathway for uptake and utilization are the primary candidates. This includes many species of Lactobacillus, Escherichia coli mutants used in research, and certain species of Pseudomonas. Even some bacteria that can synthesize cobalamin, like Pseudomonas denitrificans, may benefit from external supplementation under certain conditions.
Q4: What is the typical concentration range of this compound to test for optimal bacterial growth?
A4: The optimal concentration of this compound can vary significantly between bacterial species and even strains. A good starting point for optimization experiments is to test a range from picomolar (pM) to nanomolar (nM) concentrations. Microbiological assays for vitamin B12 often use standard curves in the range of 0 to 0.2 ng/mL for Lactobacillus leichmannii and 0 to 300 ng/mL for certain E. coli mutants. These ranges can serve as a useful reference for initial experiments. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterium and culture conditions.
Q5: How should I prepare and store this compound solutions for my experiments?
A5: this compound is sensitive to light and heat. It is recommended to prepare stock solutions in a buffer with a neutral pH (around 7.0) and store them protected from light at 2-8°C for short-term use or frozen at -20°C or below for long-term storage. When adding to culture media, it is best to filter-sterilize the this compound solution and add it to the autoclaved and cooled medium to avoid degradation. Autoclaving media containing this compound can lead to significant degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable enhancement in bacterial growth after adding this compound. | 1. The bacterium may not be auxotrophic for vitamin B12 or can synthesize sufficient amounts de novo. 2. The concentration of this compound is suboptimal (either too low or too high). 3. The this compound has degraded due to improper storage or handling (e.g., exposure to light, heat, or incompatible media components). 4. Other nutrients in the medium are limiting growth. | 1. Verify the vitamin B12 requirement of your bacterial strain through literature search or by testing growth in a defined medium with and without this compound. 2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from pM to µM) to identify the optimal concentration. 3. Prepare fresh this compound stock solutions, ensuring they are protected from light and stored at the correct temperature. Add the filter-sterilized solution to the cooled, sterile medium. 4. Ensure that the basal medium is not deficient in other essential nutrients that could be the limiting factor for growth. |
| Bacterial growth is inhibited after the addition of this compound. | 1. The concentration of this compound is too high and is exerting a toxic or inhibitory effect. 2. The this compound solution is contaminated. | 1. High concentrations of certain vitamin B12 precursors or analogs can be inhibitory to some bacteria. Reduce the concentration of this compound significantly and re-run the dose-response experiment. 2. Ensure the sterility of your this compound stock solution by filter-sterilizing it before use. |
| Inconsistent results between experiments. | 1. Degradation of this compound in the stock solution or culture medium. 2. Variability in inoculum size or growth phase. 3. Inconsistent incubation conditions. | 1. Prepare fresh this compound stock solutions for each set of experiments. Protect media containing this compound from light during incubation. 2. Standardize the inoculum preparation by using a culture in the same growth phase (e.g., mid-log phase) and at the same initial optical density (OD). 3. Ensure consistent incubation temperature, aeration, and pH across all experiments. |
| Precipitate forms in the medium after adding this compound. | 1. The this compound solution may be reacting with components in the medium, especially at high concentrations or in media with a high salt content. | 1. Try adding the this compound solution to a small volume of the medium first to check for precipitation before preparing a large batch. Consider using a different basal medium or adjusting the pH. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges of this compound for Different Bacteria
| Bacterial Genus | Recommended Starting Concentration Range | Notes |
| Escherichia | 1 nM - 1000 nM | Methionine auxotrophs are particularly responsive. |
| Lactobacillus | 0.025 - 0.4 nM | Often used as an indicator organism in vitamin B12 bioassays due to its high sensitivity. |
| Pseudomonas | 10 nM - 100 nM | Some species are producers but may still benefit from supplementation, especially under anaerobic conditions. |
Table 2: Stability of this compound (Hydroxocobalamin) under Various Conditions
| Condition | Stability | Notes |
| Light Exposure | Unstable | Photodegradation can occur, leading to loss of activity. Protect solutions and media from light. |
| Heat (Autoclaving) | Unstable | Significant degradation can occur. It is recommended to add filter-sterilized this compound to cooled, sterile media. |
| pH | Most stable around pH 4.0-4.5 | Stability decreases in alkaline conditions. |
| Presence of Ascorbic Acid | Unstable | Ascorbic acid can accelerate the degradation of this compound. |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration for Bacterial Growth
This protocol outlines a method to determine the optimal concentration of this compound for enhancing the growth of a specific bacterial strain using a 96-well microplate format.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (ideally a defined medium lacking vitamin B12)
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This compound (hydroxocobalamin)
-
Sterile 96-well microplates
-
Microplate reader capable of measuring optical density (OD) at a suitable wavelength (e.g., 600 nm)
-
Incubator with shaking capabilities
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile, purified water or a suitable buffer to create a concentrated stock solution (e.g., 1 mM).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in a light-protected container at 2-8°C.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in the sterile growth medium to create a range of working concentrations. A suggested range to test is 0 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase.
-
Adjust the turbidity of the mid-log phase culture with fresh medium to a starting OD600 of approximately 0.05-0.1.
-
-
Set up the 96-Well Plate:
-
To each well of the 96-well plate, add 180 µL of the appropriate this compound working solution. Include a "no this compound" control. It is recommended to perform each concentration in triplicate.
-
Add 20 µL of the prepared bacterial inoculum to each well.
-
Include wells with only sterile medium as a blank for the microplate reader.
-
-
Incubation and Measurement:
-
Incubate the 96-well plate at the optimal growth temperature for the bacterium with shaking.
-
Measure the OD600 of each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours, or until the cultures have reached the stationary phase.
-
-
Data Analysis:
-
Subtract the blank OD600 value from all experimental readings.
-
Plot the growth curves (OD600 vs. time) for each this compound concentration.
-
Determine the optimal this compound concentration by comparing key growth parameters such as the length of the lag phase, the maximum growth rate (slope of the log phase), and the final cell density (maximum OD600).
-
Mandatory Visualizations
Caption: Workflow for determining optimal this compound concentration.
Caption: Cobalamin uptake and its role in methionine synthesis.
Troubleshooting Aquacobalamin precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aquacobalamin (B1421323). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution has formed a precipitate. What are the common causes?
Precipitation of this compound in stock solutions can be triggered by several factors related to its physicochemical properties. The most common causes include:
-
Improper pH: this compound is most stable in a slightly acidic to neutral pH range, typically between 4.0 and 7.0.[1][2] At pH values above 8.5, the coordinated water molecule can deprotonate to form hydroxocobalamin, which can alter its solubility and stability. Conversely, very low pH can also lead to degradation over time.
-
Exposure to Light: All forms of cobalamin are sensitive to light, particularly UV light.[3] Light exposure can cause photodegradation, leading to the formation of less soluble degradation products and a visible precipitate.[3]
-
High Temperatures: Elevated temperatures can accelerate the degradation of this compound, resulting in precipitation.[1] Autoclaving, for instance, has been shown to cause significant degradation.
-
Inappropriate Solvent or Buffer: The choice of solvent and buffer system is critical. While this compound is soluble in water, its stability can be influenced by the buffer components. Certain buffers may interact with this compound, leading to reduced solubility.
-
High Concentration: Attempting to prepare a stock solution at a concentration exceeding its solubility limit under the specific conditions (pH, temperature, buffer) will inevitably lead to precipitation.
-
Interaction with Other Components: The presence of other molecules, such as reducing agents like ascorbic acid (Vitamin C) or certain ions, can lead to chemical reactions that produce less soluble forms of cobalamin.
Q2: What is the optimal pH for storing an this compound stock solution?
The optimal pH for storing this compound solutions to ensure maximum stability and prevent precipitation is between 4.0 and 7.0.
Q3: I observed a color change in my this compound solution. Is this related to precipitation?
A color change can be an indicator of this compound degradation, which may precede or accompany precipitation. This compound solutions are typically dark red. A change in color could signify the formation of degradation products with different spectral properties. This is often a result of exposure to light or extreme pH.
Q4: Can I filter my this compound solution to remove the precipitate?
While you can filter the solution to remove the precipitate, this will lower the effective concentration of your this compound stock. It is crucial to understand that the precipitate is likely degraded or insoluble this compound, so simply removing it does not address the underlying stability issue. It is recommended to discard the precipitated solution and prepare a fresh stock under optimal conditions.
Q5: How should I store my this compound stock solution to prevent precipitation?
To prevent precipitation and ensure the stability of your this compound stock solution, follow these storage guidelines:
-
Protect from Light: Always store this compound solutions in amber or opaque containers to protect them from light. Work in a dimly lit environment when handling the solution.
-
Control Temperature: For short-term storage (up to one month), store the solution at -20°C. For long-term storage (up to six months), -80°C is recommended. Powdered this compound is more stable and can be stored at -20°C for long-term or at +4°C for up to two years.
-
Maintain Optimal pH: Ensure the pH of your stock solution is between 4.0 and 7.0.
-
Use High-Purity Water and Reagents: Use purified, deionized water and high-quality reagents to prepare your solutions to avoid contaminants that could interact with the this compound.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | ≥ 30 mg/mL |
| DMSO | 100 mg/mL (with sonication) |
| Ethanol | Slightly soluble |
Data sourced from multiple chemical suppliers.
Table 2: Recommended pH and Temperature for this compound Solutions
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 7.0 | This compound exhibits optimal stability in this range. |
| Storage Temperature (Solution) | -20°C to -80°C | -20°C for up to 1 month, -80°C for up to 6 months to minimize degradation. |
| Storage Temperature (Powder) | -20°C or +4°C | Long-term storage at -20°C is ideal. Can be stored at +4°C for up to 2 years. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mg/mL)
Materials:
-
This compound (Hydroxocobalamin) powder
-
High-purity, sterile deionized water
-
Sterile 0.1 M sodium acetate (B1210297) buffer (pH 4.5) or 0.1 M phosphate (B84403) buffer (pH 6.0)
-
Sterile amber or opaque microcentrifuge tubes or vials
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Calibrated pH meter
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Sterile filter (0.22 µm)
-
Vortex mixer
Procedure:
-
Work in a dimly lit environment to minimize light exposure.
-
Weigh out the desired amount of this compound powder using an analytical balance. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
In a sterile container, add a small volume of the chosen buffer (e.g., 80% of the final desired volume).
-
Slowly add the this compound powder to the buffer while vortexing or stirring to facilitate dissolution.
-
Once the powder is fully dissolved, adjust the volume to the final desired volume with the buffer.
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Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 4.0-7.0 range using dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes in amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Troubleshooting this compound Precipitation
This protocol helps to identify the cause of this compound precipitation in an existing solution.
Materials:
-
Precipitated this compound solution
-
pH meter or pH indicator strips
-
Centrifuge
-
Spectrophotometer
-
Fresh, high-quality this compound powder
-
Various buffers (e.g., acetate, phosphate) at different pH values
-
Light-protected containers
Procedure:
-
Visual Inspection: Note the color and nature of the precipitate and the supernatant. A significant color change in the supernatant may indicate degradation.
-
pH Measurement: Carefully measure the pH of the supernatant. A pH outside the optimal range of 4.0-7.0 is a likely cause of precipitation.
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Solubility Check: a. Centrifuge a small aliquot of the precipitated solution to pellet the precipitate. b. Carefully remove the supernatant. c. Attempt to redissolve the precipitate in a small volume of high-purity water and in buffers of different pH (e.g., pH 4.5 acetate, pH 6.0 phosphate). If the precipitate dissolves in a buffer within the optimal pH range, the original solution's pH was likely incorrect.
-
Light Exposure Assessment: Review the handling and storage procedures for the solution. If the solution was not consistently protected from light, photodegradation is a probable cause. Prepare a fresh solution under light-protected conditions and compare its stability.
-
Temperature Stress Test (for stability assessment of a new formulation): a. Prepare a fresh, precipitate-free solution of this compound. b. Divide the solution into several aliquots in light-protected containers. c. Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) for a set period. d. Observe for any signs of precipitation. This will help determine the temperature sensitivity of your specific formulation.
-
Concentration Verification: If possible, measure the concentration of this compound in the supernatant of the precipitated solution using a spectrophotometer (absorbance maximum around 351 nm). A significantly lower concentration than expected indicates that a substantial amount of the compound has precipitated.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound stability in solution.
References
Technical Support Center: Stability of Aquacobalamin in Complex Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of aquacobalamin (B1421323) in complex aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid discoloration and degradation of this compound solution upon storage.
-
Question: My this compound solution is rapidly losing its characteristic red color and showing signs of degradation, even when stored in the dark. What could be the cause and how can I prevent this?
-
Answer: Rapid degradation of this compound in solution, even without light exposure, can be attributed to several factors, primarily the presence of reducing or oxidizing agents and suboptimal pH.
-
Reducing Agents: Compounds like ascorbic acid (Vitamin C) can reduce the Co(III) in this compound to Co(II), initiating degradation pathways that can lead to the irreversible destruction of the corrin (B1236194) ring.[1] This is a common issue in multivitamin formulations.
-
Oxidizing Agents: The presence of oxidizing agents such as hydrogen peroxide or peroxymonosulfate (B1194676) can also lead to the cleavage of the corrin ring.[2][3][4][5] Hydrogen peroxide can be generated in situ in the presence of certain enzymes or through photochemical reactions.
-
pH: The stability of this compound is highly pH-dependent. The highest rates of degradation in the presence of ascorbic acid have been observed around pH 5.[6][7] Mildly acidic conditions, around pH 4-5, are generally considered optimal for the stability of cobalamins.[8]
Troubleshooting Steps:
-
Analyze Formulation Components: Carefully review all components in your aqueous solution. Identify and quantify any potential reducing or oxidizing agents.
-
pH Adjustment and Control: Measure and adjust the pH of your solution to the optimal range of 4-5 using appropriate buffer systems like acetate (B1210297) or citrate (B86180) buffers.[9]
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[10]
-
Deoxygenation: In aerated solutions, reduced cob(II)alamin can be reoxidized to this compound, but this cycle can produce hydrogen peroxide, leading to degradation.[1] Deoxygenating the solution by bubbling with an inert gas like nitrogen or argon can mitigate this.
-
Issue 2: Significant photodegradation of this compound solution.
-
Question: My this compound solution degrades quickly when exposed to light. How can I protect it and quantify the photodegradation?
-
Answer: this compound is known to be sensitive to light. Photodegradation involves the cleavage of the cobalt-carbon bond and subsequent degradation of the corrin ring.[8][11]
Protective Measures:
-
Light Protection: The most straightforward solution is to protect the solution from light at all stages of handling and storage. Use amber-colored vials or wrap containers with aluminum foil.[9]
-
Encapsulation: Complexation with cyclodextrins can protect this compound from light-induced degradation by encapsulating the photosensitive part of the molecule within the cyclodextrin (B1172386) cavity.[12][13]
Quantifying Photodegradation:
-
Issue 3: Instability of this compound in a formulation containing other vitamins.
-
Question: I am developing a multivitamin formulation, and the this compound is unstable. What are the likely interactions causing this?
-
Answer: In multivitamin solutions, this compound can interact with other vitamins, leading to its degradation.
-
Ascorbic Acid (Vitamin C): As mentioned, ascorbic acid is a primary cause of this compound degradation.[6][7][8]
-
Thiamine (Vitamin B1): Thiamine and its degradation products can also destabilize cyanocobalamin, a related compound, particularly at elevated temperatures.[9] Similar interactions may occur with this compound.
-
Other Components: Other ingredients like nicotinamide (B372718) and riboflavin (B1680620) can accelerate the photodegradation of cobalamins.[6]
Stabilization Strategies in Multivitamin Formulations:
-
pH Optimization: Maintain the pH of the formulation in the optimal range for this compound stability (pH 4-5).[8]
-
Use of Antioxidants (with caution): While reducing agents can degrade this compound, certain antioxidants might be used to prevent oxidative degradation, but their compatibility must be thoroughly tested.
-
Encapsulation: Encapsulating this compound with cyclodextrins can physically separate it from interacting components in the solution.[12]
-
Lyophilization: Freeze-drying the formulation can significantly improve the long-term stability by removing water and reducing molecular mobility, thereby minimizing degradative reactions.[10]
-
Frequently Asked Questions (FAQs)
1. What are the main degradation pathways for this compound in aqueous solutions?
This compound primarily degrades through two main pathways:
-
Reductive Degradation: Initiated by reducing agents like ascorbic acid, this pathway involves the reduction of the central cobalt ion from Co(III) to Co(II). The resulting cob(II)alamin is unstable and can react with oxygen or other molecules, leading to the cleavage of the corrin ring.[1]
-
Oxidative and Photolytic Degradation: Oxidizing agents (e.g., hydrogen peroxide) and exposure to light (photolysis) can directly attack and cleave the corrin ring, leading to a loss of biological activity.[2][8][11] The pH of the solution significantly influences the rate of these degradation reactions.
2. What is the optimal pH for this compound stability in an aqueous solution?
The optimal pH for the stability of this compound and other cobalamins is generally in the mildly acidic range of 4 to 5.[8] Degradation rates are often higher in neutral or alkaline conditions, as well as in strongly acidic environments.
3. How can I use excipients to improve the stability of my this compound formulation?
Several types of excipients can enhance the stability of this compound:[15]
-
Bulking Agents: In lyophilized formulations, bulking agents like mannitol (B672) and lactose (B1674315) provide a stable amorphous matrix that protects the this compound molecule.[10]
-
Encapsulating Agents: Cyclodextrins can form inclusion complexes with this compound, shielding it from light, oxygen, and reactive molecules in the solution.[12][13]
-
Buffers: Buffering agents such as acetate and citrate are crucial for maintaining the pH of the solution within the optimal range for stability.[9]
-
Chelating Agents: EDTA can be added to chelate metal ions that might catalyze oxidative degradation.[10]
4. What is lyophilization and how can it stabilize this compound?
Lyophilization, or freeze-drying, is a process where a solution is frozen and then the water is removed by sublimation under a vacuum.[5][9] This process can significantly enhance the stability of this compound by:
-
Removing Water: The absence of water minimizes hydrolytic degradation pathways.
-
Reducing Molecular Mobility: In the solid state, the mobility of this compound and other reactive species is greatly reduced, slowing down degradation reactions.
-
Creating a Stable Matrix: When formulated with appropriate excipients, lyophilization results in a stable, amorphous cake that protects the this compound.[10]
5. How can I monitor the degradation of this compound quantitatively?
The degradation of this compound can be monitored using several analytical techniques:
-
UV-Vis Spectrophotometry: this compound has a characteristic absorption spectrum in the visible range. The degradation can be followed by monitoring the decrease in absorbance at its λmax (around 351 nm and 525 nm).[16] A two-component spectrometric method can be used to simultaneously assay for this compound and its degradation product, hydroxocobalamin.[6]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred technique for separating this compound from its various degradation products and quantifying each component accurately.[7][17][18]
Data Presentation
Table 1: Degradation Kinetics of Hydroxocobalamin (B12b) in the Presence of Ascorbic Acid (AH2) [6][7]
| pH | First-Order Rate Constant (k_obs) x 10⁻⁵ s⁻¹ (at 0.25 x 10⁻³ M AH2) | Half-life (t½) in hours | Second-Order Rate Constant (k₂) x 10⁻² M⁻¹ s⁻¹ |
| 1.0 | 0.22 | 87.5 | 1.10 |
| 2.0 | 0.40 | 48.1 | 1.60 |
| 3.0 | 1.10 | 17.5 | 4.40 |
| 4.0 | 4.05 | 4.7 | 16.20 |
| 5.0 | 7.62 | 2.5 | 30.08 |
| 6.0 | 1.95 | 9.9 | 7.80 |
| 7.0 | 0.55 | 35.0 | 2.20 |
| 8.0 | 0.28 | 68.8 | 1.12 |
Experimental Protocols
1. Spectrophotometric Analysis of this compound Degradation
This protocol describes how to monitor the degradation of this compound using UV-Vis spectrophotometry.
-
Materials:
-
This compound stock solution of known concentration.
-
Reaction buffer of the desired pH (e.g., acetate buffer for pH 4-5).
-
Degrading agent (e.g., ascorbic acid solution).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Constant temperature water bath.
-
-
Procedure:
-
Prepare a solution of this compound in the reaction buffer to a final concentration that gives an absorbance in the range of 0.5 - 1.0 at its λmax.
-
Place the solution in a constant temperature water bath to equilibrate.
-
Initiate the degradation by adding a known concentration of the degrading agent.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and record its UV-Vis spectrum from 300 to 700 nm.
-
Monitor the decrease in absorbance at the λmax of this compound (e.g., ~525 nm) over time.
-
Plot the natural logarithm of the this compound concentration (or absorbance) versus time. If the plot is linear, the reaction follows first-order kinetics, and the slope of the line is the negative of the observed rate constant (k_obs).
-
2. Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method to separate and quantify this compound and its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an acetate buffer at pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 35 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (~351 nm or ~525 nm) and potentially at lower wavelengths (e.g., 254 nm) to detect non-corrin degradation products.[7]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare samples from the stability study by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
New peaks appearing in the chromatograms of the stressed samples are indicative of degradation products.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed using the calibration curve.
-
3. Standard Protocol for Photostability Testing (based on ICH Q1B)
This protocol provides a framework for assessing the photostability of an this compound solution.[2][3][4][6][14]
-
Materials:
-
Photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter.
-
Transparent and light-protective sample containers.
-
Dark control samples.
-
-
Procedure:
-
Prepare the this compound solution and place it in chemically inert, transparent containers.
-
Prepare a control sample in a light-protective container (e.g., wrapped in aluminum foil).
-
Place the samples in the photostability chamber. The control sample should be placed alongside the exposed samples to differentiate between thermal and light-induced degradation.
-
Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
At appropriate time intervals, withdraw samples and analyze them for degradation using a stability-indicating method like HPLC.
-
Compare the degradation of the light-exposed samples to the dark control to determine the extent of photodegradation.
-
4. General Lyophilization Cycle for this compound Formulation
This protocol provides a general three-step lyophilization cycle for a formulation containing this compound and cryoprotectants. The exact parameters will need to be optimized for the specific formulation.[1][5][8][9][12]
-
Formulation:
-
This compound.
-
Cryoprotectant/bulking agent (e.g., mannitol, sucrose, or a combination).
-
Buffer to maintain optimal pH (e.g., acetate buffer).
-
-
Lyophilization Cycle:
-
Freezing Step:
-
Load the filled vials into the lyophilizer.
-
Cool the shelves to a low temperature (e.g., -40 °C to -50 °C) and hold for a sufficient time (e.g., 2-4 hours) to ensure the product is completely frozen.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10 °C to -20 °C). This provides the energy for the ice to sublimate directly into vapor.
-
Hold under these conditions until the majority of the ice has been removed, which can be monitored by pressure and temperature sensors. This step can take 24-48 hours or longer.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to a positive value (e.g., 20-30 °C) while maintaining a low vacuum.
-
This step removes the remaining bound water molecules.
-
Hold for several hours (e.g., 6-12 hours) until the desired final moisture content is reached.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen.
-
The vials are then stoppered under vacuum or partial vacuum and sealed.
-
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Mechanism of this compound stabilization by Cyclodextrin.
References
- 1. researchgate.net [researchgate.net]
- 2. SOP for Interpreting ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. The science of lyophilization in the pharmaceutical industry [niras.com]
- 6. ikev.org [ikev.org]
- 7. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pci.com [pci.com]
- 9. demaco-cryogenics.com [demaco-cryogenics.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iagim.org [iagim.org]
- 15. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsonline.com [ijpsonline.com]
Technical Support Center: Aquacobalamin Interference in Spectrophotometric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of aquacobalamin (B1421323) in spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with spectrophotometric assays?
This compound, also known as hydroxocobalamin (B81358) (OHCbl), is a form of vitamin B12.[1][2] It has a deep red color due to its complex cobalt-containing corrin (B1236194) ring structure, which absorbs light in the visible spectrum.[1][2][3] This inherent color is the primary reason for its interference in spectrophotometric assays, as its absorbance can overlap with the absorbance of the analyte of interest, leading to inaccurate measurements.[3][4][5] The interference is not always solely due to its spectral properties but can also involve chemical interactions.[3]
Q2: At what wavelengths does this compound absorb light?
The UV-Vis spectrum of this compound shows characteristic peaks at approximately 353 nm, 505 nm, and 528 nm.[6] The presence of these broad absorbance bands means it has the potential to interfere with assays that measure absorbance at or near these wavelengths.
Q3: Which common laboratory assays are known to be affected by this compound interference?
A wide range of photometric assays can be affected.[3] Interference has been reported in numerous common clinical chemistry and co-oximetry tests.[3][4][5] Some of the affected analytes include:
It's important to note that immunological and ion-selective electrode measurements are generally unaffected.[3]
Q4: At what concentrations does this compound start to cause significant interference?
Significant interference can be observed at therapeutic concentrations of this compound.[4][5] For instance, studies have shown biases in various assays with this compound concentrations of 0.15 mg/mL and 1.5 mg/mL.[4][5] In co-oximetry, minimal impact was seen at concentrations around 0.5 g/L for some analyzers, but interference was present at higher concentrations.[1][2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in a spectrophotometric assay when this compound is present in the sample.
Possible Cause: Direct spectral interference from this compound.
Troubleshooting Steps:
-
Confirm the Presence of Interference:
-
Run a spectrum of this compound at the concentration present in your sample to see if it absorbs at your analytical wavelength.
-
Spike a known standard with this compound and measure the recovery. A recovery significantly different from 100% suggests interference.
-
-
Implement a Blank Correction:
-
Prepare a sample blank that contains the same concentration of this compound as your sample but without the analyte of interest. Subtract the absorbance of this blank from your sample's absorbance. This is most effective when the absorbance of this compound is low and does not saturate the detector.
-
-
Consider an Alternative Wavelength:
-
If your analyte has other absorbance maxima, consider using a wavelength where this compound has minimal absorbance.
-
-
Use a Multi-Wavelength Correction Method:
-
For assays with overlapping spectra, methods like the dual-wavelength resolution technique can be employed to mathematically resolve the contribution of each component to the total absorbance.[7]
-
Issue 2: Blank correction is insufficient to remove interference.
Possible Cause: Chemical interaction between this compound and assay reagents, or non-linear absorbance at high concentrations.
Troubleshooting Steps:
-
Perform a Standard Addition Protocol:
-
This method can correct for matrix effects, including both spectral and chemical interference. See the detailed protocol below.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of this compound to a level where its interference is negligible. However, ensure that the analyte concentration remains within the linear range of the assay after dilution.[8]
-
-
Alternative Analytical Techniques:
-
If photometric measurement is not feasible, consider alternative methods that are not based on colorimetric detection.[9] These can include:
-
Data on this compound Interference
The following tables summarize the reported effects of this compound on various analytes.
Table 1: Analytes Affected by this compound (OHCob) on Beckman Coulter DxC and AU680 Analyzers
| Analyte | Affected on DxC | Affected on AU680 |
| Alanine aminotransferase | Yes | Yes |
| Amylase | Yes | Yes |
| Total Bilirubin | Yes | Yes |
| Cholesterol | Yes | Yes |
| Creatine kinase | Yes | Yes |
| Creatinine | Yes | Yes |
| Magnesium | Yes | Yes |
| Uric acid | Yes | Yes |
| Direct Bilirubin | Yes | No |
| Iron | Yes | No |
| Phosphate | Yes | No |
| Total Protein | Yes | No |
| Triglycerides | Yes | No |
Source: Data synthesized from studies on Beckman Coulter DxC and AU680 chemistry analyzers.[4][5]
Table 2: Summary of Interference Across Multiple Instruments
| Instrument Type | Number of Analytes Tested | Percentage of Analytes Showing >10% Bias |
| Chemistry Analyzers (various) | 77 | 35% |
| Coagulation Analyzers | - | Affected |
| Urinalysis, Hematology, Blood Gas | - | Generally less affected |
Source: Data from a study evaluating 77 analytes on various instruments with plasma samples spiked with 1.5 mg/mL of hydroxocobalamin.[12]
Experimental Protocols
Protocol 1: Standard Addition Method to Correct for Matrix Effects
This protocol is useful when blank correction is inadequate due to complex matrix effects.
-
Prepare a series of identical aliquots of the sample containing the unknown analyte concentration.
-
Add small, known, and varying amounts of a standard solution of the analyte to all but one of the sample aliquots.
-
Dilute all aliquots to the same final volume.
-
Measure the absorbance of each solution using the spectrophotometer at the analytical wavelength.
-
Plot the measured absorbance versus the concentration of the added standard.
-
Extrapolate the linear regression line to the point where the absorbance is zero. The absolute value of the x-intercept is the concentration of the analyte in the original sample.
Protocol 2: Dual-Wavelength Spectrophotometry for Overlapping Spectra
This method can help correct for interference when the interfering substance has a different absorbance spectrum from the analyte.
-
Identify two wavelengths:
-
λ1: The wavelength of maximum absorbance for the analyte.
-
λ2: A wavelength where the analyte has low or no absorbance, but the interferent (this compound) still absorbs.
-
-
Measure the absorbance of the sample at both λ1 and λ2.
-
Calculate the corrected absorbance of the analyte using the following formula (this may need to be adapted based on the specific absorbance characteristics of the analyte and interferent):
-
Corrected Absorbance = A(λ1) - A(λ2)
-
-
Determine the analyte concentration using a calibration curve prepared with standards measured in the same dual-wavelength mode.
Visualizations
Caption: Workflow for identifying and mitigating this compound interference.
Caption: Experimental workflow for the Standard Addition Method.
Caption: Mechanism of spectral interference by this compound.
References
- 1. Hydroxocobalamin and cyanocobalamin interference on co-oximetry based hemoglobin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of the interference of hydroxycobalamin with chemistry and co-oximetry tests on nine commonly used instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic concentrations of hydroxocobalamin interferes with several spectrophotometric assays on the Beckman Coulter DxC and AU680 chemistry analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kalstein.eu [kalstein.eu]
- 12. Hydroxocobalamin interference in routine laboratory tests: Development of a protocol for identifying samples and reporting results from patients treated with CyanokitTM - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Aquacobalamin-Mediated Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in their experiments involving aquacobalamin (B1421323) (also known as hydroxocobalamin (B81358) or HOCbl).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated cytotoxicity in cell culture?
A1: this compound-mediated cytotoxicity in the presence of certain reducing agents, particularly thiols (like glutathione, N-acetylcysteine, and dithiothreitol), is primarily caused by the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[1][2] this compound catalyzes the oxidation of these thiols, a process that is accompanied by the production of H₂O₂ in the culture medium.[1][2] This accumulation of H₂O₂ induces oxidative stress, leading to cellular damage and death.[1]
Q2: Is this compound cytotoxic on its own?
A2: Generally, this compound itself is not considered highly cytotoxic at physiological concentrations. Its cytotoxic effects become prominent when it interacts with certain molecules, especially thiols, that are either present in the culture medium or added as part of the experimental design. The combination of this compound and thiols can lead to a significant increase in cell death.
Q3: How does the cytotoxicity of this compound compare to that of cyanocobalamin (B1173554)?
A3: In the presence of thiols, both this compound (HOCbl) and cyanocobalamin (CNCbl) can induce cytotoxicity through ROS production. However, the kinetics and mechanisms differ. HOCbl generally catalyzes the oxidation of thiols at a higher rate than CNCbl. Interestingly, while CNCbl-catalyzed oxidation is slower, it can lead to a higher accumulation of ROS because it is less effective at quenching them, which may result in more pronounced cytotoxicity under certain conditions. The specific cytotoxic effect depends on the type of thiol used.
Q4: Are there any agents that can mitigate this compound-mediated cytotoxicity?
A4: Yes, the primary agent used to counteract this compound-mediated cytotoxicity is catalase. Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The addition of catalase to the cell culture medium can completely or partially prevent the cytotoxic effects observed with this compound-thiol combinations, confirming the central role of H₂O₂ in this process.
Troubleshooting Guide
Problem 1: I am observing unexpected cell death in my cultures after adding this compound.
-
Possible Cause: Your cell culture medium or experimental supplements may contain thiol compounds (e.g., glutathione, N-acetylcysteine) that are reacting with this compound to produce cytotoxic levels of hydrogen peroxide.
-
Troubleshooting Steps:
-
Analyze your medium: Review the composition of your cell culture medium and any supplements for the presence of thiols.
-
Control experiments: Set up control experiments with this compound alone, the thiol-containing supplement alone, and the combination to confirm that the cytotoxicity is a result of the interaction.
-
Add catalase: To confirm the role of H₂O₂, add catalase to your culture medium along with the this compound and thiol combination. A rescue of cell viability would indicate that H₂O₂ is the cytotoxic agent.
-
Consider alternative cobalamin forms: If your experimental design allows, test cyanocobalamin as a substitute, as its reactivity with thiols and subsequent ROS production kinetics differ from this compound.
-
Problem 2: My results are inconsistent when I repeat experiments with this compound.
-
Possible Cause: The rate of ROS production and subsequent cytotoxicity can be sensitive to the precise concentrations of this compound and thiols, as well as the incubation time. Variability in these parameters between experiments can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize concentrations: Ensure that the concentrations of this compound and any thiol-containing reagents are consistent across all experiments. Prepare fresh solutions from stock for each experiment to avoid degradation.
-
Control incubation times: Standardize the duration of cell exposure to the this compound-containing medium.
-
Monitor ROS levels: Use a fluorescent probe or a chemiluminescence assay to directly measure ROS levels in your experimental conditions. This can help you correlate the level of oxidative stress with the observed cytotoxicity.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiols in combination with this compound (H₂OCbl⁺/HOCbl) and cyanocobalamin (CNCbl) at a concentration of 25 µM in MCF-7 cells.
| Thiol | Cobalamin Form | IC50 (mM) |
| GSH | H₂OCbl⁺/HOCbl | ~2.5 |
| CNCbl | ~1.5 | |
| NAC | H₂OCbl⁺/HOCbl | ~1.8 |
| CNCbl | ~1.2 | |
| DTT | H₂OCbl⁺/HOCbl | ~0.6 |
| CNCbl | ~0.6 |
Data extracted from a study on MCF-7 cells and are approximate values derived from graphical representations.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and/or thiol compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with your experimental compounds (e.g., this compound, thiols, catalase) and incubate for the desired duration (e.g., 24-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate the plate with shaking for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Mitigation of Cytotoxicity using Catalase
This protocol describes how to use catalase to determine if hydrogen peroxide is the cause of cytotoxicity.
Materials:
-
Cells cultured in appropriate plates or flasks
-
This compound and thiol compounds
-
Catalase from bovine liver (lyophilized powder)
-
Sterile PBS or cell culture medium
Procedure:
-
Prepare a stock solution of catalase (e.g., 10,000 U/mL) in sterile PBS or culture medium. Filter-sterilize the solution.
-
Set up your experiment with the following conditions:
-
Control (cells in medium only)
-
This compound only
-
Thiol only
-
This compound + Thiol
-
This compound + Thiol + Catalase
-
-
Add catalase to the designated wells at a final concentration of 100-200 U/mL. The optimal concentration may need to be determined empirically.
-
Add the this compound and thiol compounds to the appropriate wells.
-
Incubate the cells for the desired duration.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion).
-
A significant increase in cell viability in the catalase-treated group compared to the this compound + thiol group indicates that hydrogen peroxide is a major contributor to the observed cytotoxicity.
Protocol 3: Measurement of Extracellular Hydrogen Peroxide
This protocol provides a general method for detecting H₂O₂ in the cell culture medium.
Materials:
-
Cell culture supernatant
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Hydrogen peroxide standard solution
-
Microplate reader (fluorescence)
Procedure:
-
Collect the cell culture supernatant from your experimental conditions at various time points.
-
Prepare a working solution of Amplex™ Red and HRP in the reaction buffer according to the manufacturer's instructions.
-
Prepare a standard curve of hydrogen peroxide in the same culture medium as your samples.
-
In a 96-well plate, add your samples and standards.
-
Add the Amplex™ Red/HRP working solution to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Determine the concentration of H₂O₂ in your samples by comparing their fluorescence to the standard curve.
Visualizations
Caption: this compound-mediated cytotoxicity pathway.
Caption: Workflow for investigating this compound cytotoxicity.
References
Addressing batch-to-batch variability of Aquacobalamin in experiments
Welcome to the Technical Support Center for Aquacobalamin (B1421323). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the experimental use of this compound, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different experiments using new batches of this compound. What could be the primary cause?
A1: Batch-to-batch variability with this compound is a common issue and can often be traced back to the stability and handling of the compound. The most frequent causes include degradation due to light exposure, improper storage conditions, and variations in the preparation of stock solutions. This compound is highly sensitive to light, and even ambient laboratory light can lead to its degradation, altering its effective concentration and purity between batches.[1][2]
Q2: What are the visible signs of this compound degradation in our stock solutions?
A2: A primary indicator of this compound degradation is a change in the color of the solution. A fresh, properly prepared solution of this compound should have a distinct reddish-pink color. Degradation can lead to a noticeable fading of this color. For a more quantitative assessment, UV-Vis spectrophotometry can be employed to monitor changes in the absorbance spectrum, which would indicate structural changes to the molecule.[3][4]
Q3: How does pH affect the stability of our this compound solutions?
A3: The pH of the solution is a critical factor in maintaining the stability of this compound. The optimal pH range for this compound stability is generally between 4.0 and 6.5.[5] Deviations outside of this range can accelerate the degradation of the molecule, leading to inconsistent experimental outcomes. It is crucial to use a buffered system when preparing stock solutions to maintain a stable pH.
Q4: Can components in our cell culture medium interact with this compound and cause variability?
A4: Yes, various components within cell culture media can interact with and degrade this compound. For instance, some B vitamins and their degradation products can accelerate the photolysis of cobalamins. Additionally, reactive oxygen species generated by cells can also contribute to the degradation of this compound. To minimize this, it is advisable to protect cell culture media containing this compound from light and to consider adding it to the media immediately before the experiment.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound Stock Solution | 1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Perform a UV-Vis scan to confirm the characteristic absorbance peaks. 3. Aliquot the stock solution into smaller, single-use volumes and store at -80°C, protected from light. | Consistent dose-response curves in your assay across different aliquots. |
| Photodegradation During Experiment | 1. Use amber-colored or foil-wrapped tubes and plates for all steps of the experiment. 2. Minimize the exposure of your solutions and cell cultures to ambient and incubator light. | Increased reproducibility of results between replicate experiments. |
| Interaction with Media Components | 1. Prepare a basal medium without this compound and supplement it immediately before use. 2. If possible, use a chemically defined medium to reduce the number of potentially interacting substances. | More predictable and stable experimental outcomes. |
Issue 2: Variability in Color or Spectrophotometric Readings of Solutions
| Potential Cause | Troubleshooting Step | Success Indicator |
| Incorrect Preparation or Storage of Solutions | 1. Review your Standard Operating Procedure (SOP) for solution preparation. 2. Ensure the use of a suitable buffer to maintain the optimal pH range (4.0-6.5). 3. Always store stock solutions and aliquots in the dark at -20°C (short-term) or -80°C (long-term). | Consistent color and UV-Vis spectra for newly prepared solutions. |
| Contamination of Stock Solution | 1. Prepare a new stock solution using sterile technique and sterile, nuclease-free water or buffer. 2. Filter-sterilize the final solution through a 0.22 µm filter if appropriate for your application. | Absence of microbial growth in the stock solution and consistent experimental results. |
Experimental Protocols
Protocol 1: Preparation and Quality Control of this compound Stock Solution
-
Preparation:
-
Weigh out the desired amount of this compound hydrochloride powder in a subdued light environment.
-
Dissolve the powder in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 6.0) to the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution in an amber tube until the powder is completely dissolved.
-
-
Quality Control (UV-Vis Spectrophotometry):
-
Dilute a small aliquot of the stock solution to a final concentration of 50-100 µM in the same buffer.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the diluted solution from 300 to 600 nm.
-
A high-quality this compound solution should exhibit characteristic absorbance peaks at approximately 350 nm and 525 nm. A significant deviation from this pattern may indicate degradation.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
For short-term storage (up to one week), store at 2-8°C.
-
For long-term storage, store at -80°C.
-
Protocol 2: Standard Operating Procedure for Handling this compound
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound powder and solutions.
-
Handling Powder:
-
Handle solid this compound in a chemical fume hood or a designated area with minimal air currents to avoid inhalation of fine particles.
-
Use a dedicated spatula and weighing paper.
-
-
Handling Solutions:
-
All work with this compound solutions should be performed in a light-protected environment (e.g., under a yellow light or with the room lights dimmed).
-
Use amber-colored tubes and bottles or wrap containers in aluminum foil.
-
-
Waste Disposal:
-
Dispose of all this compound waste (solid and liquid) in accordance with your institution's chemical waste disposal guidelines.
-
-
Spill Cleanup:
-
In case of a spill, absorb the liquid with an inert absorbent material.
-
Clean the area with soap and water.
-
Dispose of the cleanup materials as chemical waste.
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Optimal Condition | Rationale |
| Light Exposure | Minimal; use amber vials/foil | This compound is highly photolabile and degrades upon exposure to light, especially UV. |
| pH | 4.0 - 6.5 | Stability is pH-dependent; outside this range, degradation is accelerated. |
| Temperature | -80°C for long-term storage | Lower temperatures slow down the rate of chemical degradation. |
| Solvent | Buffered aqueous solution | Maintains a stable pH and prevents degradation due to pH shifts. |
Visualizations
Caption: Experimental workflow for using this compound to ensure consistency.
Caption: Factors influencing this compound stability and cellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The chlorite adduct of this compound: contrast with chlorite dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Aquacobalamin-Catalyzed Dehalogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aquacobalamin (B1421323) (Vitamin B₁₂a) as a catalyst for dehalogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound-catalyzed dehalogenation?
A1: The catalytic cycle typically involves the reduction of the Co(III) center in this compound to a highly reactive Co(I) species. This "supernucleophilic" Co(I) intermediate then reacts with the organohalide substrate in an oxidative addition step, leading to the cleavage of the carbon-halogen bond and formation of an alkylcobalamin intermediate. Subsequent steps, which can be influenced by light or other reagents, lead to the final dehalogenated product and regeneration of a Co(II) or Co(III) species that re-enters the catalytic cycle after reduction.[1]
Q2: Why is a reducing agent necessary for the reaction?
A2: A reducing agent is crucial because the catalytically active species is the Co(I) form of cobalamin.[1] this compound as a starting material is in the stable Co(III) oxidation state. The reducing agent provides the electrons needed to reduce Co(III) to Co(I), thus initiating the catalytic cycle.[1] The choice of reducing agent can significantly impact the reaction efficiency.[2]
Q3: What are common reducing agents used in these reactions?
A3: A variety of reducing agents can be employed, with the choice depending on the substrate and desired reaction conditions. Common examples include sodium borohydride (B1222165) (NaBH₄), zinc dust (Zn), titanium(III) citrate, and dithiothreitol (B142953) (DTT).[1][2] Electrochemical methods can also be used to generate the Co(I) species.
Q4: What solvents are suitable for this reaction?
A4: The solubility of this compound is generally limited to polar solvents.[3] Water, methanol (B129727) (MeOH), ethanol (B145695) (EtOH), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used.[3] The choice of solvent can influence the reaction rate and product distribution. For substrates that are not soluble in polar solvents, hydrophobic derivatives of cobalamin, such as heptamethyl cobyrinate, can be used in organic solvents.
Q5: Can this catalytic system be used for different types of organic halides?
A5: Yes, this compound-catalyzed dehalogenation is effective for a range of organic halides, including alkyl, alkenyl, and aryl halides.[1] The reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl > C-F) will influence the required reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Co(III) has not been sufficiently reduced to the active Co(I) form. 2. Degradation of Catalyst: The cobalamin macrocycle may have degraded, especially under harsh pH or light conditions. 3. Poor Substrate Solubility: The organic halide is not sufficiently soluble in the chosen solvent to interact with the catalyst. 4. Incorrect Stoichiometry: The ratio of reducing agent to catalyst or substrate is not optimal. | 1. Increase Reducing Agent Concentration: Add a slight excess of the reducing agent. Ensure the color of the solution changes from red (Co(III)) to green or dark blue/black (indicative of Co(I)). 2. Optimize pH and Protect from Light: Buffer the reaction mixture to a neutral or slightly acidic pH. Conduct the reaction in the dark or under red light, as photolysis can degrade the catalyst. 3. Use a Co-solvent: If the substrate is poorly soluble in a polar solvent, consider using a miscible co-solvent system (e.g., water/ethanol). Alternatively, use a hydrophobic cobalamin derivative. 4. Optimize Reagent Ratios: Systematically vary the molar ratios of the reducing agent and catalyst relative to the substrate. |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction may be too cold. 2. Inefficient Reducing Agent: The chosen reducing agent may not be potent enough for the specific substrate. 3. Inhibitory Species: Presence of impurities in the reactants or solvent that may coordinate to the cobalt center and inhibit catalysis. | 1. Increase Temperature: Gently warm the reaction mixture. A common temperature range is 25-50°C.[4] 2. Switch Reducing Agent: If using a mild reducing agent, consider a more potent one (e.g., switch from a thiol-based reductant to NaBH₄ or Ti(III) citrate). 3. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. Degassing the solvent prior to use can also be beneficial to remove dissolved oxygen. |
| Formation of Side Products | 1. Dimerization of the Substrate: Radical intermediates formed during the reaction can dimerize.[5] 2. Incomplete Dehalogenation: For polyhalogenated substrates, the reaction may stop before all halogens are removed. | 1. Adjust Substrate Concentration: Lowering the initial concentration of the organic halide can disfavor bimolecular dimerization reactions. 2. Increase Reaction Time or Catalyst Loading: Allow the reaction to proceed for a longer duration or increase the catalyst loading to drive the reaction to completion. |
Data Presentation
Table 1: Effect of this compound and Reductant Concentration on the Dechlorination of Tetrachloroethene (PCE) *
| Initial PCE Concentration (mM) | This compound (Cbl(III)) Concentration (mM) | Nano-sized Mackinawite (nFeS) (g/L) | Pseudo-First-Order Rate Constant (k, h⁻¹) |
| 0.1 | 0.1 | 2.085 | 0.1582 |
| 0.1 | 0.1 | 20.85 | 0.4284 |
| 0.1 | 0 | 10.425 | ~0 |
| 0.1 | 0.1 | 10.425 | 0.2036 |
| 0.1 | 0.5 | 10.425 | 1.4091 |
| 0.1 | 1.0 | 10.425 | ~1.4 (equilibrium reached) |
| 0.035 | 0.1 | 10.425 | 0.2036 |
| 1.0 | 0.1 | 10.425 | 0.0962 |
*Data adapted from a study on PCE dechlorination using nano-sized mackinawite as the reductant at high pH. While not using common laboratory reducing agents, this data illustrates the general trends of catalyst and reductant concentration effects.
Table 2: Influence of pH on the Stability of Hydroxocobalamin (B81358) in the Presence of Ascorbic Acid *
| pH | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) x 10⁻² | Half-life (t₁/₂, hours) |
| 1.0 | 1.10 | 87.5 |
| 2.0 | 1.25 | 77.5 |
| 3.0 | 2.08 | 46.9 |
| 4.0 | 14.58 | 6.7 |
| 5.0 | 30.08 | 3.2 |
| 6.0 | 14.12 | 6.9 |
| 7.0 | 1.15 | 84.7 |
| 8.0 | 1.22 | 79.8 |
*This table shows the degradation kinetics of hydroxocobalamin (the deprotonated form of this compound) in the presence of an oxidizing agent (ascorbic acid). It suggests that the catalyst is least stable around pH 5 under these conditions, which may influence its catalytic performance in dehalogenation reactions.[6]
Experimental Protocols
General Protocol for this compound-Catalyzed Dehalogenation of an Alkyl Halide using Zinc Dust
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide substrate in methanol (e.g., a concentration of 0.1 M).
-
Add this compound to the solution (e.g., 2-6 mol%).
-
Add an ammonium (B1175870) chloride (NH₄Cl) solution (e.g., 3.5 equivalents).
-
-
Initiation of the Reaction:
-
To the stirred solution, add zinc dust (e.g., 6 equivalents).
-
The reaction mixture should be stirred vigorously under an inert atmosphere (e.g., argon or nitrogen). The color of the solution should change from red to a darker color, indicating the reduction of Co(III).
-
-
Reaction Monitoring:
-
The reaction can be conducted at room temperature or gently heated (e.g., 50°C).[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Catalytic cycle of this compound-catalyzed dehalogenation.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vitamin B12-catalyzed coupling reaction of nitroalkanes and diazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Effect of ascorbic acid on the de... preview & related info | Mendeley [mendeley.com]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Aquacobalamin (Hydroxocobalamin) vs. Cyanocobalamin for Optimal Cell Culture Performance
For researchers, scientists, and drug development professionals, selecting the optimal form of vitamin B12 is crucial for maintaining healthy and robust cell cultures. While cyanocobalamin (B1173554) (CNCbl) is a widely used synthetic form due to its stability and low cost, emerging evidence highlights the superior efficacy of the naturally occurring hydroxocobalamin (B81358) (HOCbl), also known as aquacobalamin (B1421323), in cellular uptake and metabolic activity.
This guide provides a comprehensive comparison of this compound and cyanocobalamin in the context of cell culture applications, supported by experimental data. We delve into cellular uptake kinetics, conversion to active coenzymes, and the resulting impact on cellular metabolism, offering detailed experimental protocols for independent verification.
Key Performance Indicators: this compound Demonstrates Superior Cellular Bioavailability
Recent studies utilizing HeLa cells have demonstrated that while both forms of vitamin B12 are eventually taken up by cells, hydroxocobalamin exhibits a significantly faster rate of accumulation and intracellular processing.[1][2][3] This advantage is attributed to a six-fold faster "activating" intracellular processing and a four-fold lower rate of detachment from the cell surface compared to cyanocobalamin.[1][3] This results in a two-fold faster overall cellular accumulation and processing of hydroxocobalamin.
Once inside the cell, both hydroxocobalamin and cyanocobalamin are converted into the two active coenzyme forms: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). MeCbl is essential in the cytoplasm for the methionine synthase reaction, which converts homocysteine to methionine, a critical step in one-carbon metabolism and DNA synthesis. AdoCbl functions in the mitochondria as a cofactor for methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and some amino acids.
The faster conversion of hydroxocobalamin to these active forms suggests a more immediate biological effect. This is supported by clinical data showing that hydroxocobalamin is more effective at reducing levels of methylmalonic acid and homocysteine, which are markers of vitamin B12 deficiency.
Quantitative Comparison of Cellular Uptake and Processing
| Parameter | This compound (Hydroxocobalamin) | Cyanocobalamin | Key Findings |
| Cellular Accumulation (4-48h) | Higher | Lower | Hydroxocobalamin accumulates more rapidly in the initial stages of exposure. |
| Intracellular Processing Speed | 6-fold faster | Slower | The conversion of hydroxocobalamin to its active forms is significantly more efficient. |
| Cell Surface Detachment Rate | 4-fold lower | Higher | Hydroxocobalamin has a higher affinity for cellular receptors, leading to better retention. |
| Overall Cellular Processing | 2-fold faster | Slower | The combination of faster uptake and lower detachment results in more rapid availability of active B12. |
Visualizing the Path to Efficacy: Signaling Pathways and Experimental Workflow
To better understand the journey of these two vitamin B12 forms within a cell and how their efficacy can be tested, the following diagrams illustrate the key metabolic pathway and a general experimental workflow.
Experimental Protocols
To facilitate the independent assessment of this compound and cyanocobalamin, detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Proliferation using MTT Assay
This protocol provides a method to compare the effects of hydroxocobalamin and cyanocobalamin on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, CHO, HEK293)
-
Vitamin B12-deficient cell culture medium
-
Fetal Bovine Serum (dialyzed to remove B12)
-
Hydroxocobalamin and Cyanocobalamin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of B12-deficient medium supplemented with dialyzed FBS. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of hydroxocobalamin and cyanocobalamin in the B12-deficient medium. Remove the old medium from the wells and add 100 µL of the treatment media (including a no-B12 control).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the absorbance values against the concentration of cobalamin for each time point to generate dose-response curves.
Protocol 2: Quantification of Intracellular Cobalamin using LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of different cobalamin forms within cultured cells.
Materials:
-
Cultured cells treated with hydroxocobalamin or cyanocobalamin
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Internal standards (e.g., ¹³C-labeled cobalamins)
-
Acetonitrile (B52724), Methanol, Formic acid (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the cobalamin levels.
-
Sample Preparation:
-
To a known amount of cell lysate, add the internal standard.
-
Perform protein precipitation by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the different cobalamin forms using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the different cobalamin species using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Calculate the concentration of each cobalamin form in the samples by comparing the peak areas to a standard curve and normalize to the protein concentration of the lysate.
Conclusion and Recommendations
The available evidence strongly suggests that this compound (hydroxocobalamin) is a more biologically effective form of vitamin B12 for cell culture applications compared to cyanocobalamin. Its superior cellular uptake, faster conversion to active coenzymes, and consequently more immediate impact on cellular metabolism make it the preferred choice for researchers aiming to optimize cell health and experimental outcomes.
For routine cell culture maintenance where cost is a primary concern, cyanocobalamin may still be a viable option. However, for sensitive applications such as drug discovery, toxicology studies, and research on cellular metabolism, the use of hydroxocobalamin is highly recommended to ensure that vitamin B12 availability is not a limiting factor. The provided experimental protocols offer a framework for researchers to validate these findings within their specific cell culture systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mass Spectrometry and UV-Vis Spectrophotometry for the Quantification of Aquacobalamin
In the realm of pharmaceutical analysis and drug development, precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Aquacobalamin (B1421323), a form of vitamin B12, is a critical component in various therapeutic formulations. Its quantification is routinely performed using analytical techniques such as mass spectrometry (MS) and UV-Visible (UV-Vis) spectrophotometry. This guide provides a comprehensive cross-validation and comparison of these two methods, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.
Methodology Comparison: A Tabular Overview
The choice between mass spectrometry and UV-Vis spectrophotometry for this compound quantification hinges on several factors, including sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method, synthesized from various validation studies.
| Parameter | Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of ionized this compound fragments.[1] | Measurement of the absorbance of light by this compound at a specific wavelength in the UV-Visible spectrum.[1] |
| Specificity | High. Can distinguish between different forms of cobalamin and differentiate from matrix interferences based on molecular weight.[2] | Moderate. Susceptible to interference from other compounds in the sample that absorb at the same wavelength.[3] |
| Sensitivity | High. Capable of detecting this compound at very low concentrations (ng/mL to pg/mL levels).[2][4] | Lower. Generally suitable for higher concentration samples (μg/mL levels).[4] |
| Limit of Detection (LOD) | As low as 0.03 µg/L.[5] | Typically in the range of 0.10 µ g/100g .[6] |
| Limit of Quantification (LOQ) | As low as 0.10 µg/L.[5] | Typically in the range of 0.30 µ g/100g .[6] |
| Linearity | Excellent, with correlation coefficients (R²) often >0.999.[7][8] | Good, with linearity observed in defined concentration ranges.[9] |
| Accuracy (% Recovery) | Typically high, often in the range of 80-120%.[8][10] | Good, with recovery rates around 100.8 ± 7.5%.[6] |
| Precision (%RSD) | High, with relative standard deviations (RSD) generally <15%.[8][10] | Good, with RSD for repeatability around 2.1%.[6] |
| Sample Throughput | Moderate, due to chromatographic run times. | High, as measurements are rapid.[3] |
| Cost & Complexity | High initial investment and operational cost; requires skilled personnel.[2][4] | Lower cost and simpler operation.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols for the quantification of this compound using both LC-MS/MS and UV-Vis spectrophotometry.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a composite based on common practices for the analysis of cobalamins in various matrices.
-
Sample Preparation:
-
For solid samples, a known weight is dissolved in a suitable solvent (e.g., water, methanol).
-
Liquid samples may be diluted as necessary.
-
To convert all forms of vitamin B12 to a single form for consistent analysis, a cyanide treatment (e.g., with potassium cyanide) in an acetate (B1210297) buffer at an acidic pH (e.g., 4.5) is often employed, followed by heating.[10]
-
Protein precipitation may be necessary for biological samples, using agents like trichloroacetic acid or zinc sulfate (B86663) in methanol (B129727).[7][12]
-
The sample is then centrifuged, and the supernatant is filtered through a 0.22 µm filter.
-
Immunoaffinity column cleanup can be used for selective extraction and concentration of vitamin B12.[6][13]
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 or C30 reversed-phase column is commonly used.[7][14]
-
Mobile Phase: A gradient elution is typically employed, often consisting of water with an additive like formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with the same additive (Mobile Phase B).[12][14]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound (or its cyanocobalamin (B1173554) derivative).[10]
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
-
UV-Vis Spectrophotometry Protocol
This protocol outlines a general procedure for the quantification of this compound.
-
Sample Preparation:
-
A known quantity of the sample is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., deionized water) to obtain a stock solution.
-
The stock solution is then serially diluted to fall within the linear range of the assay.
-
For complex matrices, extraction procedures may be necessary to isolate the this compound.
-
-
Instrumentation and Measurement:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Wavelength Scan: A wavelength scan from 200 to 700 nm is performed to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Measurement: The absorbance of the sample solutions is measured at the predetermined λmax against a solvent blank.[15]
-
-
Quantification:
-
A calibration curve is constructed by plotting the absorbance of standard solutions of known this compound concentrations versus their concentrations.
-
The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.
-
Workflow Visualization
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both mass spectrometry and UV-Vis spectrophotometry.
Conclusion
The cross-validation of mass spectrometry and UV-Vis spectrophotometry for the quantification of this compound reveals distinct advantages and limitations for each technique. Mass spectrometry, particularly LC-MS/MS, offers superior sensitivity and specificity, making it the method of choice for complex matrices and trace-level analysis.[2][4] Its ability to differentiate between various cobalamin forms is a significant advantage in detailed characterization studies.
On the other hand, UV-Vis spectrophotometry provides a rapid, cost-effective, and straightforward method for the quantification of this compound in simpler, more concentrated samples.[3][11] While it may lack the specificity of MS, its ease of use and high throughput make it a valuable tool for routine quality control applications.
Ultimately, the selection of the appropriate analytical method will depend on the specific requirements of the study, including the nature of the sample, the required sensitivity and specificity, and budgetary constraints. For rigorous drug development and clinical applications, the high fidelity of mass spectrometry is often indispensable. For routine screening and quality control where speed and cost are critical, UV-Vis spectrophotometry remains a viable and efficient option.
References
- 1. quora.com [quora.com]
- 2. microsaic.com [microsaic.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. Choosing the Best Vitamin Quantification Method for Your Needs - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Analytical Determination of Vitamin B12 Content in Infant and Toddler Milk Formulas by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
A Comparative Analysis of the Catalytic Activity of Aquacobalamin and Other Corrinoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrinoid Catalytic Performance with Supporting Experimental Data
Corrinoids, a class of cobalt-containing macrocyclic compounds, are renowned for their essential roles as cofactors in a variety of enzymatic reactions. Beyond their biological functions as methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), these molecules, including aquacobalamin (B1421323) (H₂OCbl⁺), exhibit intrinsic catalytic activity in a range of chemical transformations. This guide provides a comparative analysis of the catalytic activity of this compound against other common corrinoids, namely cyanocobalamin (B1173554) (CNCbl), methylcobalamin, and adenosylcobalamin. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate corrinoid for their specific catalytic applications, from organic synthesis to environmental remediation.
I. Comparative Catalytic Performance in Thiol Oxidation
The oxidation of thiols is a fundamentally important reaction in biological systems and a useful model for evaluating the catalytic prowess of corrinoids. A direct comparison of this compound and cyanocobalamin in catalyzing the oxidation of various sulfur-containing compounds reveals significant differences in their reaction kinetics.
Table 1: Comparison of Pseudo-First-Order Rate Constants (k_obs) for the Oxidation of Sulfur-Containing Compounds by this compound (HOCbl) and Cyanocobalamin (CNCbl) [1]
| Compound | This compound (k_obs, s⁻¹) | Cyanocobalamin (k_obs, s⁻¹) |
| Dithiothreitol (DTT) | 6.33 × 10⁻³ | 5.14 × 10⁻³ |
| Glutathione (GSH) | 3.99 × 10⁻⁴ | 1.53 × 10⁻⁴ |
| N-Acetylcysteine (NAC) | 1.47 × 10⁻⁴ | 0.75 × 10⁻⁴ |
| 2-Nitro-5-thiobenzoate (TNB) - Cycle 1 | 6.42 × 10⁻⁵ | 1.02 × 10⁻³ |
| TNB - Cycle 2 | 0.99 × 10⁻³ | 1.33 × 10⁻³ |
| TNB - Cycle 3 | 1.28 × 10⁻³ | 1.38 × 10⁻³ |
| TNB - Cycle 4 | 1.89 × 10⁻³ | 1.40 × 10⁻³ |
Data sourced from a study on the oxidation of sulfur-containing compounds in the presence of cobalamins.[1]
The data clearly indicates that for the direct oxidation of thiols like DTT, GSH, and NAC, this compound exhibits a higher catalytic rate than cyanocobalamin.[1][2][3] However, in the case of the oxidation of TNB, cyanocobalamin shows a significantly higher initial rate. This suggests that the reaction mechanisms for these two corrinoids differ substantially.
Mechanistic Insights into Thiol Oxidation
The catalytic cycle for thiol oxidation by this compound is proposed to involve the formation of a thiolatocobalamin complex. In contrast, the stable cyanide ligand in cyanocobalamin is unlikely to dissociate, suggesting a different pathway for electron transfer.
II. Reductive Dehalogenation of Organic Pollutants
Corrinoids, particularly in their reduced Co(I) state (cob(I)alamin), are potent catalysts for the reductive dehalogenation of a wide range of halogenated organic compounds, a process of significant environmental interest. While direct comparative kinetic data across all corrinoids for the same substrate is scarce, the general mechanism is well-established.
The catalytic cycle begins with the reduction of the Co(III) or Co(II) form of the corrinoid to the highly nucleophilic Co(I) species. This "super-reduced" state then reacts with the organohalide.
General Mechanism of Reductive Dehalogenation
The reaction of cob(I)alamin with an alkyl halide (R-X) can proceed through different pathways, including nucleophilic substitution (Sɴ2), single electron transfer (SET), or nucleophilic addition. The predominant pathway depends on the nature of the organohalide and the reaction conditions.
References
- 1. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Effects of Aquacobalamin and Other B12 Vitamers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of various vitamin B12 vitamers, with a particular focus on aquacobalamin (B1421323) (hydroxocobalamin) versus cyanocobalamin, methylcobalamin (B1676134), and adenosylcobalamin. The information presented is collated from a range of experimental studies to aid in the evaluation and selection of the most suitable vitamer for neuroprotection research and therapeutic development.
Comparative Efficacy of B12 Vitamers in Neuroprotection
The neuroprotective effects of B12 vitamers are multifaceted, encompassing the reduction of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways. The following tables summarize the available quantitative data from various experimental models.
Table 1: Comparison of Neuroprotective Effects on Cell Viability and Neuronal Survival
| Vitamer | Experimental Model | Key Findings |
| This compound | Rat model of thiosemicarbazide-induced seizures | Exhibited neuroprotective and myelinating effects.[1] An increase in concentration by 1 mmol/L was estimated to increase neuronal survival by 25%.[2] |
| Cyanocobalamin | Rat model of thiosemicarbazide-induced seizures | Showed neuroprotective and myelinating effects.[1] An increase in concentration by 1 mmol/L was estimated to increase neuronal survival by 25%.[2] |
| Menadione-treated RGC-5 neuronal cells | Reduced RGC-5 cell death by 20% at 100 µM and 32% at 1 mM.[3] | |
| Methylcobalamin | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in vitro | Significantly increased cell viability.[4] |
| Adenosylcobalamin | LRRK2 mutation models of Parkinson's disease (fly and mouse) | Prevented neurotoxicity and dopamine (B1211576) deficits.[5] |
Table 2: Comparison of Effects on Apoptosis
| Vitamer | Experimental Model | Apoptotic Marker | Results |
| This compound | (Data not explicitly found in direct comparison) | - | - |
| Cyanocobalamin | Rat model of transient global ischemia/reperfusion | Apoptosis and Necrosis in Hippocampus | Significantly decreased both apoptosis and necrosis.[4] |
| Methylcobalamin | OGD/R in vitro | Cleaved caspase-3, Bax/Bcl-2 ratio | Decreased levels of cleaved caspase-3 and Bax, and increased levels of Bcl-2.[4] |
| Adenosylcobalamin | (Data not explicitly found in direct comparison) | - | - |
Table 3: Comparison of Effects on Oxidative Stress
| Vitamer | Experimental Model | Oxidative Stress Marker | Results |
| This compound | In vitro thiol oxidation | Reactive Oxygen Species (ROS) | Quenched ROS in combination with certain thiols.[6][7] |
| Cyanocobalamin | In vitro thiol oxidation | Reactive Oxygen Species (ROS) | ROS quenching was absent, leading to higher accumulation compared to this compound.[6][7] |
| Cell-free and RGC-5 neuronal cells | Superoxide (B77818) generation | Reduced superoxide generation by 34% (10 µM) and 79% (100 µM) in cell-free assays.[3] | |
| Methylcobalamin | (Data not explicitly found in direct comparison) | - | - |
| Adenosylcobalamin | (Data not explicitly found in direct comparison) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of neuroprotection.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol for Adherent Neuronal Cells:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and grow.
-
Treatment: Expose the cells to the different B12 vitamers at various concentrations for the specified duration. Include appropriate positive and negative controls.
-
MTT Incubation: After treatment, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours.[8][10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[8] Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8][10] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol for Brain Tissue Sections:
-
Sample Preparation: Fix brain tissue sections (paraffin-embedded or frozen) on slides. For paraffin-embedded sections, deparaffinize and rehydrate them.[5]
-
Permeabilization: To allow the enzyme to access the nucleus, incubate the sections with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature.[5]
-
Equilibration: Rinse the slides and apply an equilibration buffer for at least 10 seconds.[11]
-
TdT Labeling: Remove the equilibration buffer and add the TdT reaction mix (containing TdT enzyme and labeled dUTPs). Incubate for 60 minutes at 37°C in a humidified chamber.[5][11]
-
Stopping the Reaction: Terminate the reaction by incubating the slides in a stop/wash buffer.[11]
-
Detection: For fluorescent detection, if a directly labeled dUTP was used, the signal can be visualized. For indirect methods, incubate with a fluorescently labeled antibody or use a "click chemistry" reaction.[5]
-
Imaging and Quantification: Visualize the labeled cells using a fluorescence microscope. The number of TUNEL-positive cells can be counted manually or with image analysis software to quantify apoptosis.[12][13]
Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)
Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps for analyzing the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Protein Extraction: Lyse neuronal cells or brain tissue samples in a suitable lysis buffer containing protease inhibitors to extract total protein.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C with gentle agitation.[15][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[14] The band intensity can be quantified to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of B12 vitamers are mediated through various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Neuroprotective effects of methylcobalamin in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opentrons.com [opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Aquacobalamin and Hydroxocobalamin Stability for Researchers and Drug Development Professionals
An objective analysis of the chemical stability of two key vitamin B12 analogues, aquacobalamin (B1421323) and hydroxocobalamin (B81358), is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to compare their performance under various conditions, providing a critical resource for formulation and development.
This compound (vitamin B12a) and hydroxocobalamin (vitamin B12b) are naturally occurring forms of vitamin B12 that play crucial roles in various biological processes. Their stability is a critical factor in the efficacy and shelf-life of pharmaceutical preparations. This guide delves into a head-to-head comparison of their stability under different stressors, supported by quantitative data from scientific literature.
Comparative Stability Data
The stability of this compound and hydroxocobalamin is influenced by factors such as light, heat, pH, and the presence of other chemical agents. The following tables summarize key experimental findings on their degradation under various conditions.
Photostability
Both this compound and hydroxocobalamin are known to be sensitive to light, undergoing photochemical degradation.[1][2] This process can lead to the formation of other cobalamins and eventually the irreversible cleavage of the corrin (B1236194) ring.[1][3]
| Cobalamin | Light Source | Exposure Time | Degradation (%) | Reference |
| Hydroxocobalamin | UV | 60 minutes | 28% | [1] |
| Cyanocobalamin (B1173554) | UV | 60 minutes | 4% | [1] |
Note: Data for this compound was not explicitly separated from hydroxocobalamin in this study, as photodegradation of other cobalamins often leads to the formation of hydroxocobalamin.[1][2]
One study suggests that hydroxocobalamin is the most stable cobalamin under UVA exposure in aqueous solutions at pH 7.4.[3][4][5] However, other research indicates that cyanocobalamin is more photostable than hydroxocobalamin.[1] The presence of reactive oxygen species can increase the degradation rate of hydroxocobalamin.[4][5]
Thermal Stability
Elevated temperatures can also lead to the degradation of both this compound and hydroxocobalamin.
| Cobalamin | Temperature | Exposure Time | Degradation (%) | Reference |
| Hydroxocobalamin | 100 °C | 60 minutes | ~34% | [6] |
Note: A direct comparison with this compound under the same conditions was not available in the searched literature.
Stability in the Presence of Ascorbic Acid
The presence of ascorbic acid (vitamin C) is known to accelerate the degradation of cobalamins. Kinetic studies have quantified this effect.
| Cobalamin | Condition | Parameter | Value | Reference |
| Hydroxocobalamin | 0.25 x 10⁻³ M Ascorbic Acid (pH 1.0–8.0) | First-order rate constant (k) | 0.22–7.62 x 10⁻⁵ s⁻¹ | [7][8][9] |
| Hydroxocobalamin | 0.25 x 10⁻³ M Ascorbic Acid (pH 1.0–8.0) | Half-life (t₁/₂) | 2.5–87.5 hours | [7][8][9] |
| Hydroxocobalamin | Interaction with Ascorbic Acid | Second-order rate constant (k₂) | 1.10–30.08 x 10⁻² M⁻¹ s⁻¹ | [7][8][9] |
Note: The rate of interaction of ascorbic acid with hydroxocobalamin is reported to be about 20 to 100 times faster than that with cyanocobalamin.[8]
Stability at Different pH Levels
The pH of the solution significantly impacts the stability of cobalamins.
| Cobalamin | pH | Storage Time | Degradation (%) | Reference |
| Hydroxocobalamin | 3.0 | 24 hours | 20% | [10] |
| Hydroxocobalamin | 9.0 | 24 hours | 24% | [10] |
Note: this compound is noted to be stable under acidic conditions (pH 1-4).[11]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing spectrophotometric and high-performance liquid chromatography (HPLC) methods.
Spectrophotometric Analysis for Degradation Kinetics
A common method to study the degradation kinetics of cobalamins in the presence of agents like ascorbic acid involves monitoring the change in absorbance over time.
-
Preparation of Solutions: Stock solutions of the cobalamin (e.g., hydroxocobalamin at 5 x 10⁻⁵ M) and the degrading agent (e.g., ascorbic acid) are prepared in a buffer solution at a specific pH.[7][8]
-
Reaction Initiation: The solutions are mixed to initiate the degradation reaction.
-
Spectrophotometric Measurement: The absorbance of the reaction mixture is measured at specific wavelengths (e.g., 525 nm and 550 nm) at various time intervals.[7][8] These wavelengths are chosen to allow for the simultaneous assay of the parent cobalamin and its degradation products, without interference from the degrading agent.[7][8]
-
Kinetic Analysis: The data is then used to determine the order of the reaction and calculate the rate constants and half-life of the cobalamin under the tested conditions.[7][8]
HPLC Method for Stability Testing
A stability-indicating HPLC method can be used for the determination of cobalamins and their degradation products.
-
Chromatographic System: An HPLC system equipped with a suitable column (e.g., Ascentis® RP-amide) and a UV-Vis detector is used.[12]
-
Mobile Phase: A gradient mobile phase, for instance, combining methanol (B129727) and an acetate (B1210297) buffer at a specific pH, is employed to separate the different cobalamin forms.[12]
-
Detection: Detection is performed at multiple wavelengths (e.g., 450 nm and 254 nm) to detect both corrin-based and non-corrin-based products.[12]
-
Forced Degradation Studies: The cobalamin is subjected to stress conditions such as oxidation, hydrolysis, heat, and light to induce degradation.[12] The HPLC method is then used to separate and quantify the parent compound and its degradation products, thus assessing its stability.
Visualizing Degradation Pathways and Experimental Workflows
To better illustrate the processes involved in cobalamin stability, the following diagrams are provided.
Caption: Photodegradation pathway of cobalamins.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of cobalamins in aqueous solutions and in human blood [agris.fao.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buy Aquocobalamin (EVT-444453) | 13422-52-1 [evitachem.com]
- 12. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aquacobalamin's Binding Affinity to Transcobalamin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of aquacobalamin (B1421323) to transcobalamin II (TCII), a critical interaction for the cellular uptake of vitamin B12. Understanding the kinetics of this binding is paramount for the development of novel drug delivery systems that leverage the vitamin B12 transport pathway. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the experimental workflow and the relevant biological pathway.
Quantitative Comparison of Binding Affinities
The binding of various forms of cobalamin to transcobalamin II has been a subject of extensive research. While direct comparative studies are limited, the available data allows for a robust assessment of this compound's binding characteristics relative to other common cobalamin analogues.
| Cobalamin Form | Protein | Method | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Dissociation Constant (KD) (M) | Affinity Constant (KA) (M-1) | Reference |
| This compound (H2OCbl+) | Transcobalamin (TC) | Stopped-flow spectroscopy | ~6 x 107 (at 37 °C) | - | - | ~1010 - 1012 | [1] |
| Cyanocobalamin | Recombinant Human Transcobalamin | Surface Plasmon Resonance | 3 x 107 (at 30 °C) | 6 x 10-4 (at 30 °C) | 20 x 10-12 (20 pM) | 5 x 1010 | [2] |
| Hydroxocobalamin (B81358) (OH-Cbl) | Recombinant Human Intrinsic Factor | Surface Plasmon Resonance | - | - | 4.79 x 10-11 | 2.09 x 1010 | [3] |
| Nitrosylcobalamin (NO-Cbl) | Recombinant Human Intrinsic Factor | Surface Plasmon Resonance | - | - | 8.58 x 10-11 | 1.17 x 1010 | [3] |
*Note: Intrinsic Factor (IF) is another crucial cobalamin-binding protein. While not identical to transcobalamin II, its binding affinities are often studied as a predictive model for cobalamin-binding protein interactions.
The data indicates that this compound exhibits a very high affinity for transcobalamin, with a rapid association rate[1]. The binding process is described as a two-step event: an initial rapid binding followed by a slower conformational change where a histidine residue from transcobalamin displaces the water molecule in this compound[1]. When compared to cyanocobalamin, another well-studied analogue, both exhibit high affinity in the picomolar to low nanomolar range. The binding of hydroxocobalamin (a form of this compound) to intrinsic factor is slightly stronger than that of nitrosylcobalamin, suggesting that modifications to the axial ligand can subtly influence binding affinity[3].
Experimental Protocols
The determination of binding affinities for cobalamin-protein interactions predominantly relies on sensitive biophysical techniques. Surface Plasmon Resonance (SPR) is a widely used method that allows for real-time monitoring of biomolecular interactions.
Surface Plasmon Resonance (SPR) Protocol for Cobalamin-Transcobalamin II Binding
This protocol provides a general framework for assessing the binding kinetics of a cobalamin analogue (ligand) to transcobalamin II (analyte) using SPR.
1. Immobilization of Transcobalamin II:
- A sensor chip with a suitable surface chemistry (e.g., CM5) is activated.
- Recombinant human transcobalamin II is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry.
- The surface is then deactivated to block any remaining active esters.
2. Binding Analysis:
- A series of dilutions of the cobalamin analogue (e.g., this compound) in a suitable running buffer are prepared.
- The running buffer is continuously flowed over the sensor surface to establish a stable baseline.
- Each concentration of the cobalamin analogue is injected over the surface for a defined association phase, followed by a dissociation phase where only the running buffer is flowed.
- The change in the refractive index at the sensor surface, which is proportional to the amount of bound cobalamin, is recorded in real-time as a sensorgram.
- The surface is regenerated between each injection cycle to remove the bound cobalamin and prepare for the next injection.
3. Data Analysis:
- The resulting sensorgrams are processed and fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
- This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd to ka.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the biological pathway of cobalamin uptake.
References
- 1. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for this compound Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrium and kinetic analyses of the interactions between vitamin B(12) binding proteins and cobalamins by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of Aquacobalamin and adenosylcobalamin in metabolic pathway analysis
For researchers, scientists, and drug development professionals, understanding the nuances of different vitamin B12 forms is critical for effective therapeutic strategies. This guide provides a detailed comparison of aquacobalamin (B1421323) and adenosylcobalamin, focusing on their roles in metabolic pathways, supported by experimental data and detailed protocols.
This compound (also known as hydroxocobalamin) and adenosylcobalamin are two vital forms of vitamin B12, each playing a distinct and crucial role in cellular metabolism. While both are essential for health, their immediate functions and pathways of utilization differ significantly. Adenosylcobalamin is one of the two active coenzyme forms of vitamin B12 in the human body, directly participating in enzymatic reactions. This compound, on the other hand, serves as a precursor that is converted into the active coenzyme forms within the cell.
Metabolic Roles and Key Differences
The primary distinction between these two cobalamins lies in their metabolic function. Adenosylcobalamin is the cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MUT).[1][2][3] This enzyme is critical for the metabolism of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][4] A deficiency in adenosylcobalamin leads to the accumulation of methylmalonyl-CoA, which is then converted to methylmalonic acid (MMA), a hallmark indicator of vitamin B12 deficiency.[4]
This compound, a natural form of vitamin B12, is readily converted into both active coenzymes: adenosylcobalamin in the mitochondria and methylcobalamin (B1676134) in the cytoplasm.[5][6][7] This conversion makes it a versatile therapeutic agent for treating vitamin B12 deficiency.[5] The intracellular processing of this compound is reported to be faster compared to other forms like cyanocobalamin (B1173554), suggesting a potentially quicker onset of action.[8][9][10][11][12]
Comparative Efficacy in Metabolic Pathway Analysis
While direct head-to-head clinical trials exhaustively comparing the efficacy of this compound and adenosylcobalamin are limited, inferences can be drawn from their metabolic roles and studies on related disorders like methylmalonic acidemia (MMA).
In cases of MMA caused by defects in the synthesis of adenosylcobalamin, treatment with hydroxocobalamin (B81358) (this compound) has been shown to be effective in reducing urinary methylmalonic acid levels.[13] This indicates that administered this compound is successfully taken up by the cells and converted to adenosylcobalamin, thereby restoring the function of methylmalonyl-CoA mutase. Studies on patients with cblC disease, a disorder of intracellular cobalamin metabolism, have demonstrated that hydroxocobalamin is superior to cyanocobalamin in reducing levels of MMA and homocysteine.[3]
Theoretically, direct administration of adenosylcobalamin might seem advantageous as it bypasses the need for intracellular conversion. However, all supplemental forms of vitamin B12, including adenosylcobalamin, are understood to be reduced to a core cobalamin molecule within the cell before being converted to the necessary active forms.[14] The ligand specific to the ingested form (e.g., the adenosyl group in adenosylcobalamin) is removed during this process and not directly utilized.[14] This suggests that the form of B12 administered may influence the efficiency of intracellular cobalamin production but not the final ratio of the active coenzymes.[14]
Table 1: Comparison of this compound and Adenosylcobalamin
| Feature | This compound (Hydroxocobalamin) | Adenosylcobalamin |
| Metabolic Role | Precursor to both adenosylcobalamin and methylcobalamin[5][6][7] | Active coenzyme form for methylmalonyl-CoA mutase[1][2][3] |
| Primary Site of Action | Cytosol and Mitochondria (after conversion) | Mitochondria |
| Key Enzymatic Reaction | Converted to active coenzymes | Isomerization of L-methylmalonyl-CoA to succinyl-CoA[1] |
| Clinical Application | Treatment of B12 deficiency, cyanide poisoning[5] | Investigated for treating disorders of adenosylcobalamin synthesis |
| Intracellular Processing | Faster "activating" intracellular processing compared to cyanocobalamin[8][9][10][11][12] | The adenosyl group is cleaved before the cobalamin core is used for intracellular coenzyme synthesis[14] |
Experimental Protocols
To aid researchers in the comparative analysis of these two cobalamin forms, detailed methodologies for key experiments are provided below.
Protocol 1: Cellular Uptake and Conversion of Cobalamins
This protocol is adapted from studies comparing the kinetics of different cobalamin forms in cell culture.[8][9][10][11][12]
Objective: To quantify and compare the cellular uptake and intracellular conversion of this compound and adenosylcobalamin into their coenzyme forms.
Materials:
-
Cell line (e.g., HeLa, fibroblasts from patients with MMA, or other relevant cell types)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Radiolabeled [57Co]-aquacobalamin and [57Co]-adenosylcobalamin
-
Transc transcobalamin (TC)
-
Trypsin-EDTA solution
-
Cell lysis buffer
-
HPLC system with a C18 reverse-phase column
-
Radioactivity detector
-
UV detector
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to approximately 80% confluency.
-
Preparation of Radiolabeled Cobalamin-TC Complex: Incubate [57Co]-aquacobalamin or [57Co]-adenosylcobalamin with a molar excess of TC in serum-free medium for 1 hour at 37°C to allow complex formation.
-
Cellular Uptake:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the radiolabeled cobalamin-TC complex to the cells.
-
Incubate for various time points (e.g., 4, 12, 24, 48 hours) at 37°C.
-
-
Harvesting and Lysis:
-
At each time point, remove the medium and wash the cells with cold PBS.
-
To differentiate between surface-bound and internalized cobalamin, incubate the cells with trypsin-EDTA for 5 minutes at 37°C. Collect the trypsin solution (surface-bound) and the remaining cells (internalized).
-
Lyse the internalized cell pellet using a suitable lysis buffer.
-
-
Quantification of Total Uptake: Measure the radioactivity in the trypsin fraction and the cell lysate using a gamma counter to determine the total cellular uptake.
-
Analysis of Intracellular Cobalamin Forms:
-
Extract the cobalamins from the cell lysate.
-
Analyze the extracts by HPLC using a C18 column. Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Monitor the elution of different cobalamin forms using a UV detector and quantify the radiolabeled forms using an in-line radioactivity detector.
-
Identify and quantify the peaks corresponding to this compound, adenosylcobalamin, and methylcobalamin by comparing their retention times with known standards.
-
Protocol 2: Measurement of Methylmalonyl-CoA Mutase (MUT) Activity
This protocol outlines a method to assess the functional impact of this compound and adenosylcobalamin supplementation on MUT activity.
Objective: To compare the effectiveness of this compound and adenosylcobalamin in restoring MUT activity in a cell-based or in vitro assay.
Materials:
-
Cell lysates from MUT-deficient fibroblasts or a purified MUT enzyme preparation
-
Methylmalonyl-CoA
-
This compound and Adenosylcobalamin solutions
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
Quenching solution (e.g., perchloric acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Cell Lysates or Enzyme:
-
Culture MUT-deficient fibroblasts with and without pre-incubation with either this compound or adenosylcobalamin for a defined period.
-
Harvest and lyse the cells to obtain cell extracts.
-
Alternatively, use a purified MUT apoenzyme.
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the cell lysate or purified enzyme in the reaction buffer.
-
For assays with purified apoenzyme, add either this compound or adenosylcobalamin to the reaction mixture.
-
Initiate the reaction by adding the substrate, methylmalonyl-CoA.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to remove precipitated proteins.
-
Prepare the supernatant for LC-MS/MS analysis.
-
-
Quantification of Succinyl-CoA:
-
Analyze the samples using an LC-MS/MS system to quantify the amount of succinyl-CoA produced.
-
Use a standard curve of known succinyl-CoA concentrations for accurate quantification.
-
-
Data Analysis:
-
Calculate the MUT activity as the rate of succinyl-CoA formation (e.g., nmol/h/mg protein).
-
Compare the MUT activity in cells or enzyme preparations treated with this compound versus adenosylcobalamin.
-
Visualizing the Metabolic Pathways
To better illustrate the metabolic journey of these cobalamins, the following diagrams have been generated using Graphviz.
References
- 1. Technology - Mouse Model of Cobalamin A (cblA) Class Isolated Methylmalonic Acidemia (MMA) to Study New Therapies [nih.technologypublisher.com]
- 2. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and clinical response to hydroxocobalamin versus cyanocobalamin treatment in patients with methylmalonic acidemia and homocystinuria (cblC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 7. methyl-life.com [methyl-life.com]
- 8. Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS | FDA [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [ouci.dntb.gov.ua]
- 13. jpp.mums.ac.ir [jpp.mums.ac.ir]
- 14. Mouse models to study the pathophysiology of combined methylmalonic acidemia and homocystinuria, cblC type - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of synthetic Aquacobalamin against biologically derived forms
For researchers, scientists, and professionals in drug development, understanding the nuances between different forms of vitamin B12 is critical for effective application. This guide provides an objective comparison of the performance of synthetic and biologically derived forms of aquacobalamin (B1421323), with a primary focus on hydroxocobalamin (B81358) as the biologically relevant form and cyanocobalamin (B1173554) as its common synthetic counterpart. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to this compound and its Analogs
This compound, also known as hydroxocobalamin (HOCbl) when the axial ligand is a hydroxyl group, is a naturally occurring form of vitamin B12. It is one of the two forms, along with methylcobalamin (B1676134), that are bioidentical to those found in human physiology and animal-based foods. In contrast, cyanocobalamin (CNCbl) is a synthetic form of vitamin B12, widely used in supplements and for food fortification due to its stability and cost-effectiveness.[1][2] While both forms are converted in the body to the active coenzymes, methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl), their performance benchmarks in terms of bioavailability, cellular uptake, and retention show notable differences.[1]
Comparative Performance Data
The following tables summarize the quantitative data from various studies comparing the performance of this compound (hydroxocobalamin) and cyanocobalamin.
Table 1: Bioavailability and Cellular Kinetics
| Performance Metric | This compound (Hydroxocobalamin) | Cyanocobalamin | Key Findings |
| Cellular Accumulation | 2-fold faster | Slower | Hydroxocobalamin shows a more rapid accumulation within cells.[3][4] |
| Intracellular Processing | 6-fold faster | Slower | The "activation" or conversion of internalized hydroxocobalamin is significantly faster.[3][4][5] |
| Cell Surface Detachment | Lower rate (1:4 ratio vs CNCbl) | Higher rate | Hydroxocobalamin has a lower rate of being refluxed back out of the cell, leading to better retention.[3] |
| Urinary Excretion | Lower | ~3 times higher than MeCbl | Studies comparing methylcobalamin (a natural form) to cyanocobalamin suggest cyanocobalamin is excreted more readily, implying lower retention.[6] |
| Absorption (1-mcg dose) | ~44% (as Methylcobalamin) | ~49% | Some studies suggest a slightly better initial absorption of cyanocobalamin at low doses.[6] |
| Bioavailability (holoTC) | 82 pM (as Methylcobalamin) | 134 pM | In one study with vegans, cyanocobalamin supplementation led to higher levels of holotranscobalamin, a marker of B12 uptake.[7] |
Table 2: Stability and Purity
| Parameter | This compound (Hydroxocobalamin) | Cyanocobalamin | Key Findings |
| Stability in Ascorbate Solution | Less stable | Markedly more stable | Cyanocobalamin is the most stable form of B12, particularly in the presence of substances like ascorbic acid.[8] |
| Commercial Purity | May contain 5-11% impurities | Generally high | NMR studies have documented impurities in commercially available hydroxocobalamin.[9] |
| Reaction with Thiols (e.g., Glutathione) | Readily reacts to form GSCbl | Resistant to reaction | This compound's reactivity with biological thiols is a key part of its intracellular processing.[5][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of different cobalamin forms.
Protocol 1: Determination of Cellular Uptake and Conversion Kinetics
This protocol is based on studies using radiolabeled cobalamins to track their fate in a cell culture model.
-
Cell Culture: HeLa cells are cultured in a suitable medium until they reach a desired confluency.
-
Preparation of Radiolabeled Cobalamins: this compound and cyanocobalamin are enriched with a radioactive isotope, typically 57Co.
-
Incubation: The cultured cells are incubated with the 57Co-labeled this compound or cyanocobalamin at various time points (e.g., 4, 24, 48 hours).
-
Cell Lysis and Extraction: After incubation, the cells are washed to remove extracellular cobalamin. The cells are then lysed, and the intracellular cobalamins are extracted. A key step for this compound is to avoid high-temperature evaporation to ensure its recovery.[11]
-
Separation and Quantification: The different forms of cobalamin (this compound, cyanocobalamin, methylcobalamin, adenosylcobalamin) in the cell extract are separated using High-Performance Liquid Chromatography (HPLC).[12]
-
Radioactivity Measurement: The amount of radioactivity in each separated fraction is measured using a gamma counter. This allows for the quantification of the uptake of the original cobalamin form and its conversion into other forms over time.[12]
Protocol 2: Assessment of Cobalamin Purity via NMR Spectroscopy
This protocol provides a direct method for detecting and quantifying impurities in cobalamin samples.
-
Sample Preparation: A known amount of the cobalamin sample (e.g., commercial this compound) is dissolved in a suitable NMR solvent under controlled pH conditions.
-
NMR Spectroscopy: A 1H NMR spectrum is acquired. The aromatic region of the spectrum is of particular interest.
-
Spectral Analysis: The chemical shifts of the signals in the aromatic region are compared to those of pure cobalamin standards and known impurities.[9]
-
Quantification: The impurities are quantified by integrating the signals corresponding to the impurity and comparing them to the integration of signals from the main cobalamin species. This method has been used to quantify 5-11% impurities in commercial hydroxocobalamin.[9]
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in this compound metabolism and analysis.
Caption: Intracellular processing pathway of different cobalamin (Cbl) forms.
Caption: Workflow for assessing cobalamin purity using NMR spectroscopy.
Discussion and Conclusion
The evidence suggests that while cyanocobalamin is more stable and may have slightly better initial absorption at low doses, this compound (hydroxocobalamin) demonstrates superior performance in terms of cellular retention and the speed of intracellular conversion to its active forms.[3][4][5] The faster processing of this compound suggests a potentially earlier therapeutic response in the treatment of cobalamin deficiency.[3]
For researchers and drug development professionals, the choice between synthetic and biologically derived this compound analogs depends on the specific application. The high stability of cyanocobalamin makes it suitable for oral supplements and food fortification, where it must withstand various storage and processing conditions.[2][8] However, for applications requiring rapid cellular uptake and immediate metabolic activity, such as in the treatment of acute deficiencies or in specific in vitro experimental models, this compound is the superior candidate. The higher reactivity of this compound, while making it less stable, is integral to its biological function.
References
- 1. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clnq.com [clnq.com]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple, convenient and direct method for assessing the purity of cobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Accurate assessment and identification of naturally occurring cellular cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aquacobalamin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of aquacobalamin (B1421323) (a form of Vitamin B12) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols when handling the compound in any form.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.[2]
-
Spill Management: In the event of a spill, prevent the generation of dust for solid forms.[2] Clean the area immediately. For dry spills, use dry clean-up procedures. For wet spills, absorb the liquid and place the materials into a suitable, labeled container for waste disposal.[2] Wash the spill area thoroughly with large amounts of water.
-
Storage: Keep containers securely sealed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
Disposal Protocols
The appropriate disposal method for this compound waste depends on its form (solid, aqueous solution, or contaminated sharps) and local and institutional regulations. Flushing pharmaceuticals or chemical reagents down the drain is broadly discouraged and, for certain waste categories, legally prohibited.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to expired or unused pure this compound powder.
-
Characterization: Treat as a non-hazardous chemical waste unless specified otherwise by your institution's Environmental Health & Safety (EHS) department.
-
Packaging:
-
Place the solid this compound into its original container or a new, sturdy, leak-proof container.
-
Ensure the container is clearly labeled with the chemical name ("this compound") and marked as "Waste" or "For Disposal."
-
-
Collection:
-
Store the sealed container in a designated satellite accumulation area for chemical waste.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
-
Protocol 2: Disposal of Aqueous this compound Solutions
This protocol applies to prepared solutions of this compound. Drain disposal is not recommended without explicit approval from local wastewater authorities and institutional EHS.
-
Neutralization (If Applicable): While this compound solutions are generally of neutral pH, if mixed with acidic or basic buffers, the pH should be adjusted to between 5.0 and 12.5 before collection, if it is safe to do so. However, it is often preferable to dispose of the un-neutralized solution as chemical waste.
-
Packaging:
-
Collect the aqueous waste in a compatible, leak-proof, and sealable container (e.g., a carboy).
-
Label the container clearly with "Aqueous Waste: this compound" and list any other chemical constituents.
-
-
Collection:
-
Store the sealed container in secondary containment within a designated satellite accumulation area.
-
Arrange for disposal through your institution's chemical waste program.
-
Protocol 3: Disposal of this compound-Contaminated Sharps
This protocol applies to any needles, syringes, or other sharps contaminated with this compound.
-
Immediate Segregation: Immediately after use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container. Do not recap, bend, or break needles.
-
Labeling: The sharps container must be clearly labeled as biohazardous or hazardous sharps waste, in accordance with institutional policy.
-
Final Disposal: When the container is three-quarters full, securely seal it. Dispose of the container through your institution's medical or hazardous waste disposal service, which typically involves incineration.
Data Summary: Laboratory Waste Disposal Streams
While no specific quantitative disposal limits for this compound were identified, the following table summarizes general criteria for laboratory waste streams. Always confirm with your local EHS guidelines.
| Waste Stream | Permitted Contents | Key Restrictions | Typical Disposal Route |
| Regular Trash | Uncontaminated solid waste (e.g., paper towels, packaging). Empty, decontaminated containers. | Must not contain reactive, toxic, or corrosive chemicals. No biohazards or sharps. | Municipal Landfill |
| Drain Disposal | Certain water-soluble, non-hazardous, biodegradable chemicals with neutral pH. | Prohibited for most pharmaceutical and hazardous wastes. Requires institutional and local wastewater authority approval. | Sanitary Sewer |
| Chemical Waste | Unused/expired reagents, reaction byproducts, contaminated materials, aqueous and solvent solutions. | Must be properly segregated, contained, and labeled. | Licensed Hazardous Waste Facility (often via incineration) |
| Sharps Waste | Needles, syringes, scalpels, contaminated glass. | Must be placed in a designated puncture-proof container. | Medical/Hazardous Waste Incineration |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
